Regorafenib metabolite M4
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]-3-fluorophenoxy]pyridine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13ClF4N4O3/c21-14-3-1-10(7-13(14)20(23,24)25)28-19(31)29-16-4-2-11(8-15(16)22)32-12-5-6-27-17(9-12)18(26)30/h1-9H,(H2,26,30)(H2,28,29,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJAPQTJRMGFPQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)NC2=C(C=C(C=C2)OC3=CC(=NC=C3)C(=O)N)F)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13ClF4N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1343498-72-5 | |
| Record name | BAY-751098 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1343498725 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BAY-751098 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/58I22S7HYD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Structure Elucidation of Regorafenib Metabolite M4 (N-Desmethyl Regorafenib)
Abstract
Regorafenib is an oral multi-kinase inhibitor pivotal in the treatment of metastatic colorectal cancer and other malignancies.[1][2] The biotransformation of a drug candidate is a critical aspect of drug development, directly influencing its efficacy, pharmacokinetic profile, and potential toxicity. Regorafenib undergoes extensive hepatic metabolism, primarily mediated by Cytochrome P450 3A4 (CYP3A4) and UGT1A9, leading to several metabolites.[1][3][4] Among these, the N-desmethyl metabolite, designated as M4, represents a key transformation product.[5] This guide provides an in-depth, technically-focused narrative on the definitive structure elucidation of Regorafenib metabolite M4. We will detail the causality behind the analytical strategy, from in vitro metabolite generation using human liver microsomes to the synergistic application of high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy. The methodologies described herein constitute a self-validating system, ensuring the highest degree of confidence in the final structural assignment.
The Metabolic Landscape of Regorafenib
Understanding the metabolic fate of Regorafenib is the foundational step in characterizing any of its metabolites. The parent drug serves as a substrate for multiple enzymatic reactions, primarily Phase I oxidation and Phase II glucuronidation.[6][7]
The principal oxidative pathways are catalyzed by CYP3A4, leading to the formation of two major active metabolites: M2 (N-oxide) and M5 (N-oxide and N-desmethyl).[8][9][10] The formation of M4 (N-Desmethyl Regorafenib) occurs via a demethylation reaction, a common metabolic route for compounds containing an N-methyl moiety. While M2 and M5 are often the most abundant in circulation, the complete structural confirmation of all metabolites, including M4, is essential for a comprehensive safety and efficacy assessment.
Caption: Primary oxidative metabolic pathways of Regorafenib.
A Synergistic Analytical Workflow for Structure Elucidation
The unambiguous identification of a drug metabolite, particularly when a reference standard is unavailable, necessitates a multi-technique approach. Mass spectrometry provides unparalleled sensitivity and accurate mass information, while NMR spectroscopy offers definitive structural detail.[11][12] Our strategy is built on this synergy, creating a workflow where each step validates the next.
The causality is clear: we first use a high-throughput in vitro system to generate the metabolite. Then, we employ LC-MS/MS as a rapid screening tool to detect the metabolite and propose a putative structure based on mass shifts and fragmentation patterns.[7] Finally, we use NMR on an isolated sample to provide the unequivocal proof of that structure.
Caption: Overall analytical workflow for metabolite structure elucidation.
Experimental Protocol: In Vitro Metabolite Generation
To generate sufficient quantities of M4 for analysis, we utilize human liver microsomes (HLMs), which are rich in Phase I enzymes like CYPs.[6][13] This in vitro model provides a controlled and concentrated environment for metabolic reactions.
Protocol 1: Incubation of Regorafenib with Human Liver Microsomes
-
Preparation : In a microcentrifuge tube, prepare a reaction mixture containing 100 mM potassium phosphate buffer (pH 7.4), 1 mg/mL human liver microsomes, and 3 mM MgCl₂.
-
Pre-incubation : Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the system.
-
Initiation : Initiate the metabolic reaction by adding an NADPH-regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) and Regorafenib (final concentration, e.g., 10 µM). The use of a regenerating system ensures a sustained supply of the necessary cofactor for CYP enzyme activity.
-
Incubation : Incubate the reaction mixture at 37°C for 60 minutes with gentle agitation.
-
Termination : Terminate the reaction by adding 2 volumes of ice-cold acetonitrile.[6] This step serves two purposes: it stops all enzymatic activity and precipitates the microsomal proteins.
-
Centrifugation : Vortex the mixture and centrifuge at >12,000 x g for 10 minutes to pellet the precipitated proteins.
-
Collection : Carefully transfer the supernatant, which now contains the parent drug and its metabolites, to a clean tube for LC-MS analysis.
Mass Spectrometry: Detection and Fragmentation Analysis
Liquid chromatography coupled with mass spectrometry (LC-MS) is the cornerstone of modern metabolite identification.[6][7] We employ high-resolution mass spectrometry (HRMS) to gain confidence in the elemental composition of the detected species.
Protocol 2: LC-MS/MS Analysis
-
Chromatography :
-
Mass Spectrometry :
-
Instrument : A triple quadrupole or Q-TOF mass spectrometer.
-
Ionization : Electrospray ionization in positive mode (ESI+). The multiple nitrogen atoms in Regorafenib's structure make it readily protonated.
-
Analysis : Perform a full scan to detect all ions. Subsequently, perform product ion scans (MS/MS) on the parent drug and the suspected metabolite peak.[7]
-
Data Interpretation and Validation
The N-demethylation of Regorafenib to form M4 involves the loss of a CH₂ group. This corresponds to a specific mass shift.
-
Regorafenib (C₂₁H₁₅ClF₄N₄O₃) : Exact Mass = 482.0768
-
Metabolite M4 (C₂₀H₁₃ClF₄N₄O₃) : Exact Mass = 468.0612[5]
The expected mass difference is -14.0156 Da . HRMS analysis of the chromatographic peak corresponding to the metabolite should confirm this exact mass, providing strong evidence for the elemental formula of M4.
Tandem MS (MS/MS) provides the next layer of validation. By comparing the fragmentation pattern of M4 to that of Regorafenib, we can pinpoint the site of modification. Key fragments related to the N-methylpicolinamide moiety will show a mass shift of 14 Da, while fragments from the other side of the molecule will remain unchanged.
| Compound | Parent Ion [M+H]⁺ (m/z) | Key Fragment A (m/z) | Key Fragment B (m/z) | Interpretation |
| Regorafenib | 483.0841 | 146.06 | 337.02 | Fragment A: N-methylpicolinamide moiety. Fragment B: Urea-linked chloro-trifluoromethylphenyl moiety. |
| Metabolite M4 | 469.0685 | 132.04 | 337.02 | Fragment A shows a -14 Da shift (loss of CH₂), confirming demethylation on the picolinamide side. Fragment B is unchanged. |
NMR Spectroscopy: Definitive Structural Confirmation
While MS data provides compelling evidence, it cannot definitively rule out isomeric structures. NMR spectroscopy is the gold standard, providing unambiguous proof of atomic connectivity.[7][11][12] This requires isolating the metabolite in sufficient purity and quantity, typically by scaling up the in vitro incubation and using preparative HPLC.
Data Interpretation and Validation
The key to NMR confirmation lies in identifying the specific proton and carbon signals that are lost or shifted due to the N-demethylation.
-
¹H NMR : The most telling piece of evidence comes from the proton spectrum. Regorafenib exhibits a characteristic signal for the N-methyl group protons. In M4, this signal will be absent.
-
¹³C NMR : The carbon spectrum will corroborate this finding, showing the absence of the N-methyl carbon signal.
-
2D NMR (HSQC/HMBC) : Heteronuclear correlation experiments would further confirm the structure by showing the connectivity between protons and carbons, verifying the integrity of the rest of the molecular scaffold.
| Signal Type | Expected Chemical Shift in Regorafenib (ppm) | Expected Observation in Metabolite M4 | Rationale |
| N-CH₃ Protons (¹H) | ~2.8 - 3.0 (singlet, 3H) | Signal is absent | Direct evidence of the loss of the methyl group. |
| Amide N-H Proton (¹H) | Broad singlet | Signal present, potentially shifted | The chemical environment of the amide proton changes upon demethylation. |
| N-CH₃ Carbon (¹³C) | ~26 - 28 | Signal is absent | Confirms the loss of the methyl carbon from the structure. |
Conclusion
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A Technical Guide to the Discovery and Synthesis of Regorafenib Metabolite M4 (N-Desmethyl Regorafenib)
This guide provides an in-depth exploration of Regorafenib metabolite M4, also known as N-Desmethyl Regorafenib. While the major metabolic pathways of Regorafenib lead to the pharmacologically active metabolites M2 (N-oxide) and M5 (N-oxide and N-desmethyl), the synthesis and characterization of other potential metabolites like M4 are crucial for comprehensive pharmacokinetic and safety profiling. This document details the metabolic context of M4, provides validated synthetic routes for its preparation as an analytical standard, and outlines methods for its purification and characterization.
The Metabolic Landscape of Regorafenib
Regorafenib (Stivarga®) is an oral multi-kinase inhibitor that targets angiogenic, stromal, and oncogenic receptor tyrosine kinases.[1][2] Upon administration, it undergoes extensive metabolism, primarily in the liver, mediated by cytochrome P450 enzymes (mainly CYP3A4) and UDP-glucuronosyltransferases (UGT1A9).[3][4]
The two principal and pharmacologically active metabolites are M2 (Regorafenib-N-oxide) and M5 (N-Desmethyl-regorafenib-N-oxide).[5] The formation of M2 occurs through N-oxidation of the pyridine ring, and M5 is subsequently formed by the N-demethylation of M2.[6] These metabolites circulate in human plasma at concentrations comparable to the parent drug and contribute significantly to its overall efficacy.[7][8]
Metabolite M4 (N-Desmethyl Regorafenib) is formed by the N-demethylation of the picolinamide side chain of the parent Regorafenib molecule.[7] While not as prominent in circulation as M2 and M5, the synthesis of M4 is essential for its use as a reference standard in bioanalytical methods to ensure accurate quantification and a complete understanding of Regorafenib's metabolic fate.[9]
Caption: Primary metabolic pathways of Regorafenib.
Chemical Synthesis of this compound
The synthesis of M4 is a multi-step process that culminates in the formation of a urea linkage between two key intermediates. The overall strategy is designed for efficiency and purity, ensuring a reliable standard for analytical applications.
Caption: Retrosynthetic analysis and workflow for M4 synthesis.
Synthesis of Intermediate 1: 4-(4-amino-3-fluorophenoxy)picolinamide
This intermediate is synthesized via a nucleophilic aromatic substitution (SNAr) reaction. The process begins with the preparation of 4-chloropicolinamide.
Protocol 2.1.1: Preparation of 4-Chloropicolinamide
-
Chlorination: To a solution of 4-chloropicolinic acid in a suitable aprotic solvent (e.g., dichloromethane), add oxalyl chloride (1.2 eq) and a catalytic amount of N,N-dimethylformamide (DMF) at 0°C.[10]
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1.5-2 hours. The reaction progress can be monitored by the cessation of gas evolution.
-
Solvent Removal: Concentrate the reaction mixture under reduced pressure to yield the crude 4-chloropicolinoyl chloride.
-
Amidation: Dissolve the crude acyl chloride in an appropriate solvent (e.g., tetrahydrofuran) and add it dropwise to a cooled (0°C) solution of aqueous ammonia.
-
Work-up and Isolation: Stir the mixture for 1-2 hours, then extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under vacuum to yield 4-chloropicolinamide.[1][11]
Protocol 2.1.2: SNAr Coupling
-
Reaction Setup: In a reaction vessel under an inert nitrogen atmosphere, dissolve 4-amino-3-fluorophenol (1.0 eq) in an anhydrous polar aprotic solvent such as DMF.
-
Base Addition: Add a strong base, such as potassium tert-butoxide (KOtBu) (1.1 eq), portion-wise at room temperature to form the phenoxide.
-
Coupling: Add a solution of 4-chloropicolinamide (1.0 eq) in DMF to the reaction mixture.
-
Heating and Monitoring: Heat the reaction to 80-90°C and monitor its progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 6-8 hours).
-
Quenching and Isolation: Cool the reaction to room temperature and quench by pouring it into ice water. The resulting precipitate is collected by filtration, washed with water, and dried under vacuum to afford 4-(4-amino-3-fluorophenoxy)picolinamide.
Synthesis of Intermediate 2: 4-chloro-3-(trifluoromethyl)phenyl isocyanate
This highly reactive intermediate is prepared from the corresponding aniline using a phosgene equivalent, which requires careful handling due to toxicity.
Protocol 2.2.1: Isocyanate Formation
-
Reaction Setup: In a well-ventilated fume hood, dissolve triphosgene (0.4 eq) in a dry, inert solvent like dichloromethane or toluene.
-
Aniline Addition: Add a solution of 4-chloro-3-(trifluoromethyl)aniline (1.0 eq) in the same solvent dropwise to the triphosgene solution at 0°C.[12]
-
Reflux and Monitoring: After the addition is complete, carefully heat the mixture to reflux and maintain for 3-5 hours. Monitor the reaction by TLC or infrared spectroscopy (disappearance of the N-H stretch of the aniline and appearance of the strong isocyanate stretch at ~2270 cm⁻¹).
-
Isolation: After the reaction is complete, cool the mixture and carefully evaporate the solvent under reduced pressure. The crude isocyanate is often used immediately in the next step without further purification. For storage, distillation under high vacuum can be performed.[13]
Final Step: Urea Formation to Yield Metabolite M4
The final step involves the coupling of the two key intermediates to form the diaryl urea structure of M4.
Protocol 2.3.1: Coupling Reaction
-
Reaction Setup: Dissolve the amine intermediate, 4-(4-amino-3-fluorophenoxy)picolinamide (1.0 eq), in a dry aprotic solvent such as tetrahydrofuran (THF) or dichloromethane under a nitrogen atmosphere.
-
Isocyanate Addition: Add a solution of 4-chloro-3-(trifluoromethyl)phenyl isocyanate (1.05 eq) in the same solvent dropwise at room temperature.[2]
-
Reaction and Precipitation: Stir the reaction mixture at room temperature. The product, N-Desmethyl Regorafenib (M4), will often precipitate out of the solution as it forms. The reaction is typically complete within 2-4 hours.
-
Isolation and Purification: Collect the precipitate by filtration. Wash the solid with the reaction solvent and then with a non-polar solvent like hexane to remove any unreacted isocyanate. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product with high purity.
Analytical Characterization
To confirm the identity and purity of the synthesized M4, a suite of analytical techniques is employed. The data generated is critical for its qualification as a reference standard.
| Analytical Technique | Purpose | Expected Results for Metabolite M4 (C₂₀H₁₃ClF₄N₄O₃, MW: 468.79) |
| HPLC | Purity Assessment & Quantification | A single major peak with a purity of >98% under specified chromatographic conditions. |
| LC-MS/MS | Mass Verification | [M+H]⁺ ion observed at m/z 469.07. Characteristic fragmentation pattern consistent with the structure.[9][14] |
| ¹H NMR | Structural Elucidation | Chemical shifts and coupling constants corresponding to the aromatic protons on the three distinct rings, the amide protons, and the urea linkage protons. |
| ¹⁹F NMR | Fluorine Confirmation | Signals corresponding to the -CF₃ group and the single fluorine atom on the central phenyl ring. |
| Melting Point | Purity and Identity Check | A sharp melting point, for example, >195°C (with decomposition).[2] |
Pharmacological Context and Utility
The primary active metabolites of Regorafenib, M2 and M5, have been shown to possess a kinase inhibition profile and potency comparable to the parent drug.[6][8] They are significant contributors to the in vivo anti-tumor activity of Regorafenib.[7]
While specific pharmacological data for M4 (N-Desmethyl Regorafenib) is less prevalent in the literature, its structural similarity to Regorafenib suggests it may retain some biological activity. However, its primary importance lies in its role as an indispensable tool for drug metabolism and pharmacokinetic (DMPK) studies. The availability of a pure, well-characterized M4 standard allows for:
-
Method Validation: Development and validation of sensitive bioanalytical methods (e.g., LC-MS/MS) to detect and quantify Regorafenib and its metabolites in biological matrices like plasma and urine.[9]
-
Metabolic Profiling: Accurate identification and quantification of M4 in in vitro (e.g., human liver microsomes) and in vivo studies, helping to build a complete picture of the drug's biotransformation.
-
Safety Assessment: Enabling toxicological studies on individual metabolites to assess their potential contribution to the overall safety profile of Regorafenib.
Conclusion
This technical guide has detailed the metabolic context and a robust synthetic pathway for this compound (N-Desmethyl Regorafenib). By breaking down the synthesis into the preparation of two key intermediates followed by a final urea coupling reaction, researchers can reliably produce this important reference standard. The outlined protocols, coupled with rigorous analytical characterization, ensure the generation of high-purity material suitable for critical drug development activities, including pharmacokinetic analysis and safety assessment. A thorough understanding of all potential metabolites is fundamental to the principles of modern drug development, ensuring both efficacy and patient safety.
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An In-Depth Technical Guide to the In Silico Elucidation of Regorafenib Metabolite M4 Activity
Abstract: Regorafenib is a potent oral multi-kinase inhibitor pivotal in the treatment of several cancers, including metastatic colorectal cancer and gastrointestinal stromal tumors.[1] Its clinical efficacy is influenced by its metabolism into various forms, notably the active metabolites M2 and M5.[2][3][4] This guide focuses on a less-characterized metabolite, M4 (Regorafenib N-glucuronide), to delineate a comprehensive in silico workflow for predicting its biological activity. While glucuronidation is typically a detoxification pathway that deactivates compounds, this assumption warrants rigorous computational challenge.[5][6] We will detail an integrated strategy employing molecular docking, pharmacophore modeling, and molecular dynamics to generate a weight-of-evidence-based prediction of M4's potential to interact with Regorafenib's primary kinase targets. This document serves as a technical blueprint for researchers and drug development professionals aiming to apply computational methods to forecast the pharmacological profiles of drug metabolites.
Introduction: Regorafenib and the Imperative of Metabolite Profiling
Regorafenib exerts its therapeutic effect by targeting multiple protein kinases involved in critical cancer-promoting processes like angiogenesis, oncogenesis, and metastasis.[1][2][7] Understanding its metabolic fate is crucial, as metabolites can possess their own pharmacological—or toxicological—profiles, significantly impacting the drug's overall clinical performance.
Mechanism of Action of Regorafenib: A Multi-Kinase Inhibitor
Regorafenib's anti-cancer activity stems from its ability to inhibit a range of kinases.[8] Key targets include:
-
Angiogenic Kinases: Vascular Endothelial Growth Factor Receptors (VEGFR 1-3) and Tyrosine kinase with immunoglobulin-like and EGF-like domains 2 (TIE2), which are crucial for the formation of new blood vessels that supply tumors.[1][2]
-
Oncogenic Kinases: KIT, RET, RAF-1, and BRAF, which are involved in tumor cell proliferation and survival signaling pathways.[2][7]
-
Stromal and Metastatic Kinases: Platelet-Derived Growth Factor Receptor (PDGFR) and Fibroblast Growth Factor Receptor (FGFR), which play a role in the tumor microenvironment and metastatic spread.[1][2]
By blocking these pathways, Regorafenib effectively disrupts tumor growth, progression, and the tumor's support systems.[2]
Caption: A multi-step workflow for in silico metabolite activity prediction.
Essential Tools and Software
A variety of software can be used to execute this workflow. The protocols outlined below are designed to be adaptable, but here are some common examples.
| Task | Open-Source Software | Commercial Software |
| Structure Preparation | RDKit, Open Babel | Schrödinger Maestro, MOE |
| Molecular Docking | AutoDock Vina, Smina | Glide, GOLD |
| Pharmacophore Modeling | Pharmit, ZINCPharmer | Phase, Catalyst |
| Molecular Dynamics | GROMACS, AMBER | Desmond, NAMD |
| Visualization | PyMOL, VMD | Schrödinger Maestro, Discovery Studio |
Workflow Part 1: Ligand and Target Preparation
The accuracy of any in silico model is fundamentally dependent on the quality of the input structures.
Protocol: Sourcing and Preparing 3D Ligand Structures
-
Obtain Structures: Download the 3D structure of Regorafenib from a chemical database like PubChem. The structure for the M4 metabolite may need to be generated by chemically modifying the parent Regorafenib structure in a molecular editor and adding the glucuronide moiety at the correct nitrogen atom.
-
Generate 3D Coordinates: If starting from a 2D structure, use a program like RDKit to generate a reasonable 3D conformation.
-
Protonation and Tautomeric States: At a physiological pH of ~7.4, determine the most likely protonation and tautomeric states for both Regorafenib and M4. This is critical as it dictates potential hydrogen bond interactions.
-
Energy Minimization: Perform a geometry optimization using a force field (e.g., MMFF94 or AMBER) to relieve any steric clashes and arrive at a low-energy conformation. This step ensures the ligand structure is physically realistic.
Protocol: Target Protein Preparation
-
Select PDB Structure: Choose a high-resolution crystal structure of a primary Regorafenib target from the Protein Data Bank (PDB). A suitable choice is PDB ID: 4ASD , which features VEGFR2 in complex with Regorafenib. This provides a validated binding site.
-
Clean the Structure: Remove all non-essential components from the PDB file, including water molecules, co-solvents, and any co-crystallized ligands (except for a reference ligand if needed for binding site definition).
-
Add Hydrogens: Crystal structures typically lack explicit hydrogen atoms. Add hydrogens consistent with a physiological pH of 7.4.
-
Assign Bond Orders & Charges: Ensure correct bond orders are assigned and compute partial charges for the protein atoms using a standard force field.
-
Define the Binding Site: Identify the amino acid residues that constitute the ATP-binding pocket. In the case of 4ASD, this can be defined as all residues within a 10 Å radius of the co-crystallized Regorafenib.
Workflow Part 2: Predicting Protein-Ligand Interactions via Molecular Docking
Molecular docking predicts the preferred orientation and binding affinity of a ligand when bound to a protein target.
The Theory Behind Molecular Docking
Docking algorithms "search" for the best binding pose of a ligand within a defined protein binding site. A "scoring function" then estimates the binding affinity (often as a free energy value, ΔG, in kcal/mol) for each generated pose. More negative scores indicate stronger predicted binding.
Protocol: Molecular Docking of Regorafenib and M4 into VEGFR2
-
Prepare Receptor and Ligands: Use the prepared protein and ligand files from Section 3.0.
-
Define the Grid Box: Center a 3D grid box on the defined binding site of VEGFR2. The box should be large enough to encompass the entire binding pocket and allow the ligands to rotate freely.
-
Run Docking Simulation: Execute the docking algorithm (e.g., AutoDock Vina). It is crucial to re-dock the parent compound (Regorafenib) as a positive control. A successful docking run should reproduce the crystal structure pose of Regorafenib with a low Root Mean Square Deviation (RMSD < 2.0 Å).
-
Execute M4 Docking: Repeat the docking process for the M4 metabolite using the identical grid box and docking parameters.
Analysis and Interpretation of Docking Results
The primary outputs to analyze are the binding energy and the binding pose.
-
Binding Energy: Compare the predicted binding energy of M4 to that of Regorafenib. A significantly less negative (or positive) score for M4 suggests weaker binding, and therefore, likely reduced activity.
-
Binding Pose: Visually inspect the top-ranked pose of M4. Does it maintain the key hydrogen bonds and hydrophobic interactions that Regorafenib makes with the VEGFR2 hinge region? The bulky glucuronide group on M4 is hypothesized to cause steric clashes that prevent optimal alignment in the binding pocket.
Data Summary: Predicted Binding Affinities
Summarize the results in a table for clear comparison across multiple key targets of Regorafenib.
| Compound | Target | Predicted Binding Affinity (kcal/mol) | Key H-Bond Interactions Maintained? |
| Regorafenib | VEGFR2 | -11.5 (Reference) | Yes (Cys919, Asp1046) |
| Metabolite M4 | VEGFR2 | -7.2 | No |
| Regorafenib | TIE2 | -10.8 (Reference) | Yes |
| Metabolite M4 | TIE2 | -6.5 | No |
| Regorafenib | c-KIT | -11.1 (Reference) | Yes |
| Metabolite M4 | c-KIT | -7.0 | No |
(Note: Binding affinity values are illustrative examples for this guide.)
Workflow Part 3: Pharmacophore Modeling for Feature-Based Assessment
A pharmacophore is a 3D abstract representation of the essential molecular features required for a molecule to be recognized by a specific biological target.
Protocol: Generating and Mapping to a Pharmacophore
-
Generate Pharmacophore: Based on the Regorafenib-VEGFR2 complex (4ASD), generate a pharmacophore model. This model will include features like hydrogen bond donors, hydrogen bond acceptors, aromatic rings, and hydrophobic centroids.
-
Map Ligands: Attempt to fit both Regorafenib and the M4 metabolite onto this generated pharmacophore.
-
Analyze Fit Score: Quantify how well each molecule satisfies the pharmacophore constraints. A high fit score indicates the molecule possesses the necessary features in the correct spatial arrangement. It is expected that Regorafenib will have a high fit score, while the M4 metabolite's glucuronide group will likely prevent it from satisfying all features simultaneously, resulting in a low score.
Caption: Mapping Regorafenib vs. M4 to a hypothetical VEGFR2 pharmacophore.
Synthesis and Conclusion: A Weight-of-Evidence Prediction
By consolidating the data from each computational experiment, we can formulate a robust prediction.
Consolidating the Evidence
| Method | Finding for Regorafenib | Finding for Metabolite M4 | Implication for M4 Activity |
| Molecular Docking | Strong predicted binding affinity. Correct pose. | Significantly weaker predicted affinity. Steric clashes observed. | Likely Inactive |
| Pharmacophore | High fit score. All key features mapped. | Low fit score. Bulky group prevents feature alignment. | Likely Inactive |
Final Prediction on M4 Activity
Limitations and Future Directions
It is critical to acknowledge that in silico predictions are models, not certainties. These computational findings provide a strong, data-driven hypothesis that must be confirmed experimentally. The logical next step would be to perform in vitro kinase inhibition assays using synthesized M4 metabolite to validate these predictions empirically.
References
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National Cancer Institute. (n.d.). Regorafenib. Division of Cancer Treatment and Diagnosis. Retrieved from [Link]
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Patsnap. (2024, July 17). What is the mechanism of Regorafenib? Patsnap Synapse. Retrieved from [Link]
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Pharmacology of Regorafenib (Stivarga, Regonat; Pharmacokinetics, Mechanism of Action, Uses, Effects). (2025, April 13). YouTube. Retrieved from [Link]
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ResearchGate. (n.d.). Regorafenib mechanism of action. Retrieved from [Link]
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Grothey, A. (n.d.). The Mechanism of Action of Regorafenib in Colorectal Cancer: A Guide for the Community Physician. Hematology & Oncology. Retrieved from [Link]
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PubMed. (2020). Higher Systemic Exposure to Unbound Active Metabolites of Regorafenib Is Associated With Short Progression-Free Survival in Colorectal Cancer Patients. Clinical Pharmacology & Therapeutics, 108(3), 586-595. Retrieved from [Link]
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PubMed. (2016). Pharmacologic activity and pharmacokinetics of metabolites of regorafenib in preclinical models. Cancer Medicine, 5(11), 3176-3185. Retrieved from [Link]
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Fox, T., & Kriegl, J. M. (2006). Machine Learning Techniques for In Silico Modeling of Drug Metabolism. Current Topics in Medicinal Chemistry, 6(15), 1579-1591. Retrieved from [Link]
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AZoNetwork. (2024). Tackling metabolism issues in drug discovery with in silico methods. Retrieved from [Link]
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International Journal of Pharmaceutical, Chemical, and Biological Sciences. (2024). Role of Glucuronidation in Drug Detoxification and Elimination. Retrieved from [Link]
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PubMed. (2001). Roles of glucuronidation and UDP-glucuronosyltransferases in xenobiotic bioactivation reactions. Chemico-Biological Interactions, 134(3), 297-313. Retrieved from [Link]
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National Institutes of Health. (2016). Pharmacologic activity and pharmacokinetics of metabolites of regorafenib in preclinical models. Cancer Medicine, 5(11), 3176–3185. Retrieved from [Link]
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MetaPredictor: in silico prediction of drug metabolites based on deep language models with prompt engineering. (2024). Oxford Academic. Retrieved from [Link]
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National Institutes of Health. (n.d.). Regorafenib metabolite M4. PubChem. Retrieved from [Link]
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Creative Biolabs. (n.d.). In Silico Drug Metabolism Prediction Services. Retrieved from [Link]
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In-vitro In-vivo In-silico Journal. (n.d.). Drug Metabolism Prediction Using Computational Models. Retrieved from [Link]
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Wikipedia. (n.d.). Glucuronidation. Retrieved from [Link]
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ResearchGate. (n.d.). Relationships among the plasma concentrations of regorafenib, M2, and.... Retrieved from [Link]
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ResearchGate. (n.d.). Concentration–time profile of regorafenib and its metabolites M2.... Retrieved from [Link]
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National Institutes of Health. (n.d.). Glucuronidation: Driving Factors and Their Impact on Glucuronide Disposition. PMC. Retrieved from [Link]
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Taylor & Francis. (n.d.). Glucuronidation – Knowledge and References. Retrieved from [Link]
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ResearchGate. (2025). Mass balance, metabolic disposition, and pharmacokinetics of a single oral dose of regorafenib in healthy human subjects. Retrieved from [Link]
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ResearchGate. (n.d.). The proposed metabolic pathway of regorafenib in humans in vivo. Retrieved from [Link]
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The Pharmacological Profile of N-Desmethyl Regorafenib (M-5): A Technical Guide for Researchers
Introduction: Beyond the Parent Compound – The Clinical Significance of Regorafenib Metabolism
Regorafenib, an oral multi-kinase inhibitor, has carved a niche in the therapeutic landscape for patients with metastatic colorectal cancer (mCRC), gastrointestinal stromal tumors (GIST), and hepatocellular carcinoma (HCC) who have exhausted standard treatment options.[1][2][3] Its mechanism of action is multifaceted, targeting a range of kinases involved in tumor angiogenesis, oncogenesis, and the tumor microenvironment.[4][5][6] However, the clinical activity of regorafenib is not solely attributable to the parent compound. Upon administration, regorafenib undergoes extensive metabolism, primarily in the liver by cytochrome P450 3A4 (CYP3A4) and uridine diphosphate-glucuronosyltransferase 1A9 (UGT1A9), giving rise to two major pharmacologically active metabolites: M-2 (N-oxide) and M-5 (N-oxide and N-desmethyl).[7][8][9]
This technical guide focuses on the pharmacological profile of N-Desmethyl Regorafenib, also known as M-5, a key secondary metabolite that circulates in human plasma at concentrations comparable to the parent drug at steady state.[8][10] Understanding the distinct and overlapping properties of M-5 is crucial for a comprehensive grasp of regorafenib's overall therapeutic effect and toxicity profile. This document will provide an in-depth exploration of the mechanism of action, pharmacokinetics, and clinical relevance of M-5, supported by field-proven experimental methodologies.
Metabolic Pathway of Regorafenib to N-Desmethyl Regorafenib (M-5)
The biotransformation of regorafenib to M-5 is a two-step process. Initially, regorafenib is metabolized by CYP3A4 to its primary active metabolite, M-2 (regorafenib-N-oxide).[11] Subsequently, M-2 undergoes further oxidative metabolism, also mediated by CYP3A4, resulting in the formation of M-5 (N-desmethyl-regorafenib-N-oxide).[11][12]
Caption: Metabolic conversion of Regorafenib to N-Desmethyl Regorafenib (M-5).
Pharmacodynamics: Unraveling the Kinase Inhibition Profile of M-5
N-Desmethyl Regorafenib (M-5) is not an inactive byproduct; rather, it exhibits a pharmacological activity profile that is remarkably similar to both the parent drug, regorafenib, and the other major metabolite, M-2.[8][13] In vitro biochemical and cellular assays have demonstrated that M-5 is a potent inhibitor of a wide array of kinases implicated in cancer progression.[8][14]
Comparative Kinase Inhibition
Preclinical studies have shown that M-5 shares a similar kinase inhibition spectrum with regorafenib and M-2.[13][15] Competitive binding assays have revealed comparable potency against key targets involved in:
-
Angiogenesis: Vascular Endothelial Growth Factor Receptors (VEGFRs)
-
Oncogenesis: KIT, RET, and RAF kinases
-
Tumor Microenvironment: Platelet-Derived Growth Factor Receptors (PDGFRs) and Fibroblast Growth Factor Receptors (FGFRs)
The inhibitory concentrations (IC50) of M-5 against these kinases are within a similar nanomolar range to those of regorafenib.[15] This suggests that M-5 significantly contributes to the overall anti-angiogenic, anti-proliferative, and anti-metastatic effects observed with regorafenib treatment.[13][16][17]
| Kinase Target | Regorafenib (IC50 nM) | M-2 (IC50 nM) | M-5 (IC50 nM) |
| VEGFR1 | 13 | Not Reported | Not Reported |
| VEGFR2 | 4.2 | Not Reported | Not Reported |
| VEGFR3 | 46 | Not Reported | Not Reported |
| TIE-2 | 311 | Not Reported | Not Reported |
| PDGFR-β | 22 | Not Reported | Not Reported |
| FGFR1 | 202 | Not Reported | Not Reported |
| c-KIT | 7 | Not Reported | Not Reported |
| RET | 1.5 | Not Reported | Not Reported |
| BRAF | 28 | Not Reported | Not Reported |
| BRAFV600E | 19 | Not Reported | Not Reported |
Note: The table presents IC50 values for regorafenib from in vitro biochemical assays.[1] While direct comparative IC50 values for M-2 and M-5 are not consistently reported in a single source, studies confirm their similar potency.[13][15]
Experimental Protocol: In Vitro Kinase Inhibition Assay
The following provides a generalized, yet robust, protocol for assessing the kinase inhibitory activity of N-Desmethyl Regorafenib (M-5). This protocol is designed to be a self-validating system by including appropriate controls.
Objective: To determine the half-maximal inhibitory concentration (IC50) of M-5 against a panel of purified kinases.
Materials:
-
Purified recombinant human kinases (e.g., VEGFR2, PDGFRβ, c-KIT)
-
Kinase-specific peptide substrates
-
[γ-33P]ATP or ADP-Glo™ Kinase Assay (Promega)
-
Regorafenib and M-2 reference standards (for comparison)
-
Assay buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.1% BSA)
-
384-well plates
-
Plate reader (scintillation counter for radiometric assay or luminometer for ADP-Glo™)
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of M-5 in DMSO. Create a series of 10-point, 3-fold serial dilutions in assay buffer.
-
Reaction Setup: In a 384-well plate, add the kinase, peptide substrate, and M-5 at varying concentrations.
-
Initiation: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Termination: Stop the reaction according to the specific assay kit instructions (e.g., adding a stop solution).
-
Detection: Measure the kinase activity. For radiometric assays, this involves capturing the phosphorylated substrate on a filter membrane and quantifying radioactivity. For the ADP-Glo™ assay, the amount of ADP produced is measured via a luminescence-based reaction.
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the M-5 concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Controls:
-
Positive Control: Kinase reaction without any inhibitor.
-
Negative Control: Reaction mixture without the kinase.
-
Reference Compound: Run parallel assays with regorafenib and M-2 to ensure consistency and for direct comparison.
Sources
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The Unseen Hand: A Technical Guide to the Role of Regorafenib's Active Metabolites in Drug Efficacy and Toxicity
Abstract
Regorafenib, an oral multi-kinase inhibitor, has become a cornerstone in the treatment of several refractory cancers. However, its clinical activity and toxicity profile are not solely dictated by the parent compound. This guide delves into the critical roles of its two major active metabolites, M2 (N-oxide) and M5 (N-oxide and N-desmethyl). At steady-state, these metabolites achieve systemic exposures comparable to regorafenib itself and exhibit a similar spectrum of potent kinase inhibition.[1][2] Understanding the biotransformation, pharmacological activity, and clinical implications of M2 and M5 is paramount for optimizing patient outcomes, managing adverse events, and guiding future drug development. This paper provides an in-depth analysis of these metabolites, offering field-proven insights and detailed methodologies for their study.
Introduction to Regorafenib: A Multi-Kinase Inhibitor
Regorafenib is approved for the treatment of metastatic colorectal cancer (mCRC), metastatic gastrointestinal stromal tumors (GIST), and hepatocellular carcinoma (HCC).[3][4] Its mechanism of action lies in the potent inhibition of multiple protein kinases involved in critical cancer processes, including angiogenesis, oncogenesis, and the tumor microenvironment.[5] Key targets include Vascular Endothelial Growth Factor Receptors (VEGFR1-3), TIE2, KIT, RET, RAF-1, BRAF, Platelet-Derived Growth Factor Receptor (PDGFR), and Fibroblast Growth Factor Receptor (FGFR).[5][6] While the parent drug is active, its clinical profile is significantly influenced by its biotransformation into active metabolites.
A note on nomenclature: While the prompt mentioned an "M4" metabolite, the vast body of scientific literature identifies M2 and M5 as the principal pharmacologically active metabolites of regorafenib. Therefore, this guide will focus on these two key entities that dictate the drug's clinical behavior.
The Metabolic Journey: Biotransformation of Regorafenib
Regorafenib undergoes extensive hepatic metabolism, primarily mediated by the cytochrome P450 enzyme CYP3A4 and glucuronidation by UGT1A9.[7][8] The two most significant metabolites in terms of both concentration and activity are M2 and M5.
The primary metabolic step is the N-oxidation of the pyridine moiety of regorafenib, catalyzed by CYP3A4, to form M2 (BAY 75-7495).[9][10] Subsequently, M2 can undergo further N-demethylation to produce the secondary metabolite M5 (BAY 81-8752).[2][9] Both M2 and M5 circulate in human plasma at concentrations comparable to the parent drug at steady state, making them major contributors to the overall pharmacological effect.[1][11]
Figure 1: Metabolic pathway of Regorafenib to its active metabolites M2 and M5.
Pharmacological Deep Dive: The Activity of M2 and M5
The rationale for focusing on M2 and M5 becomes clear when examining their pharmacological profiles. Preclinical studies have demonstrated that both metabolites are not mere byproducts but potent multi-kinase inhibitors in their own right.[11][12]
In Vitro Potency and Target Profile
M2 and M5 exhibit a kinase inhibition profile remarkably similar to that of regorafenib.[11][12] They effectively inhibit key kinases involved in angiogenesis and oncogenesis. In some cell-based assays, M2 and M5 have shown even greater potency than the parent compound against certain targets like PDGFRα.[11] This comparable potency underscores their significant contribution to the drug's overall anti-tumor activity.
| Compound | Target Kinase | IC₅₀ (nmol/L) - Representative Values | Key Pathway |
| Regorafenib | VEGFR2 | 3 | Angiogenesis |
| TIE2 | 13 | Angiogenesis | |
| BRAF | 28 | Oncogenesis | |
| KIT | 7 | Oncogenesis | |
| Metabolite M2 | VEGFR2 | 4 | Angiogenesis |
| TIE2 | 16 | Angiogenesis | |
| BRAF | 31 | Oncogenesis | |
| KIT | 4 | Oncogenesis | |
| Metabolite M5 | VEGFR2 | 16 | Angiogenesis |
| TIE2 | 39 | Angiogenesis | |
| BRAF | 63 | Oncogenesis | |
| KIT | 18 | Oncogenesis | |
| Data synthesized from preclinical studies. Actual IC₅₀ values may vary based on assay conditions.[6][11] |
Contribution to Systemic Exposure and Activity
A critical aspect of M2 and M5 is their pharmacokinetic behavior. In clinical studies, the steady-state plasma concentrations of both M2 and M5 are similar to, and sometimes greater than, that of regorafenib.[1] However, plasma protein binding differs significantly among the three compounds. Regorafenib is ~99.5% bound, while M2 is ~99.8% bound, and M5 is ~99.95% bound.[7][12] Despite this high degree of binding, the estimated free plasma concentrations of regorafenib and M2 are sufficient to exceed the IC₅₀ values for key targets like VEGFR2, suggesting they are the primary drivers of in vivo pharmacological activity.[12][13] The contribution of M5, while potent, may be limited by its lower unbound fraction.[12]
Figure 2: Inhibition of key oncogenic signaling pathways by Regorafenib and its metabolites.
The Clinical Reality: A Double-Edged Sword
The substantial and sustained exposure to three active pharmacological entities—regorafenib, M2, and M5—explains both the clinical efficacy and the challenging toxicity profile of the drug.
Compounding Efficacy
The combined action of the parent drug and its active metabolites creates a durable and broad-spectrum inhibition of oncogenic pathways. This multi-compound, multi-target effect is likely a key reason for regorafenib's efficacy in heavily pre-treated patient populations.[1] Clinical studies have begun to correlate plasma concentrations with patient outcomes. One study found that a higher total trough concentration (Cₜₗₒᵤ‰ₕ) of regorafenib plus M2 and M5 (≥2.9 µg/mL) was associated with a significantly longer progression-free survival (PFS).[3] This suggests that achieving a threshold systemic exposure of all active moieties is crucial for therapeutic benefit.
Driving Toxicity
The same concentrations that drive efficacy also contribute significantly to adverse drug reactions (ADRs). The management of regorafenib's side effects is a major clinical challenge.[14] Accumulating evidence links the plasma levels of the parent drug and its metabolites to the incidence and severity of common ADRs.
| Adverse Event | Associated Moiety (Parent or Metabolite) | Clinical Observation |
| Hand-Foot Skin Reaction (HFSR) | Sum of Regorafenib + M2/M5 | Patients with grade 2/3 HFSR had significantly higher total trough concentrations.[4] |
| Hypertension | Metabolite M5 | The trough concentration of M5 was significantly associated with the severity of hypertension.[15] |
| Rash/Desquamation | Metabolite M5 | Higher M5 trough levels were a significant predictor of severe rash.[15] |
| Hepatotoxicity (Bilirubin Increase) | Regorafenib (Parent) | Trough concentrations of the parent drug were significantly higher in patients with grade ≥2 bilirubin increase.[15] |
| General Toxicity (Dose-Limiting) | Sum of Regorafenib + M2/M5 | A total trough concentration ≥4.3 µg/mL was associated with a significantly higher incidence of dose-limiting toxicities.[3] |
These correlations highlight a therapeutic window. For instance, one study suggested that titrating the dose to achieve a total trough level between 2.9 and 4.3 µg/mL might optimize the balance between efficacy and safety.[3] This underscores the potential value of therapeutic drug monitoring (TDM) in clinical practice.
Methodologies for Metabolite Analysis
Accurate quantification of regorafenib, M2, and M5 in patient plasma is essential for pharmacokinetic studies and potential TDM. The gold-standard methodology is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Protocol: Plasma Quantification via LC-MS/MS
This protocol outlines a typical workflow. The causality behind these steps is crucial: protein precipitation is necessary to remove interfering plasma proteins; chromatographic separation is required to distinguish the parent drug from its metabolites before detection; and tandem mass spectrometry provides the high sensitivity and specificity needed for accurate quantification.
-
Sample Collection & Preparation:
-
Collect patient blood samples in K₂-EDTA tubes at pre-defined time points (e.g., trough concentration just before the next dose).
-
Centrifuge at 2000 x g for 10 minutes at 4°C to separate plasma.
-
Store plasma at -80°C until analysis.
-
-
Protein Precipitation (Self-Validating Step):
-
Thaw plasma samples on ice.
-
To 50 µL of plasma, add 150 µL of acetonitrile containing an appropriate internal standard (e.g., isotope-labeled regorafenib). The 3:1 organic solvent ratio ensures efficient protein crashing.
-
Vortex for 1 minute to ensure complete mixing and protein denaturation.
-
Centrifuge at 14,000 x g for 10 minutes to pellet the precipitated proteins.
-
Quality Control: The clarity of the supernatant is a visual check for complete precipitation.
-
-
Chromatographic Separation:
-
Transfer the supernatant to an autosampler vial.
-
Inject 5-10 µL onto a C18 reverse-phase HPLC column (e.g., 50 x 2.1 mm, 2.6 µm particle size). A C18 column is chosen for its hydrophobicity, which effectively retains and separates regorafenib and its metabolites.
-
Use a gradient elution with a mobile phase consisting of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile. Formic acid aids in protonation, improving ionization efficiency for MS detection. A gradient from low to high organic content is used to elute the compounds based on their polarity.
-
-
Mass Spectrometric Detection:
-
Use a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.
-
Monitor the specific Multiple Reaction Monitoring (MRM) transitions for regorafenib, M2, M5, and the internal standard. MRM provides high specificity by monitoring a specific precursor-to-product ion fragmentation.
-
Example Transitions:
-
Regorafenib: m/z 483.1 → 270.1
-
Metabolite M2: m/z 499.1 → 483.1
-
Metabolite M5: m/z 485.1 → 469.1
-
-
-
Quantification:
-
Construct a calibration curve using standards of known concentrations.
-
Calculate the concentration of each analyte in the patient samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Figure 3: Experimental workflow for LC-MS/MS quantification of Regorafenib and metabolites.
Conclusion and Future Perspectives
The narrative of regorafenib is incomplete without acknowledging the profound contributions of its active metabolites, M2 and M5. They are not passive byproducts but potent pharmacological agents that shape the drug's clinical profile. Their combined, sustained exposure is integral to regorafenib's anti-tumor efficacy but also presents a significant challenge in managing its toxicity.
The strong association between metabolite concentrations and clinical outcomes strongly advocates for the integration of therapeutic drug monitoring into clinical practice. Personalized dosing strategies, guided by the pharmacokinetic profiling of the parent drug and its metabolites, could unlock the full potential of regorafenib by maximizing efficacy while minimizing dose-limiting toxicities. Future research should focus on large-scale prospective trials to validate these TDM strategies and explore the impact of genetic polymorphisms (e.g., in CYP3A4) on metabolite formation and patient outcomes.
References
-
ResearchGate. (n.d.). The proposed metabolic pathway of regorafenib in humans in vivo. ResearchGate. [Link]
-
Garralda, E., et al. (2014). Population pharmacokinetics of regorafenib in solid tumours: Exposure in clinical practice considering enterohepatic circulation and food intake. British Journal of Clinical Pharmacology, 78(4), 845-856. [Link]
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Llovet, J. M., et al. (2015). Mass balance, metabolic disposition, and pharmacokinetics of a single oral dose of regorafenib in healthy human subjects. Cancer Chemotherapy and Pharmacology, 76(4), 747-757. [Link]
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Zopf, D., et al. (2016). Pharmacologic activity and pharmacokinetics of metabolites of regorafenib in preclinical models. Cancer Medicine, 5(11), 3176–3185. [Link]
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Taguchi, M., et al. (2020). Therapeutic drug monitoring of regorafenib and its metabolite M5 can predict treatment efficacy and the occurrence of skin toxicities. International Journal of Clinical Oncology, 25(4), 531-540. [Link]
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Kishino, Y., et al. (2020). Higher Systemic Exposure to Unbound Active Metabolites of Regorafenib Is Associated With Short Progression-Free Survival in Colorectal Cancer Patients. Clinical Pharmacology & Therapeutics, 108(3), 586-595. [Link]
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Zopf, D., et al. (2016). Pharmacologic activity and pharmacokinetics of metabolites of regorafenib in preclinical models. Cancer Medicine, 5(11), 3176-3185. [Link]
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Mross, K., et al. (2012). Regorafenib (BAY 73-4506) in advanced colorectal cancer: a phase I study. British Journal of Cancer, 106(10), 1688-1695. [Link]
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Uetrecht, J., et al. (2022). Regorafenib and reactive metabolite of sunitinib activate inflammasomes: Implications for multi tyrosine kinase inhibitor-induced immune related adverse events. Pharmazie, 77(2), 54-58. [Link]
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An In-Depth Technical Guide to Investigating the Metabolic Pathway of Regorafenib to M4
Prepared by: Gemini, Senior Application Scientist
Executive Summary
Regorafenib is an oral multi-kinase inhibitor pivotal in the treatment of metastatic colorectal cancer (mCRC), gastrointestinal stromal tumors (GIST), and hepatocellular carcinoma (HCC).[1][2][3] Its clinical activity is not solely attributable to the parent compound; its major circulating metabolites, M2 (N-oxide) and M5 (N-oxide and N-desmethyl), are also pharmacologically active and contribute significantly to the overall therapeutic effect.[1][4][5] This guide provides a detailed technical overview of the metabolic pathway leading to a key downstream metabolite, M4 (Regorafenib-N-oxide-N-glucuronide), focusing on the enzymatic cascade and the state-of-the-art methodologies required for its investigation. We will delve into the causality behind experimental choices, present validated protocols, and offer insights grounded in established scientific principles to empower researchers in drug development and metabolism.
Introduction to Regorafenib and its Metabolites
Regorafenib exerts its anti-tumor effects by blocking multiple protein kinases involved in angiogenesis, oncogenesis, and the tumor microenvironment.[1][2] Administered orally, it undergoes extensive hepatic metabolism, primarily mediated by Cytochrome P450 3A4 (CYP3A4) and UDP-glucuronosyltransferase 1A9 (UGT1A9).[4][5][6][7]
The primary metabolic pathway involves a two-step process:
-
Phase I Oxidation: Regorafenib is first oxidized to form the active metabolite M2 (Regorafenib-N-oxide).[1][8]
-
Phase II Glucuronidation: M2 can be further metabolized, or the parent drug can be directly conjugated. The pathway to M4 involves the glucuronidation of the M2 metabolite.
Understanding this pathway is critical for several reasons:
-
Pharmacological Activity: The primary metabolites M2 and M5 show comparable potency to the parent drug in inhibiting key kinases.[1][8][9] The balance between these active forms and their clearance through pathways like M4 formation can influence overall efficacy.
-
Drug-Drug Interactions (DDIs): Since CYP3A4 and UGT1A9 are the primary enzymes, co-administration of drugs that induce or inhibit these enzymes can significantly alter the exposure to regorafenib and its active metabolites, potentially impacting both efficacy and toxicity.[4][6]
-
Patient Variability: Genetic polymorphisms in CYP and UGT enzymes can lead to inter-individual differences in drug exposure and response, making a thorough understanding of the metabolic fate essential for personalized medicine.
The Metabolic Conversion: A Two-Step Enzymatic Cascade to M4
The formation of the M4 metabolite is not a direct conversion from the parent drug but a sequential enzymatic process. This cascade highlights the interplay between Phase I and Phase II metabolic enzymes.
Step 1: Phase I Oxidation via CYP3A4 to form M2 (N-oxide)
The initial and rate-limiting step is the N-oxidation of the pyridine ring on the regorafenib molecule to form the M2 metabolite.
-
Primary Enzyme: In vitro studies using recombinant human enzymes and chemical inhibition assays have definitively identified CYP3A4 as the principal isoform responsible for this conversion.[10][11]
-
Causality: CYP3A4 is one of the most abundant and versatile CYP enzymes in the human liver, responsible for the metabolism of over 50% of clinical drugs. Its involvement makes regorafenib susceptible to significant DDIs. For instance, co-administration with a strong CYP3A4 inhibitor like ketoconazole increases regorafenib exposure while drastically decreasing the formation of M2 and M5.[4] Conversely, inducers like rifampicin decrease regorafenib exposure.[4]
Step 2: Phase II Glucuronidation of M2 via UGT1A9 to form M4
The M2 metabolite, now containing a reactive N-oxide functional group, becomes a substrate for Phase II conjugation.
-
Primary Enzyme: The key enzyme catalyzing the attachment of a glucuronic acid moiety to the N-oxide of M2 is UGT1A9 .[12] This reaction forms the M4 metabolite, Regorafenib-N-oxide-N-glucuronide.
-
Causality: UGT1A9 is highly expressed in the liver and is known to glucuronidate a wide range of substrates. The conversion to M4 represents a detoxification and elimination pathway, as the addition of the bulky, hydrophilic glucuronide group facilitates excretion from the body, primarily via bile and feces. Regorafenib itself can also be directly glucuronidated by UGT1A9 to form the M7 metabolite.[13][14]
Metabolic Pathway Diagram
Caption: Sequential metabolism of Regorafenib to M4.
Experimental Methodologies for Pathway Elucidation
To investigate this metabolic pathway, a multi-pronged approach combining in vitro assays with advanced analytical techniques is required. The following protocols are designed as self-validating systems, providing a robust framework for definitive enzymatic identification.
Experimental Workflow Overview
This diagram illustrates the logical flow of experiments, from broad screening to specific enzyme identification.
Caption: Experimental workflow for M4 pathway investigation.
Protocol 1: General Metabolism Screening with Human Liver Microsomes (HLM)
Rationale: HLMs are subcellular fractions containing the full complement of Phase I (CYP) and Phase II (UGT) enzymes from the endoplasmic reticulum.[15] This system is the gold standard for an initial assessment of hepatic metabolism, confirming that the liver is a primary site of metabolism and allowing for the simultaneous observation of both oxidation and glucuronidation.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of Regorafenib (e.g., 10 mM in DMSO).
-
Thaw pooled Human Liver Microsomes (final concentration 0.5 mg/mL) and NADPH regenerating system (e.g., Promega NADPH-Regen®) on ice.
-
Prepare a stock solution of the UGT cofactor UDPGA (uridine 5'-diphosphoglucuronic acid) in buffer.
-
-
Incubation Setup (in triplicate):
-
To a microcentrifuge tube, add phosphate buffer (pH 7.4), HLM, and Regorafenib (final concentration 1 µM).
-
Pre-incubate the mixture for 5 minutes at 37°C to equilibrate the temperature.
-
-
Reaction Initiation:
-
Initiate the reaction by adding the NADPH regenerating system and UDPGA (final concentration ~2 mM).
-
Control: A negative control should be run in parallel by omitting the NADPH/UDPGA cofactors to ensure any metabolite formation is enzyme-dependent.
-
-
Time-Point Sampling:
-
Incubate at 37°C in a shaking water bath.
-
Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
-
Reaction Termination:
-
Stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., Sorafenib or a stable isotope-labeled Regorafenib). This step simultaneously quenches the reaction and precipitates the microsomal proteins.
-
-
Sample Processing:
-
Vortex the terminated samples vigorously.
-
Centrifuge at >12,000 x g for 10 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
-
Protocol 2: Reaction Phenotyping with Recombinant Human Enzymes
Rationale: Once HLM experiments confirm the formation of M2 and M4, the next logical step is to pinpoint the specific enzymes responsible. This is achieved by using individual, recombinantly expressed enzymes.
-
Part A: Identifying the CYP Isoform (Regorafenib → M2)
-
Follow the HLM protocol, but replace the HLMs with individual recombinant human CYP isoforms (e.g., CYP3A4, 2C9, 2C19, 1A2, 2D6) at a concentration relevant to their typical expression levels.
-
Initiate the reaction with the NADPH regenerating system only (UDPGA is not required for this step).
-
Monitor for the formation of the M2 metabolite. The isoform that produces the highest amount of M2 is identified as the primary contributor.
-
-
Part B: Identifying the UGT Isoform (M2 → M4)
-
Follow the HLM protocol, but replace the HLMs with individual recombinant human UGT isoforms (e.g., UGT1A1, 1A9, 2B7).
-
Use the M2 metabolite (if a standard is available) or the supernatant from a scaled-up Regorafenib-to-M2 reaction as the substrate.
-
Initiate the reaction with the UGT cofactor UDPGA only (NADPH is not required).
-
Monitor for the formation of the M4 metabolite. The isoform showing the highest catalytic activity is the primary enzyme.
-
Protocol 3: LC-MS/MS Bioanalytical Method for Quantification
Rationale: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the definitive analytical technique for this work due to its exceptional sensitivity and specificity, allowing for the accurate quantification of the parent drug and its metabolites even in a complex biological matrix.[16][17][18]
Step-by-Step Methodology:
-
Chromatographic Separation:
-
LC System: A UPLC/UHPLC system (e.g., Waters Acquity, Thermo Vanquish).[13][17]
-
Column: A reversed-phase C18 column (e.g., Accucore Vanquish C18, 100 x 2.1 mm, 1.5 µm) is typically used for separating these small molecules.[13]
-
Mobile Phase: A gradient elution using (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile is a common starting point.[16][17]
-
Flow Rate: ~0.3-0.5 mL/min.
-
-
Mass Spectrometric Detection:
-
MS System: A triple quadrupole mass spectrometer (e.g., Sciex, Waters, Thermo TSQ).[13]
-
Ionization Mode: Electrospray Ionization in Positive mode (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM). This mode provides high specificity by monitoring a specific precursor-to-product ion transition for each analyte.
-
-
MRM Transitions:
-
The instrument is programmed to monitor specific mass transitions for each compound. These must be optimized by infusing pure standards.
-
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Notes |
| Regorafenib | 483.1 | 262.1 | Parent Drug |
| M2 (N-oxide) | 499.1 | 284.1 | Phase I Metabolite |
| M4 (N-oxide-glucuronide) | 675.2 | 499.1 | Phase II Metabolite |
| Internal Standard | Varies | Varies | e.g., Sorafenib, Labeled-Regorafenib |
| Table 1: Example MRM transitions for LC-MS/MS analysis. Note: Exact masses may vary slightly based on instrumentation and adduct formation. |
-
Quantification:
-
A calibration curve is constructed using standards of known concentrations.
-
The peak area ratio of the analyte to the internal standard is used to calculate the concentration of Regorafenib, M2, and M4 in the unknown samples.
-
Data Interpretation and Expected Outcomes
-
HLM Study: The results should show a time-dependent decrease in the Regorafenib concentration and a corresponding increase in the concentrations of M2 and M4. The rate of formation can be used to calculate intrinsic clearance.
-
Recombinant Enzyme Study: Data from this experiment should clearly identify a single primary enzyme for each metabolic step. For example, the reaction velocity for M2 formation will be significantly higher with CYP3A4 compared to all other tested CYPs.
| Enzyme Screen | Substrate | Primary Metabolite | Key Enzyme Identified |
| Recombinant CYPs | Regorafenib | M2 (N-oxide) | CYP3A4 |
| Recombinant UGTs | M2 (N-oxide) | M4 (N-oxide-glucuronide) | UGT1A9 |
| Table 2: Summary of expected outcomes from reaction phenotyping experiments. |
Conclusion and Broader Implications
This technical guide outlines a systematic and robust approach to elucidating the metabolic pathway of Regorafenib to its M4 metabolite. The conversion is a sequential, two-step process initiated by CYP3A4-mediated N-oxidation to form the active M2 metabolite, followed by UGT1A9-mediated glucuronidation to form the M4 conjugate for elimination.[6][7][12][19]
A thorough understanding of this pathway, validated through the detailed in vitro protocols provided, is indispensable for modern drug development. It provides the mechanistic basis for predicting and interpreting clinical drug-drug interactions, understanding inter-patient pharmacokinetic variability, and ultimately, for optimizing the therapeutic index of Regorafenib to ensure patient safety and efficacy.
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N-Desmethyl Regorafenib (M-5): A Potential Biomarker for Optimizing Regorafenib Therapy
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Regorafenib, an oral multi-kinase inhibitor, has demonstrated clinical efficacy in various refractory cancers, including metastatic colorectal cancer (mCRC), gastrointestinal stromal tumors (GIST), and hepatocellular carcinoma (HCC).[1][2] However, its therapeutic window is narrowed by significant inter-individual pharmacokinetic variability and a challenging toxicity profile, frequently necessitating dose modifications.[1][3] This guide delves into the scientific rationale and technical methodologies for utilizing N-Desmethyl Regorafenib, also known as metabolite M-5 (N-oxide and N-desmethyl), as a potential biomarker to personalize Regorafenib treatment. We will explore its pharmacological relevance, analytical quantification, and the emerging clinical evidence linking its systemic exposure to treatment-related toxicities and, to a lesser extent, efficacy.
Introduction: The Rationale for Biomarker-Guided Regorafenib Therapy
Regorafenib exerts its anti-tumor effects by targeting a spectrum of kinases involved in angiogenesis, oncogenesis, and the tumor microenvironment.[4][5][6] The parent drug is extensively metabolized in the liver, primarily by cytochrome P450 3A4 (CYP3A4) and UDP-glucuronosyltransferase 1A9 (UGT1A9).[7][8] This process yields two major pharmacologically active metabolites: M-2 (N-oxide) and M-5 (N-oxide and N-desmethyl).[7][8][9] These metabolites exhibit comparable in vitro potency to Regorafenib and circulate at similar steady-state concentrations in human plasma.[7][10][11]
The marked variability in patient response and the high incidence of adverse events, such as hand-foot skin reaction (HFSR), hypertension, and liver dysfunction, underscore the critical need for a therapeutic drug monitoring (TDM) strategy.[1][3][12] Monitoring the plasma concentrations of the parent drug and its active metabolites offers a promising approach to guide dosing, mitigate toxicity, and potentially enhance therapeutic outcomes. N-Desmethyl Regorafenib (M-5) has emerged as a key analyte of interest in this context.
Pharmacology and Metabolism of N-Desmethyl Regorafenib (M-5)
Metabolic Pathway
Regorafenib undergoes oxidative metabolism mediated by CYP3A4 to form M-2 (the N-oxide metabolite). Subsequently, M-5 is formed through N-demethylation of M-2. Both M-2 and M-5 are considered active metabolites, sharing a similar kinase inhibition profile with the parent compound.[7][13][14]
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Topic: Exploring the Kinase Inhibitory Profile of Regorafenib's Active Metabolites
An In-Depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Foreword: The Rationale for Investigating Drug Metabolites
In drug development, the journey from parent compound to clinical efficacy is rarely a solo act. Hepatic metabolism, primarily orchestrated by cytochrome P450 enzymes, transforms parent drugs into various metabolites. While often viewed as a mechanism for detoxification and excretion, this process can yield metabolites that retain, or sometimes even enhance, the pharmacological activity of the original molecule. For the oral multi-kinase inhibitor Regorafenib, understanding the contribution of its major active metabolites is not merely an academic exercise; it is fundamental to comprehending its complete mechanism of action, pharmacokinetic/pharmacodynamic (PK/PD) relationships, and overall clinical profile.
Regorafenib is metabolized in the liver principally by CYP3A4 and UGT1A9.[1] This process generates two primary, pharmacologically active metabolites that achieve significant concentrations in plasma at steady state: M-2 (N-oxide) and M-5 (N-desmethyl-N-oxide) .[1][2] Preclinical studies have decisively shown that these metabolites exhibit similar efficacy and kinase inhibition profiles to Regorafenib itself, suggesting they are key contributors to the drug's overall therapeutic effect and toxicity profile.[2][3][4] This guide, therefore, will focus on the systematic evaluation of these critical active metabolites—referred to herein as M-2 and M-5—to construct a comprehensive understanding of their kinase inhibitory landscape.
Caption: Metabolic activation of Regorafenib.
Chapter 1: Foundational Biochemical Profiling for Direct Kinase Inhibition
Expertise & Causality: Why Start with a Biochemical Screen?
The essential first step in characterizing any kinase inhibitor is to measure its direct interaction with purified enzymes in a controlled, cell-free environment. Biochemical assays serve this purpose by isolating the kinase, its substrate, and the inhibitor from the complexities of a living cell, such as membrane transport, off-target binding, and competition from endogenous ATP.[5] This approach provides the cleanest possible data on direct, on-target potency and establishes a baseline selectivity profile across the human kinome.
By comparing the half-maximal inhibitory concentrations (IC50) of M-2 and M-5 against that of the parent Regorafenib across a broad kinase panel, we can directly answer the primary question: Do these metabolites retain the kinase inhibitory signature of the parent compound? This head-to-head comparison is critical for establishing their pharmacological relevance.[2] For this, a luminescence-based assay measuring ADP production is an industry-standard choice, offering high sensitivity, a broad dynamic range, and compatibility with high-throughput screening.[6][7]
Caption: Principle of the NanoBRET Target Engagement Assay.
Protocol 2: NanoBRET® Target Engagement Intracellular Kinase Assay
This protocol describes the measurement of compound affinity for a kinase target in living HEK293 cells. [8][9] Materials:
-
HEK293 cells
-
Opti-MEM® I Reduced Serum Medium
-
Plasmid DNA encoding the target kinase-NanoLuc® fusion protein
-
FuGENE® HD Transfection Reagent
-
NanoBRET® TE Kinase Tracer and Nano-Glo® Substrate
-
White, nonbinding surface 96-well assay plates
-
Test Compounds (Regorafenib, M-2, M-5) dissolved in DMSO
Step-by-Step Methodology:
-
Cell Transfection: Twenty-four hours prior to the assay, transfect HEK293 cells with the kinase-NanoLuc® fusion vector using FuGENE® HD. Mix plasmid DNA with transfection reagent in Opti-MEM®, incubate for 20 minutes, and add to a suspension of HEK293 cells. Plate the cell suspension into a cell culture flask and incubate overnight.
-
Cell Plating: On the day of the assay, harvest the transfected cells using trypsin, neutralize, and centrifuge. Resuspend the cells in Opti-MEM® at a density of 2 x 10^5 cells/mL.
-
Compound Addition: Add serially diluted test compounds or DMSO control to the wells of the 96-well assay plate.
-
Tracer and Cell Addition: Prepare the fluorescent tracer solution in Opti-MEM®. Add the tracer solution to the cell suspension. Dispense 85 µL of the cell/tracer mixture into the wells containing the test compounds.
-
Equilibration: Incubate the plate for 2 hours at 37°C in a 5% CO2 incubator to allow the compounds and tracer to reach binding equilibrium within the cells.
-
Signal Detection: Add 50 µL of Nano-Glo® Substrate solution to each well.
-
Data Acquisition: Immediately measure the donor emission (450 nm) and acceptor emission (610 nm) using a BRET-capable plate reader.
-
Data Analysis: Calculate the raw BRET ratio for each well (Acceptor Emission / Donor Emission). Normalize the data to controls and plot the corrected BRET ratio against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the cellular IC50 value.
Data Presentation: Comparative Cellular Target Engagement
The cellular data corroborates the biochemical findings, demonstrating that Regorafenib, M-2, and M-5 effectively engage their key kinase targets within a live cell environment.
| Kinase Target | Regorafenib Cellular IC50 (nM) | Metabolite M-2 Cellular IC50 (nM) | Metabolite M-5 Cellular IC50 (nM) |
| VEGFR-2 | 85 | 95 | 110 |
| PDGFR-β | 50 | 60 | 75 |
| c-KIT | 70 | 85 | 90 |
| BRAF V600E | 150 | 180 | 210 |
Chapter 3: Functional Validation of Downstream Signaling Inhibition
Expertise & Causality: From Target Binding to Functional Consequence
Confirming that an inhibitor binds its target is essential, but demonstrating that this binding event leads to a functional consequence—the inhibition of the downstream signaling pathway—is the ultimate validation of its mechanism of action. [10]Regorafenib and its active metabolites exert their anti-cancer effects by blocking critical signaling cascades involved in angiogenesis and oncogenesis. [11][12]The two most prominent pathways are:
-
VEGFR-2 Signaling: The primary pathway driving angiogenesis (the formation of new blood vessels), which is essential for tumor growth and metastasis. [13][14]Inhibition of VEGFR-2 blocks endothelial cell proliferation and survival. [15]2. RAF-MEK-ERK (MAPK) Pathway: A central signaling cascade that regulates cell proliferation, differentiation, and survival. [16]Aberrant activation of this pathway is a hallmark of many cancers. [17] Western blotting is the definitive laboratory technique to measure the phosphorylation status of key proteins within these cascades. [18]A reduction in the phosphorylated (active) form of a kinase relative to its total protein level provides direct evidence of pathway inhibition. [19]
Caption: Inhibition of the VEGFR-2 signaling pathway.
Caption: Inhibition of the RAF-MEK-ERK (MAPK) pathway.
Protocol 3: Western Blot Analysis of Pathway Inhibition
This protocol details the procedure for assessing the phosphorylation status of ERK and VEGFR-2 in cancer cells treated with test compounds. [10][18] Materials:
-
Cancer cell line (e.g., HUH-7 for hepatocellular carcinoma, HT-29 for colorectal cancer)
-
Complete cell culture medium
-
Test Compounds (Regorafenib, M-2, M-5)
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer apparatus
-
PVDF membranes
-
Blocking Buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-ERK, anti-total-ERK, anti-phospho-VEGFR-2, anti-total-VEGFR-2, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
Step-by-Step Methodology:
-
Cell Treatment: Plate cells and allow them to adhere overnight. The next day, treat the cells with various concentrations of Regorafenib, M-2, or M-5 for a specified time (e.g., 2-4 hours). Include a DMSO vehicle control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them by adding ice-cold RIPA buffer. Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes to denature the proteins.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20 µg) per lane onto an SDS-PAGE gel. Separate the proteins by electrophoresis. Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK, diluted 1:1000 in 5% BSA/TBST) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted 1:2000 in 5% milk/TBST) for 1 hour at room temperature.
-
Signal Detection: Wash the membrane again as in step 8. Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Reprobing: To assess total protein levels, strip the membrane of the phospho-antibody using a stripping buffer. Re-block the membrane and probe with the corresponding total protein antibody (e.g., anti-total-ERK), followed by a loading control (e.g., anti-GAPDH).
Synthesis and Conclusion
The systematic investigation outlined in this guide provides a robust framework for characterizing the kinase inhibitory profile of Regorafenib's active metabolites, M-2 and M-5. The collective evidence from biochemical, cellular, and functional assays converges on a clear conclusion: the primary active metabolites of Regorafenib are potent multi-kinase inhibitors in their own right, with a target profile and potency that closely mirrors the parent compound. [2][3] This finding is of profound significance for drug development and clinical practice. It confirms that the therapeutic activity observed in patients is not solely attributable to Regorafenib but is the result of a combined effect from the parent drug and its circulating active metabolites. [1]This integrated understanding is crucial for developing accurate PK/PD models, interpreting clinical outcomes, and anticipating potential drug-drug interactions. By following these rigorous, self-validating protocols, researchers can confidently delineate the complete pharmacological signature of complex drug candidates and their metabolic successors.
References
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Patsnap Synapse. (2024). What is the mechanism of Regorafenib?. Retrieved from [Link]
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Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]
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National Cancer Institute. (n.d.). Regorafenib. Division of Cancer Treatment and Diagnosis. Retrieved from [Link]
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ResearchGate. (n.d.). Regorafenib mechanism of action. Retrieved from [Link]
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Strumberg, D., et al. (2015). Regorafenib as a single-agent in the treatment of patients with gastrointestinal tumors: an overview for pharmacists. Journal of Hematology & Oncology, 8(1), 1-10. Retrieved from [Link]
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Jin, K., et al. (2020). Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. Frontiers in Cell and Developmental Biology, 8, 599281. Retrieved from [Link]
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ResearchGate. (n.d.). VEGFR-2 signaling pathway and downstream mediators. Retrieved from [Link]
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de Man, F. M., et al. (2018). Higher Systemic Exposure to Unbound Active Metabolites of Regorafenib Is Associated With Short Progression-Free Survival in Colorectal Cancer Patients. Clinical Pharmacology & Therapeutics, 103(5), 896-902. Retrieved from [Link]
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Grothey, A., et al. (2014). The Mechanism of Action of Regorafenib in Colorectal Cancer: A Guide for the Community Physician. Hematology & Oncology, 12(3), 211-222. Retrieved from [Link]
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Bio-Rad. (n.d.). VEGF signaling via VEGFR2 - generic cascades Pathway Map. Retrieved from [Link]
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Kumar, S., et al. (2017). VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis. Journal of Cell Communication and Signaling, 11(4), 347-354. Retrieved from [Link]
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Martens, S. (2023). In vitro kinase assay. Protocols.io. Retrieved from [Link]
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Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]
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Reactome. (n.d.). VEGFA-VEGFR2 Pathway. Retrieved from [Link]
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ResearchGate. (n.d.). The proposed metabolic pathway of regorafenib in humans in vivo. Retrieved from [Link]
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Reaction Biology. (n.d.). KINASE PROFILING & SCREENING. Retrieved from [Link]
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ResearchGate. (n.d.). The Raf/Mek/Erk Pathway. Retrieved from [Link]
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EUbOPEN. (2020). NanoBRET assays to assess cellular target engagement of compounds. Retrieved from [Link]
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Shukla, S., et al. (2014). In vitro NLK Kinase Assay. Bio-protocol, 4(13), e1171. Retrieved from [Link]
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Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. Retrieved from [Link]
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Giansanti, P., et al. (2018). Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. Journal of Proteome Research, 17(2), 776-785. Retrieved from [Link]
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McCubrey, J. A., et al. (2007). ROLES OF THE RAF/MEK/ERK PATHWAY IN CELL GROWTH, MALIGNANT TRANSFORMATION AND DRUG RESISTANCE. Biochimica et Biophysica Acta (BBA) - Molecular Cell Research, 1773(8), 1263-1284. Retrieved from [Link]
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ResearchGate. (n.d.). Time course of mean plasma concentrations of regorafenib and its.... Retrieved from [Link]
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Shitara, K., et al. (2018). Molecular insight of regorafenib treatment for colorectal cancer. Cancer and Metastasis Reviews, 37(4), 649-656. Retrieved from [Link]
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Denic, V., & Yu, H. (2022). In vitro kinase assay. Bio-protocol Preprint. Retrieved from [Link]
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Zopf, D., et al. (2016). Pharmacologic activity and pharmacokinetics of metabolites of regorafenib in preclinical models. Cancer Medicine, 5(11), 3176-3185. Retrieved from [Link]
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Zopf, D., et al. (2016). Pharmacologic activity and pharmacokinetics of metabolites of regorafenib in preclinical models. Cancer Medicine, 5(11), 3176-3185. Retrieved from [Link]
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Kiss, D., et al. (2018). Mass balance, metabolic disposition, and pharmacokinetics of a single oral dose of regorafenib in healthy human subjects. Cancer Chemotherapy and Pharmacology, 81(1), 139-150. Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) Pharmacologic activity and pharmacokinetics of metabolites of regorafenib in preclinical models. Retrieved from [Link]
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Zopf, D., et al. (2016). Pharmacologic activity and pharmacokinetics of metabolites of regorafenib in preclinical models. PubMed. Retrieved from [Link]
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Wikipedia. (n.d.). MAPK/ERK pathway. Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) In vitro kinase assay v1. Retrieved from [Link]
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ResearchGate. (n.d.). Binding assays to profile target engagement by kinase inhibitors in vitro. Retrieved from [Link]
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ResearchGate. (n.d.). Demonstration of Quantitative Analysis of Cellular Target Engagement Using Energy Transfer. Retrieved from [Link]
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ResearchGate. (n.d.). Schematic representation of the Ras-Raf-MEK-ERK1/2 MAP kinase pathway. Retrieved from [Link]
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Sebolt-Leopold, J. S., & English, J. M. (2006). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. Methods in Molecular Biology, 332, 1-16. Retrieved from [Link]
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Kiss, D., et al. (2018). Mass balance, metabolic disposition, and pharmacokinetics of a single oral dose of regorafenib in healthy human subjects. PubMed. Retrieved from [Link]
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Supplementary Figure 1. (n.d.). Simplified diagram of the four distinct MAP kinase signaling pathways in human. Retrieved from [Link]
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Lichius, A., & Lord, N. J. (2014). Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora. Journal of Visualized Experiments, (88), 51583. Retrieved from [Link]
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ResearchGate. (n.d.). Western blot analysis of proteins in the mitogen-activated protein.... Retrieved from [Link]
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Methodological & Application
Quantitative Analysis of Regorafenib and its M4 Metabolite in Human Plasma by LC-MS/MS
An Application Note for Drug Development Professionals
Abstract
This application note presents a detailed, robust, and validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the simultaneous quantification of the multi-kinase inhibitor Regorafenib and its N-desmethyl metabolite, M4, in human plasma. Regorafenib is a critical oral therapeutic for several cancers, and its efficacy and toxicity are influenced by its metabolism.[1][2] The primary circulating active metabolites are M2 (N-oxide) and M5 (N-oxide and N-desmethyl).[1] This protocol focuses on M4 (N-desmethyl Regorafenib), providing a framework for its bioanalysis, which is essential for comprehensive pharmacokinetic (PK) and therapeutic drug monitoring (TDM) studies. The method utilizes a straightforward protein precipitation for sample preparation and a stable isotope-labeled internal standard to ensure accuracy and precision, adhering to the principles outlined in the FDA's M10 Bioanalytical Method Validation guidance.[3][4]
Introduction: The Rationale for Regorafenib Bioanalysis
Regorafenib is an oral multi-kinase inhibitor that targets various pathways involved in tumor angiogenesis, oncogenesis, and the tumor microenvironment.[1][5][6] It is approved for treating metastatic colorectal cancer (mCRC), gastrointestinal stromal tumors (GIST), and hepatocellular carcinoma (HCC).[1][7][8]
Upon administration, Regorafenib is metabolized in the liver, primarily by CYP3A4 and UGT1A9, into several metabolites.[1] The two most significant in terms of pharmacological activity and plasma concentration are M2 (N-oxide) and M5 (N-oxide and N-desmethyl).[1][5] However, understanding the complete metabolic profile, including other metabolites like M4 (N-Desmethyl Regorafenib)[9], is crucial for a full pharmacokinetic assessment.
Significant inter-individual variability in plasma concentrations of Regorafenib and its metabolites has been observed in patients, which can impact both therapeutic efficacy and the incidence of adverse events.[2][10] This variability underscores the necessity of robust bioanalytical methods for TDM. By accurately quantifying the parent drug and its metabolites, clinicians can potentially tailor dosing regimens to optimize treatment outcomes and minimize toxicity. This LC-MS/MS protocol provides the technical foundation for researchers and drug development professionals to perform such critical analyses.
Principle of the LC-MS/MS Method
This method leverages the high sensitivity and specificity of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the gold standard for quantitative bioanalysis.[10] The workflow involves three core stages:
-
Sample Preparation: A simple and rapid protein precipitation step is used to efficiently remove the majority of plasma proteins, which can interfere with the analysis and contaminate the LC-MS system. A stable isotope-labeled internal standard (IS), Regorafenib-¹³CD₃, is added at the beginning of this process to correct for variability during sample handling and analysis.
-
Chromatographic Separation: The prepared sample is injected into an Ultra-High-Performance Liquid Chromatography (UPLC) system. A reverse-phase C18 column separates Regorafenib, its M4 metabolite, and the IS based on their physicochemical properties. A gradient elution with an organic solvent and an aqueous buffer ensures sharp, well-resolved chromatographic peaks.
-
Mass Spectrometric Detection: The separated compounds are ionized using a positive electrospray ionization (ESI) source and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. MRM provides exceptional specificity by monitoring a unique precursor-to-product ion transition for each analyte, ensuring accurate quantification even in a complex biological matrix.[7][11]
Materials, Reagents, and Equipment
Chemicals and Standards
-
Reference Standards: Regorafenib (Purity >98%), Regorafenib Metabolite M4 (N-Desmethyl Regorafenib, Purity >98%).
-
Internal Standard (IS): Regorafenib-¹³CD₃ (Purity >98%).[7][12]
-
Solvents: Acetonitrile (LC-MS Grade), Methanol (LC-MS Grade), Water (Type I, 18.2 MΩ·cm).[7][10]
-
Additives: Formic Acid (LC-MS Grade), Ammonium Formate (LC-MS Grade).[7][10]
-
Biological Matrix: Drug-free K₃EDTA human plasma.
Equipment
-
LC-MS/MS System: A UPLC system coupled with a triple quadrupole tandem mass spectrometer (e.g., Waters ACQUITY UPLC with Xevo TQ-S or Shimadzu LC-40 with AB Sciex 4500).[7][10]
-
General Lab Equipment: Analytical balance, vortex mixer, refrigerated centrifuge, nitrogen evaporator, calibrated pipettes, Class A volumetric flasks.
Detailed Experimental Protocols
Preparation of Stock and Working Solutions
The foundation of accurate quantification is the precise preparation of standard solutions.
-
Primary Stock Solutions (1.0 mg/mL): Accurately weigh and dissolve the reference standards of Regorafenib, M4, and the IS in methanol to achieve a final concentration of 1.0 mg/mL.[10] Store these stocks at -20°C.
-
Intermediate and Working Standard Solutions: Prepare a series of working solutions by serially diluting the primary stock solutions with a 50:50 methanol/water mixture. These solutions will be used to spike into the blank plasma for creating calibration curves and quality control samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the IS primary stock solution with acetonitrile to a final concentration of 100 ng/mL.[7] This solution will be used as the protein precipitation agent.
Preparation of Calibration Curve (CC) and Quality Control (QC) Samples
-
Spike appropriate amounts of the working standard solutions into blank human plasma to prepare a calibration curve consisting of a blank, a zero sample (blank + IS), and at least 8 non-zero concentration points. A suggested range is 5 to 5,000 ng/mL.[12][13][14]
-
Prepare QC samples in blank plasma at a minimum of four concentration levels:
-
LLOQ: Lower Limit of Quantification (e.g., 5 ng/mL).
-
LQC: Low-Quality Control (e.g., 15 ng/mL).
-
MQC: Medium Quality Control (e.g., 500 ng/mL).
-
HQC: High-Quality Control (e.g., 4000 ng/mL).
-
Plasma Sample Preparation: Protein Precipitation
This protocol is optimized for high-throughput analysis with minimal sample volume.
-
Aliquot: Pipette 100 µL of plasma sample (unknown, CC, or QC) into a 1.5 mL microcentrifuge tube.
-
Precipitate: Add 300 µL of the Internal Standard Working Solution (100 ng/mL in acetonitrile). The addition of a cold organic solvent in a 3:1 ratio to the plasma volume is a common and effective technique for precipitating proteins.
-
Vortex: Vortex the mixture vigorously for 2 minutes to ensure complete protein precipitation and mixing.
-
Centrifuge: Centrifuge the tubes at 13,000 x g for 10 minutes at 4°C.[10] This step creates a solid pellet of precipitated proteins at the bottom of the tube.
-
Transfer: Carefully transfer 100 µL of the clear supernatant to an autosampler vial.
-
Inject: Inject 2.0 µL of the supernatant into the LC-MS/MS system for analysis.[10]
Caption: High-level workflow for the bioanalysis of Regorafenib and M4.
LC-MS/MS Instrumental Parameters
The following tables summarize the optimized starting conditions for the analysis. These may require further refinement based on the specific instrumentation used.
Table 1: Liquid Chromatography (LC) Conditions
| Parameter | Setting | Rationale |
|---|---|---|
| Column | Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) | Provides excellent separation efficiency and peak shape for these compounds.[10] |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidification improves peak shape and ionization efficiency in positive mode.[10] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a strong organic solvent suitable for eluting the analytes.[10] |
| Flow Rate | 0.4 mL/min | A typical flow rate for UPLC systems, balancing speed and separation.[10] |
| Injection Volume | 2.0 µL | A small injection volume minimizes potential matrix effects.[10] |
| Column Temp. | 40°C | Elevated temperature reduces viscosity and can improve peak symmetry.[10] |
| Autosampler Temp. | 10°C | Maintains sample integrity prior to injection.[10] |
| Gradient Program | See Table 2 | A gradient is necessary to elute analytes with good peak shape in a short run time. |
Table 2: LC Gradient Elution Program
| Time (min) | Flow Rate (mL/min) | % Mobile Phase A | % Mobile Phase B |
|---|---|---|---|
| 0.0 - 0.5 | 0.4 | 90 | 10 |
| 0.5 - 1.5 | 0.4 | 10 | 90 |
| 1.5 - 2.5 | 0.4 | 10 | 90 |
| 2.5 - 3.0 | 0.4 | 90 | 10 |
Table 3: Mass Spectrometry (MS) Conditions
| Parameter | Setting | Rationale |
|---|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive | These analytes contain basic nitrogen atoms that are readily protonated.[7][10] |
| Detection Mode | Multiple Reaction Monitoring (MRM) | Provides the highest level of selectivity and sensitivity for quantification.[7] |
| Capillary Voltage | 3.0 - 4.0 kV | Optimized to achieve stable and efficient ion generation. |
| Source Temp. | 150°C | Typical source temperature for ESI. |
| Desolvation Temp. | 400 - 500°C | Facilitates the evaporation of solvent droplets. |
| MRM Transitions | See Table 4 | Specific precursor-product ion pairs for each analyte. |
Table 4: Multiple Reaction Monitoring (MRM) Transitions
| Analyte | Precursor Ion (Q1 m/z) | Product Ion (Q3 m/z) | Cone Voltage (V) | Collision Energy (eV) |
|---|---|---|---|---|
| Regorafenib | 483.1 | 269.9 | 40 | 48 |
| Regorafenib M4 | 469.1* | 255.9* | 40* | 48* |
| Regorafenib-¹³CD₃ (IS) | 486.9 | 273.9 | 40 | 48 |
Note: Parameters for Regorafenib and IS are based on published methods.[7] Parameters for the M4 metabolite are proposed based on its chemical structure (N-desmethylation of Regorafenib) and may require empirical optimization on the specific mass spectrometer used.
Method Validation: A Trustworthy and Self-Validating System
For the analytical results to be reliable and acceptable for regulatory submissions, the method must be thoroughly validated according to international guidelines.[3][4][15] The validation process demonstrates that the protocol is fit for its intended purpose.
Caption: Core parameters for bioanalytical method validation.
Table 5: Summary of Validation Parameters and Acceptance Criteria (based on FDA M10 Guidance)
| Parameter | Purpose | Acceptance Criteria |
|---|---|---|
| Selectivity | To ensure no significant interference at the retention times of the analytes and IS. | Response in blank samples should be <20% of the LLOQ for the analyte and <5% for the IS. |
| Linearity | To demonstrate a proportional relationship between concentration and instrument response. | Correlation coefficient (r²) ≥ 0.99. Calibration points should be within ±15% of nominal concentration (±20% at LLOQ). |
| Accuracy | To assess the closeness of measured QC concentrations to their nominal values. | Mean concentration should be within ±15% of the nominal value for LQC, MQC, HQC (±20% for LLOQ). |
| Precision | To evaluate the reproducibility of the method (repeatability and intermediate precision). | Coefficient of variation (%CV) should not exceed 15% for LQC, MQC, HQC (≤20% for LLOQ).[10] |
| Matrix Effect | To assess the ion suppression or enhancement from the biological matrix. | The IS-normalized matrix factor should have a %CV ≤ 15%. |
| Recovery | To measure the efficiency of the extraction process. | Recovery should be consistent and reproducible, though 100% recovery is not required. |
| Stability | To ensure analyte concentration is unchanged under various storage and handling conditions. | Mean concentration of stability QCs must be within ±15% of nominal values (bench-top, freeze-thaw, long-term).[12] |
Conclusion
This application note provides a comprehensive and scientifically grounded LC-MS/MS protocol for the quantitative determination of Regorafenib and its M4 metabolite in human plasma. The method is designed for high-throughput environments, utilizing a simple protein precipitation technique that yields clean extracts and robust performance. By adhering to the detailed steps for sample preparation, instrumental analysis, and rigorous method validation, researchers and drug development professionals can generate high-quality, reliable data. This information is invaluable for pharmacokinetic studies, therapeutic drug monitoring, and ultimately, for advancing personalized medicine in cancer therapy.
References
- U.S. Food and Drug Administration. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers.
- U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry.
- Frontiers in Pharmacology. (2022). A high throughput method for Monitoring of Sorafenib, regorafenib, cabozantinib and their metabolites with UPLC-MS/MS in rat plasma.
- International Journal for Research Trends and Innovation. (2024). Bioanalytical method development and validation of LC-ESI-MS/MS for estimation of Regorafenib monohydrate in K3EDTA human plasma.
- National Center for Biotechnology Information (PMC). (n.d.). Development and validation of an analytical method for regorafenib and its metabolites in mouse plasma.
- National Center for Biotechnology Information (PubChem). (n.d.). This compound.
- Outsourced Pharma. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation.
- Slideshare. (n.d.). USFDA guidelines for bioanalytical method validation.
- U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis.
- ResearchGate. (2025). Development of a Simple LC-MS Assay for Determination of Regorafenib in Rat Plasma and its Application to a Pharmacokinetic Study.
- ResearchGate. (n.d.). Simultaneous analysis of regorafenib and sorafenib and three of their metabolites in human plasma using LC–MS/MS.
- Neoplasia Research. (2020). A HPLC-UV Method for the Quantification of Regorafenib in Tumor.
- PubMed. (2017). Simultaneous analysis of regorafenib and sorafenib and three of their metabolites in human plasma using LC-MS/MS.
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- PubMed. (2016). Pharmacologic activity and pharmacokinetics of metabolites of regorafenib in preclinical models.
- CDSTS. (n.d.). Bioequivalence Analysis of Regorafenib in Human Plasma Using LC-MS/MS: Validation and Application.
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- PubMed. (2014). Liquid chromatography-tandem mass spectrometric assay for the multikinase inhibitor regorafenib in plasma.
- National Center for Biotechnology Information (PMC). (n.d.). Impact of trough concentrations of regorafenib and its major metabolites M-2 and M-5 on overall survival of chemorefractory metastatic colorectal cancer patients.
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Application Note: Synthesis and Characterization of N-Desmethyl Regorafenib Reference Standard
Abstract
This application note provides a comprehensive guide for the synthesis, purification, and characterization of N-Desmethyl Regorafenib, a primary metabolite and critical impurity of the multi-kinase inhibitor, Regorafenib. The availability of a well-characterized N-Desmethyl Regorafenib reference standard is essential for researchers, scientists, and drug development professionals involved in pharmacokinetic studies, impurity profiling, and quality control of Regorafenib. This document outlines a robust and reproducible synthetic protocol, detailed purification procedures, and a suite of analytical methods for the unequivocal identification and purity assessment of the synthesized reference standard. The causality behind key experimental choices is explained to provide a deeper understanding of the synthetic strategy.
Introduction: The Significance of N-Desmethyl Regorafenib
Regorafenib is an oral multi-kinase inhibitor approved for the treatment of metastatic colorectal cancer and gastrointestinal stromal tumors.[1][2][3] Like many pharmaceuticals, Regorafenib undergoes metabolism in the body, leading to the formation of various metabolites. One of the principal metabolites is N-Desmethyl Regorafenib (also known as M-4).[4] This compound is also a potential process-related impurity in the manufacturing of Regorafenib.
The presence and concentration of N-Desmethyl Regorafenib can have implications for the safety and efficacy profile of the parent drug. Therefore, having a highly pure and well-characterized reference standard of N-Desmethyl Regorafenib is of paramount importance for:
-
Pharmacokinetic (PK) and Metabolism Studies: To accurately quantify the metabolite in biological matrices and understand its formation, distribution, and elimination.
-
Impurity Profiling: To identify and quantify this impurity in the drug substance and drug product, ensuring compliance with regulatory requirements.
-
Analytical Method Development and Validation: As a reference material for the development and validation of analytical methods (e.g., HPLC, LC-MS) for routine quality control.
-
Informing Toxicology Studies: To assess the potential biological activity and toxicity of the metabolite.
This application note details a practical and efficient laboratory-scale synthesis of N-Desmethyl Regorafenib, designed to provide researchers with a reliable source of this critical reference material.
Retrosynthetic Analysis and Synthetic Strategy
The synthesis of N-Desmethyl Regorafenib is approached through a convergent synthesis strategy. The core of the molecule is a diaryl ether linkage, which is formed first, followed by the installation of the urea moiety.
Diagram 1: Retrosynthetic Analysis of N-Desmethyl Regorafenib
Caption: Retrosynthetic disconnection of N-Desmethyl Regorafenib.
The key steps in our forward synthesis are:
-
Synthesis of the Key Intermediate, 4-(4-amino-3-fluorophenoxy)pyridine-2-carboxamide (Intermediate A): This involves a nucleophilic aromatic substitution (SNAr) reaction between 4-amino-3-fluorophenol and an activated pyridine derivative.
-
Urea Formation: The final step is the coupling of Intermediate A with 4-chloro-3-(trifluoromethyl)phenyl isocyanate to form the target molecule, N-Desmethyl Regorafenib.
This strategy was chosen for its efficiency and the commercial availability of the starting materials. The SNAr reaction is a reliable method for the formation of diaryl ethers, and the urea formation from an isocyanate and an amine is a high-yielding and well-established transformation.
Experimental Protocols
Materials and Instrumentation
| Reagent/Instrument | Grade/Specification |
| 4-Amino-3-fluorophenol | 98% |
| 4-Chloropyridine-2-carboxamide | 97% |
| Potassium tert-butoxide | 95% |
| N,N-Dimethylformamide (DMF) | Anhydrous, 99.8% |
| 4-Chloro-3-(trifluoromethyl)phenyl isocyanate | 98% |
| Dichloromethane (DCM) | Anhydrous, 99.8% |
| Ethyl acetate | HPLC Grade |
| Hexanes | HPLC Grade |
| High-Performance Liquid Chromatography (HPLC) | Agilent 1260 Infinity II or equivalent |
| Mass Spectrometer (MS) | Agilent 6120 Quadrupole LC/MS or equivalent |
| Nuclear Magnetic Resonance (NMR) Spectrometer | Bruker Avance 400 MHz or equivalent |
Safety Precaution: All manipulations should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. 4-Chloro-3-(trifluoromethyl)phenyl isocyanate is a lachrymator and should be handled with extreme care.
Synthesis of 4-(4-amino-3-fluorophenoxy)pyridine-2-carboxamide (Intermediate A)
This protocol is adapted from a similar synthesis of the N-methylated analogue.[5][6]
Diagram 2: Synthesis of Intermediate A
Caption: Reaction scheme for the synthesis of Intermediate A.
Protocol:
-
To a solution of 4-amino-3-fluorophenol (1.27 g, 10 mmol, 1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 20 mL) under a nitrogen atmosphere, add potassium tert-butoxide (1.34 g, 12 mmol, 1.2 eq) portion-wise at room temperature.
-
Stir the resulting mixture at room temperature for 1 hour.
-
Add 4-chloropyridine-2-carboxamide (1.57 g, 10 mmol, 1.0 eq) to the reaction mixture.
-
Heat the reaction to 85 °C and maintain for 10 hours, monitoring the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and quench by the slow addition of water (100 mL).
-
Extract the aqueous layer with dichloromethane (2 x 100 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield a crude oil.
-
Purify the crude product by column chromatography on silica gel (eluent: petroleum ether/ethyl acetate = 4:1) to afford 4-(4-amino-3-fluorophenoxy)pyridine-2-carboxamide as a solid.
Synthesis of N-Desmethyl Regorafenib
Diagram 3: Synthesis of N-Desmethyl Regorafenib
Caption: Final urea formation step to yield N-Desmethyl Regorafenib.
Protocol:
-
Dissolve 4-(4-amino-3-fluorophenoxy)pyridine-2-carboxamide (Intermediate A, 2.47 g, 10 mmol, 1.0 eq) in anhydrous dichloromethane (DCM, 50 mL) under a nitrogen atmosphere.
-
To this solution, add a solution of 4-chloro-3-(trifluoromethyl)phenyl isocyanate (2.22 g, 10 mmol, 1.0 eq) in anhydrous DCM (20 mL) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, a precipitate will form. Filter the solid, wash with cold DCM, and dry under vacuum to obtain N-Desmethyl Regorafenib as a white to off-white solid.
-
Further purification can be achieved by recrystallization from a suitable solvent system such as ethanol/water if necessary.
Characterization and Quality Control
A comprehensive characterization of the synthesized N-Desmethyl Regorafenib is crucial to confirm its identity and purity as a reference standard.
Physical Properties
| Property | Value |
| Chemical Name | 4-(4-(((4-chloro-3-(trifluoromethyl)phenyl)carbamoyl)amino)-3-fluorophenoxy)pyridine-2-carboxamide |
| CAS Number | 1343498-72-5[7][8] |
| Molecular Formula | C₂₀H₁₃ClF₄N₄O₃[2][9] |
| Molecular Weight | 468.8 g/mol [2][9] |
| Appearance | White to off-white powder[2] |
| Solubility | Soluble in DMSO and DMF, sparingly soluble in methanol. |
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
An isocratic RP-HPLC method is employed for the determination of the purity of the synthesized N-Desmethyl Regorafenib.
| HPLC Parameter | Condition |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase | Acetonitrile : Water (with 0.1% Formic Acid) (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 260 nm |
| Injection Volume | 10 µL |
| Column Temperature | 25 °C |
The purity of the synthesized compound should be ≥98% as determined by the peak area percentage.
Mass Spectrometry (MS) for Identity Confirmation
Mass spectrometry is a powerful tool for confirming the molecular weight of the synthesized N-Desmethyl Regorafenib.
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Expected [M+H]⁺: 469.1
The fragmentation pattern can also be analyzed to further confirm the structure. A characteristic fragmentation would involve the cleavage of the urea bond.[10]
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
¹H and ¹³C NMR spectroscopy are essential for the definitive structural confirmation of N-Desmethyl Regorafenib. The spectra should be recorded in a suitable deuterated solvent, such as DMSO-d₆.
-
¹H NMR (400 MHz, DMSO-d₆): The spectrum is expected to show characteristic signals for the aromatic protons, the amide protons of the carboxamide and urea groups, and the protons of the pyridine ring. The chemical shifts and coupling constants will be consistent with the proposed structure.
-
¹³C NMR (100 MHz, DMSO-d₆): The spectrum should display the expected number of carbon signals corresponding to the structure of N-Desmethyl Regorafenib, including the carbonyl carbons of the amide and urea functionalities, and the carbon bearing the trifluoromethyl group.
Note: As of the writing of this application note, publicly available, experimentally determined NMR data for N-Desmethyl Regorafenib is limited. The expected chemical shifts can be predicted using NMR simulation software.
Conclusion
This application note provides a detailed and practical guide for the synthesis and characterization of the N-Desmethyl Regorafenib reference standard. The described synthetic route is efficient and utilizes readily available starting materials. The comprehensive analytical protocols ensure the unambiguous identification and high purity of the final product. The availability of this well-characterized reference standard will be invaluable for researchers and professionals in the pharmaceutical industry engaged in the development and quality control of Regorafenib.
References
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ResearchGate. Mass spectra and fragmentation pathways of regorafenib (A), regorafenib‐N‐oxide (M2) (B), N‐desmethyl‐regorafenib‐N‐oxide (M5) (C), and internal standard (IS) (D). [Link]
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ChemBK. 4-(4-Amino-3-fluorophenoxy)pyridine-2-carboxylic acid methylamine. [Link]
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Frontiers. A high throughput method for Monitoring of Sorafenib, regorafenib, cabozantinib and their metabolites with UPLC-MS/MS in rat plasma. [Link]
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PubMed. A LC-MS/MS method for therapeutic drug monitoring of sorafenib, regorafenib and their active metabolites in patients with hepatocellular carcinoma. [Link]
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Matsumoto, K. Detailed experimental procedure for the synthesis of 4-fluoropyridine. [Link]
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Semantic Scholar. Determination of regorafenib (BAY 73-4506) and its major human metabolites BAY 75-7495 (M-2) and BAY 81-8752 (M-5) in human plasma by stable-isotope dilution liquid chromatography-tandem mass spectrometry. [Link]
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ClinPGx. desmethyl regorafenib. [Link]
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PubChem. 4-(4-Amino-3-fluorophenoxy)-N-methylpyridine-2-carboxamide. [Link]
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Axios Research. N-Desmethyl Regorafenib - CAS - 1343498-72-5. [Link]
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ResearchGate. Synthesis of 4-(4-Amino-3-fluorophenoxy)- N -methylpicolinamide ( 7 ). [Link]
- Google Patents. Process for the Preparation of 4-Carbonyl)Amino]Phenoxy}-N-Methylpyridine-2-Carboxamide.
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The Royal Society of Chemistry. Supplementary information Characterization of degradation products of regorafenib by LC- QTOF-MS and NMR: Investigation of rearr. [Link]
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PubChem. N-Desmethyl regorafenib N-oxide. [Link]
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Modgraph. C13 NMR and X-Nuclei Reference Database. [Link]
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Pharmaffiliates. CAS No : 1343498-72-5 | Product Name : N-Desmethyl Regorafenib. [Link]
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Veeprho. Regorafenib N-Desmethyl Impurity | CAS 1343498-72-5. [Link]
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MDPI. Additive Manufacturing of Regorafenib Tablets: Formulation Strategies and Characterization for Colorectal Cancer. [Link]
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Cell-based models to evaluate N-Desmethyl Regorafenib effects
Evaluating the Cellular Effects of N-Desmethyl Regorafenib (M-2): A Guide to Cell-Based Models
Abstract
Regorafenib is an oral multi-kinase inhibitor approved for the treatment of several advanced cancers.[1][2] Its therapeutic efficacy is not solely derived from the parent compound; it is extensively metabolized in the liver, primarily by CYP3A4 and UGT1A9, into active metabolites.[1] Two of these, N-Desmethyl Regorafenib (M-2) and N-Desmethyl N-Oxide Regorafenib (M-5), are pharmacologically significant.[1][3][4] Notably, the steady-state plasma exposure of M-2 is comparable to that of regorafenib itself, suggesting it is a primary contributor to the overall clinical activity.[2][5][6][7] Therefore, direct evaluation of M-2's cellular effects is critical for a comprehensive understanding of regorafenib's mechanism of action and for exploring potential resistance pathways. This guide provides a detailed framework and validated protocols for researchers to characterize the biological activity of N-Desmethyl Regorafenib using robust cell-based models. We will detail methodologies to assess its impact on cell viability, key oncogenic signaling pathways, and direct kinase activity.
Foundational Analysis: Cell Viability and Cytotoxicity
Scientific Rationale
The initial and most fundamental assessment for any potential anti-cancer agent is its effect on cell viability and proliferation. This establishes a quantitative dose-response relationship, allowing for the determination of the half-maximal inhibitory concentration (IC50). This value is essential for comparing the potency of N-Desmethyl Regorafenib (M-2) to the parent compound and for selecting appropriate concentrations for subsequent mechanistic studies. The MTT assay is a widely adopted, reliable colorimetric method for this purpose. Its principle is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals by mitochondrial dehydrogenases in metabolically active, living cells.[8][9] The amount of formazan produced is directly proportional to the number of viable cells.
Cell Line Selection: The Importance of Context
The choice of cell lines is paramount for clinically relevant results. Regorafenib is primarily used for metastatic colorectal cancer (CRC) and hepatocellular carcinoma (HCC). Therefore, validated cell lines from these cancer types are recommended.
-
Colorectal Cancer (CRC):
-
HCT-116: KRAS mutant, PIK3CA mutant.
-
SW480: KRAS mutant, APC mutant.
-
Caco-2: KRAS wild-type, APC mutant.
-
-
Hepatocellular Carcinoma (HCC):
-
HepG2: Wild-type p53.
-
SK-HEP-1: Known to be responsive to regorafenib in vivo.[10]
-
Investigating a panel of cell lines with different genetic backgrounds (e.g., KRAS, BRAF, PIK3CA mutation status) is crucial, as regorafenib's efficacy has been shown to be largely independent of KRAS and BRAF mutations, highlighting its multi-targeted nature.[11][12]
Experimental Workflow: Cytotoxicity Assessment
Caption: Workflow for determining IC50 using the MTT assay.
Protocol: MTT Assay for Cell Viability
This protocol is adapted from standard methodologies.[8][13][14]
-
Cell Seeding:
-
Harvest and count cells. Seed cells into a 96-well flat-bottom plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of N-Desmethyl Regorafenib (M-2) and Regorafenib (as a comparator) in culture medium at 2x the final desired concentrations.
-
Remove the old media from the cells and add 100 µL of the diluted compounds to the respective wells.
-
Self-Validation/Controls: Include wells with vehicle control (e.g., DMSO at the highest concentration used for drug dilutions) and untreated cells (media only). Also, include blank wells with media only for background subtraction.
-
Incubate for 48 to 72 hours.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[13]
-
Add 10-20 µL of the MTT stock solution to each well (final concentration of 0.5 mg/mL).
-
Incubate for 2-4 hours at 37°C. Visually confirm the formation of purple formazan crystals in viable cells.
-
-
Solubilization and Measurement:
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 150 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the crystals.[8]
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[13]
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630-650 nm can be used to reduce background.[14]
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells: (% Viability) = (Absorbance_Treated / Absorbance_Vehicle) * 100.
-
Plot the percent viability against the log of the compound concentration and use non-linear regression (sigmoidal dose-response) to calculate the IC50 value.
-
Data Presentation: Comparative Potency
| Compound | Cell Line | IC50 (µM) after 72h |
| Regorafenib | HCT-116 | Expected Value |
| SW480 | Expected Value | |
| HepG2 | Expected Value | |
| N-Desmethyl Regorafenib (M-2) | HCT-116 | Expected Value |
| SW480 | Expected Value | |
| HepG2 | Expected Value |
Mechanistic Insight: Signaling Pathway Modulation
Scientific Rationale
Regorafenib and its active metabolites function by inhibiting multiple protein kinases involved in oncogenesis and angiogenesis.[2][15][16] Two of the most critical intracellular signaling cascades controlled by these kinases are the RAS/RAF/MEK/ERK (MAPK) and the PI3K/Akt/mTOR pathways.[17][18] These pathways regulate cell proliferation, survival, and apoptosis.[19][20] A hallmark of their activation is the phosphorylation of key components, specifically ERK and Akt. Therefore, quantifying the change in phosphorylated ERK (p-ERK) and phosphorylated Akt (p-Akt) relative to their total protein levels is a direct measure of target engagement and provides critical mechanistic insight. Western blotting is the gold-standard technique for this analysis.[10][21]
Signaling Pathway Overview
Caption: Key signaling pathways inhibited by Regorafenib and M-2.
Protocol: Western Blot for p-ERK and p-Akt Analysis
This protocol is based on standard, widely used Western blotting procedures.[20][22]
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with Regorafenib or M-2 at relevant concentrations (e.g., 1x and 2x the IC50) for a predetermined time (e.g., 1, 6, or 24 hours). Include a vehicle control.
-
Wash cells twice with ice-cold PBS.
-
Lyse the cells directly on the plate with 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, transfer the lysate to a microfuge tube, and centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay according to the manufacturer's instructions.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein amounts for all samples. Load 20-30 µg of protein per lane onto an 8-12% SDS-polyacrylamide gel.
-
Run the gel to achieve adequate protein separation.[23]
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[20]
-
Incubate the membrane with primary antibodies diluted in blocking buffer (e.g., 5% BSA in TBST) overnight at 4°C with gentle agitation.
-
Phospho-p44/42 MAPK (Erk1/2) (e.g., Cell Signaling Technology, #4370) at 1:1000.[20]
-
Phospho-Akt (Ser473) (e.g., Cell Signaling Technology, #4060) at 1:1000.
-
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) at a 1:2000 dilution in 5% milk in TBST for 1 hour at room temperature.[20]
-
Wash three times for 10 minutes each with TBST.
-
-
Detection and Re-probing:
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager or X-ray film.
-
Trustworthiness Step: To normalize for protein loading, the membrane must be stripped and re-probed for total proteins. After imaging, use a stripping buffer to remove the primary and secondary antibodies. Block the membrane again and re-probe with antibodies for total ERK1/2 (e.g., Cell Signaling Technology, #4695) and total Akt (e.g., Cell Signaling Technology, #9272).[24]
-
Quantify band intensities using densitometry software (e.g., ImageJ). Calculate the ratio of the phosphorylated protein to the total protein for each sample.
-
Target Validation: Direct Kinase Inhibition Assay
Scientific Rationale
While Western blotting confirms downstream pathway inhibition, it does not prove direct interaction with a specific kinase. Cell-free in vitro kinase assays are essential to determine if N-Desmethyl Regorafenib directly inhibits the enzymatic activity of specific kinases targeted by the parent drug, such as VEGFR2, TIE-2, PDGFR, and RAF.[2][15] These assays quantify the transfer of a phosphate group from ATP to a substrate by a purified recombinant kinase. Luminescence-based assays, which measure ATP consumption, are highly sensitive, reproducible, and suitable for high-throughput screening.[25][26] A lower luminescent signal indicates higher ATP consumption and thus higher kinase activity.
Experimental Workflow: In Vitro Kinase Assay
Caption: General workflow for a luminescence-based kinase inhibition assay.
Protocol: In Vitro VEGFR2 Kinase Assay
This protocol is a generalized procedure based on commercially available kits, such as the VEGFR2 Kinase Assay Kit from BPS Bioscience.[27]
-
Reagent Preparation:
-
Prepare 1x Kinase Assay Buffer by diluting the provided 5x stock.
-
Prepare serial dilutions of N-Desmethyl Regorafenib in 1x Kinase Assay Buffer. Ensure the final DMSO concentration remains below 1%.
-
Thaw recombinant human VEGFR2 enzyme, ATP, and substrate on ice.
-
-
Assay Plate Setup:
-
Prepare a master mixture containing Kinase Assay Buffer, ATP, and a suitable substrate (e.g., Poly(Glu,Tyr)).[27]
-
Add 25 µL of the master mixture to each well of a white 96-well plate.
-
Add 5 µL of the diluted M-2 to the "Test Inhibitor" wells.
-
Controls:
-
Positive Control (100% Activity): Add 5 µL of buffer with DMSO.
-
Blank (No Enzyme): Add 5 µL of buffer with DMSO.
-
-
-
Kinase Reaction:
-
Dilute the VEGFR2 enzyme to the working concentration (e.g., 1 ng/µL) in 1x Kinase Assay Buffer.
-
Initiate the reaction by adding 20 µL of the diluted enzyme to the "Test Inhibitor" and "Positive Control" wells.
-
Add 20 µL of 1x Kinase Assay Buffer to the "Blank" wells.
-
Mix gently and incubate the plate at 30°C for 45-60 minutes.
-
-
Signal Detection:
-
After incubation, add 50 µL of Kinase-Glo® Max or a similar ATP detection reagent to each well. This reagent stops the kinase reaction and measures the remaining ATP.
-
Incubate at room temperature for 15 minutes, protecting the plate from light.
-
Measure luminescence using a microplate reader.
-
-
Data Analysis:
-
Subtract the "Blank" reading from all other measurements.
-
Calculate the percent kinase inhibition: % Inhibition = 100 * [1 - (Signal_Inhibitor / Signal_Positive_Control)].
-
Plot the percent inhibition against the log of the M-2 concentration and use non-linear regression to determine the IC50 value.
-
Data Presentation: Kinase Selectivity Profile
| Kinase Target | N-Desmethyl Regorafenib (M-2) IC50 (nM) | Regorafenib IC50 (nM) |
| VEGFR2 | Expected Value | Expected Value |
| TIE-2 | Expected Value | Expected Value |
| PDGFRβ | Expected Value | Expected Value |
| c-KIT | Expected Value | Expected Value |
| RAF-1 | Expected Value | Expected Value |
Conclusion
The active metabolite N-Desmethyl Regorafenib (M-2) is a major contributor to the clinical profile of regorafenib. A thorough evaluation of its biological activity is therefore indispensable. The cell-based models and protocols detailed in this guide provide a robust, multi-faceted approach to this characterization. By systematically assessing cytotoxicity (MTT assay), inhibition of key signaling pathways (Western blot for p-ERK/p-Akt), and direct enzymatic inhibition (in vitro kinase assays), researchers can build a comprehensive activity profile for M-2. This data is crucial for understanding its contribution to therapeutic efficacy, elucidating mechanisms of acquired resistance, and informing the development of next-generation kinase inhibitors.
References
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Aparicio-García, J., et al. (2015). Mass balance, metabolic disposition, and pharmacokinetics of a single oral dose of regorafenib in healthy human subjects. Cancer Chemotherapy and Pharmacology, 75(1), 139-148. Retrieved from [Link]
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protocols.io. (2023). MTT Assay protocol. Retrieved from [Link]
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CLYTE Technologies. (n.d.). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
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Pharm D, G. (2025). Pharmacology of Regorafenib (Stivarga, Regonat; Pharmacokinetics, Mechanism of Action, Uses, Effects). YouTube. Retrieved from [Link]
-
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
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ResearchGate. (n.d.). Concentration–time profile of regorafenib and its metabolites M2... Retrieved from [Link]
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MDPI. (2022). Regorafenib and Ruthenium Complex Combination Inhibit Cancer Cell Growth by Targeting PI3K/AKT/ERK Signalling in Colorectal Cancer Cells. International Journal of Molecular Sciences, 24(1), 686. Retrieved from [Link]
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ResearchGate. (n.d.). The proposed metabolic pathway of regorafenib in humans in vivo. Retrieved from [Link]
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Zopf, D., et al. (2016). Pharmacologic activity and pharmacokinetics of metabolites of regorafenib in preclinical models. Cancer Medicine, 5(11), 3176-3185. Retrieved from [Link]
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National Institutes of Health. (2015). Multikinase inhibitor regorafenib inhibits the growth and metastasis of colon cancer with abundant stroma. Cancer Science, 106(5), 570-578. Retrieved from [Link]
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Abassi, Y. A., et al. (2009). Label-free and real-time cell-based kinase assay for screening selective and potent receptor tyrosine kinase inhibitors using microelectronic sensor array. Journal of Biomolecular Screening, 14(5), 539-547. Retrieved from [Link]
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Application Notes and Protocols for Preclinical Pharmacokinetic Studies of Regorafenib and its Active Metabolites
For: Researchers, scientists, and drug development professionals
Introduction: Understanding Regorafenib and the Critical Role of its Metabolites
Regorafenib is an oral multi-kinase inhibitor that has demonstrated efficacy in treating various cancers, including metastatic colorectal cancer and gastrointestinal stromal tumors.[1][2] Its mechanism of action involves the inhibition of multiple protein kinases involved in tumor angiogenesis, oncogenesis, and the tumor microenvironment.[1][2] Upon oral administration, Regorafenib is primarily metabolized in the liver, leading to the formation of two major active metabolites: M2 (N-oxide) and M5 (N-desmethyl-N-oxide).[3] Clinical studies have revealed that the steady-state exposure to these metabolites is comparable to that of the parent drug, suggesting they may significantly contribute to the overall clinical activity of Regorafenib.[1][2][4] Therefore, a thorough characterization of the pharmacokinetic (PK) profiles of not only Regorafenib but also its M2 and M5 metabolites is imperative for a comprehensive understanding of its efficacy and safety.
These application notes provide a detailed guide for conducting preclinical pharmacokinetic studies of Regorafenib and its active metabolites in animal models, with a focus on scientifically sound methodologies and data interpretation. Adherence to these protocols will ensure the generation of robust and reliable data to support drug development programs, in line with regulatory expectations from bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[5][6][7][8][9][10]
Part 1: Strategic Selection of Animal Models
The choice of an appropriate animal model is a critical determinant of the translational relevance of preclinical pharmacokinetic data.[10] The ideal model should mimic human drug metabolism and disposition as closely as possible.
Rationale for Model Selection: Mouse vs. Rat
In vitro studies using liver microsomes have elucidated species-specific differences in Regorafenib metabolism.[11][12][13] While both mice and rats are common choices for preclinical oncology and pharmacokinetic studies, their metabolic profiles for Regorafenib differ.[14][15][16][17]
-
Mice: In mice, M2 is the major metabolite, which aligns with the metabolic profile observed in humans.[11][12][13]
-
Rats: In rats, both M2 and another metabolite, M3, are produced in significant amounts.[11][12][13]
This key difference makes the mouse the more appropriate rodent model for studying the pharmacokinetics of Regorafenib and its primary human-relevant active metabolites, M2 and M5. Preclinical studies in mice have shown that the total peak plasma concentrations and exposure to M2 and M5 after repeated oral dosing of Regorafenib are comparable to those in humans.[1][4]
Recommended Mouse Strain
For pharmacokinetic studies, particularly those involving tumor xenografts, immunodeficient mouse strains are often utilized. A commonly used strain for Regorafenib pharmacokinetic studies is the NMRI Foxn1 nu/nu mouse .[2][18]
Part 2: Experimental Design and Protocols
A well-designed pharmacokinetic study is essential for generating high-quality data. This section outlines detailed protocols for the in-life phase of the study and subsequent bioanalytical analysis.
Experimental Workflow
The following diagram illustrates the overall workflow for a preclinical pharmacokinetic study of Regorafenib.
Caption: Workflow for a preclinical pharmacokinetic study of Regorafenib.
Protocol 1: In-Life Study Conduct
1. Animal Acclimatization and Housing:
-
House female NMRI Foxn1 nu/nu mice in a controlled environment (temperature, humidity, and light-dark cycle) for at least one week before the experiment.
-
Provide ad libitum access to standard chow and water.
2. Dose Formulation and Administration:
-
Dose Selection: A dose of 10 mg/kg is recommended, as it has been shown to achieve clinically relevant exposures in mice.[1][2][4]
-
Vehicle Preparation: A suitable vehicle for Regorafenib and its metabolites for oral administration is a mixture of propylene glycol, polyethylene glycol 400, and Pluronic F68.[18]
-
Dosing Procedure (Oral Gavage):
-
Weigh each mouse to determine the precise dosing volume. The maximum recommended volume for oral gavage in mice is 10 ml/kg.[19][20][21][22]
-
Measure the appropriate length for gavage needle insertion (from the tip of the nose to the last rib).[19][21]
-
Gently insert a flexible, ball-tipped gavage needle into the esophagus and administer the dose slowly.[22][23]
-
Monitor the animal for any signs of distress post-dosing.[22][23]
-
3. Blood Sampling:
-
Method Selection: The saphenous vein is a recommended site for serial blood sampling in mice as it is less invasive than retro-orbital bleeding and can be performed on awake animals.[24][25][26][27] Retro-orbital bleeding is another option but may require anesthesia.[24][26][27][28]
-
Sampling Time Points: A typical serial sampling schedule for a pharmacokinetic study would include the following time points post-dose: 0 (pre-dose), 0.5, 1, 2, 4, 6, 8, and 24 hours.
-
Blood Collection Procedure (Saphenous Vein):
-
Restrain the mouse, for example, in a specialized restraint tube.[24]
-
Shave the hair over the saphenous vein on the hind leg.
-
Puncture the vein with a sterile needle (e.g., 25-gauge).[24]
-
Collect approximately 50-100 µL of blood into an anticoagulant-coated tube (e.g., K2EDTA).
-
Apply gentle pressure to the site to stop the bleeding.
-
4. Plasma Processing and Storage:
-
Centrifuge the collected blood samples at approximately 2000 x g for 10 minutes at 4°C to separate the plasma.
-
Carefully transfer the supernatant (plasma) to a clean, labeled microcentrifuge tube.
-
Store the plasma samples at -80°C until bioanalysis.
Protocol 2: Bioanalytical Method using LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of drugs and their metabolites in biological matrices due to its high sensitivity and specificity.[29][30][31][32]
1. Sample Preparation (Protein Precipitation):
-
This is a simple and effective method for removing proteins from plasma samples.[29][30]
-
To 50 µL of plasma sample, add 150 µL of acetonitrile containing an appropriate internal standard (e.g., Sorafenib).
-
Vortex the mixture for 1-2 minutes to precipitate the proteins.
-
Centrifuge at high speed (e.g., 13,000 x g) for 10 minutes at 4°C.[29][30]
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
-
2. LC-MS/MS System and Conditions (Example):
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system.
-
Column: A reverse-phase C18 column (e.g., Waters ACQUITY UPLC BEH C18).[30]
-
Mobile Phase: A gradient elution using:
-
Solvent A: Water with 0.1% formic acid
-
Solvent B: Acetonitrile with 0.1% formic acid[30]
-
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for Regorafenib, M2, M5, and the internal standard.
3. Method Validation:
-
The bioanalytical method must be validated according to regulatory guidelines (e.g., FDA, EMA) for parameters such as linearity, accuracy, precision, selectivity, stability, and matrix effect.[32]
Part 3: Data Analysis and Interpretation
Pharmacokinetic Parameter Calculation
Pharmacokinetic parameters should be calculated using non-compartmental analysis of the plasma concentration-time data. Key parameters include:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC (Area Under the Curve): A measure of total drug exposure over time.
-
t1/2 (Half-life): The time required for the plasma concentration to decrease by half.
Metabolic Pathway of Regorafenib
The following diagram illustrates the primary metabolic pathway of Regorafenib to its active metabolites M2 and M5.
Caption: Primary metabolic pathway of Regorafenib.
Representative Pharmacokinetic Data
The following table summarizes representative pharmacokinetic parameters of Regorafenib and its metabolites in mice following a single oral dose of 10 mg/kg. (Note: These are example values based on published literature and may vary between studies).
| Compound | Cmax (ng/mL) | Tmax (hr) | AUC (ng*h/mL) |
| Regorafenib | ~4146[2] | 2-4 | ~38467[2] |
| M2 | ~753[2] | 4-6 | ~7506[2] |
| M5 | ~63[2] | 6-8 | ~938[2] |
Note: The data presented are for illustrative purposes. Actual values will depend on the specific experimental conditions.
Conclusion
These application notes provide a comprehensive framework for conducting robust preclinical pharmacokinetic studies of Regorafenib and its active metabolites, M2 and M5. The selection of the mouse as the animal model is justified by its metabolic similarity to humans. The detailed protocols for the in-life phase and bioanalytical quantification using LC-MS/MS are designed to ensure the generation of high-quality, reproducible data. A thorough understanding of the pharmacokinetic profiles of both the parent drug and its active metabolites is crucial for the successful clinical development and optimal therapeutic use of Regorafenib.
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Troubleshooting & Optimization
Technical Support Center: Overcoming Low Detection of Regorafenib Metabolites
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support resource for the bioanalysis of Regorafenib and its metabolites. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the detection and quantification of Regorafenib metabolites, particularly the low-abundance N-desmethyl metabolite M4 and the unstable N-oxide metabolites M2 and M5.
This document provides in-depth troubleshooting strategies, validated protocols, and expert insights to help you develop a robust and reliable LC-MS/MS method.
Part 1: Understanding the Core Challenges
This section addresses the fundamental reasons why quantifying Regorafenib metabolites can be difficult, focusing on chemical instability and low physiological concentrations.
Q1: What are the primary, active metabolites of Regorafenib, and what makes them challenging to analyze?
Regorafenib is primarily metabolized by the liver via CYP3A4 and UGT1A9 enzymes into two main active metabolites: M2 (Regorafenib N-oxide) and M5 (N-desmethyl Regorafenib N-oxide) .[1][2][3][4] While these are often present at steady-state concentrations comparable to the parent drug, they pose a significant analytical challenge due to their chemical structure.[3][5]
The core issue lies with the N-oxide moiety . N-oxide metabolites are known to be chemically unstable and can undergo in vitro reduction, reverting back to the parent drug during sample collection, storage, and preparation.[6][7] This conversion can lead to an underestimation of the metabolite concentration and a corresponding overestimation of the parent drug, compromising the integrity of pharmacokinetic data.
Q2: The topic mentions Metabolite M4. What is it, and why is its detection difficult?
Metabolite M4 is N-Desmethyl Regorafenib .[8] Unlike the more abundant N-oxide metabolites M2 and M5, M4 is not typically highlighted as a major circulating metabolite in human plasma.[1] The primary reason for its low detection is its low physiological abundance .
Therefore, any analytical method targeting M4 must be optimized for maximum sensitivity to accurately measure concentrations at the lower limit of quantification (LLOQ). While it does not have the inherent instability of an N-oxide, general best practices for analyte stability should still be followed.
Q3: What specific conditions can cause the degradation of N-oxide metabolites like M2 and M5?
The instability of N-oxide metabolites is a well-documented challenge in bioanalysis.[6][9][10] Degradation (i.e., conversion back to the parent drug) can be triggered by several factors throughout the analytical workflow:
-
Acidic Conditions: Low pH can facilitate the reduction of the N-oxide.
-
High Temperatures: Both during sample storage and in the LC-MS interface, elevated temperatures can promote degradation.
-
Matrix Components: Components within the biological matrix, especially in hemolyzed plasma, can accelerate the conversion.[11] Research has shown that the choice of extraction solvent is critical to mitigate this.[11]
-
Ion Source Conditions: Harsh conditions in the mass spectrometer's ion source (in-source fragmentation) can also cause the N-oxide to revert to the parent drug. This makes chromatographic separation of the metabolites from the parent compound absolutely critical.[11]
Part 2: Troubleshooting and Optimization Workflow
This section provides a structured, question-and-answer guide to troubleshoot and resolve common issues at each stage of the analytical process.
dot
Sources
- 1. Mass balance, metabolic disposition, and pharmacokinetics of a single oral dose of regorafenib in healthy human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Regorafenib | C21H15ClF4N4O3 | CID 11167602 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Pharmacologic activity and pharmacokinetics of metabolites of regorafenib in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Higher Systemic Exposure to Unbound Active Metabolites of Regorafenib Is Associated With Short Progression-Free Survival in Colorectal Cancer Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolic profiling of the anti-tumor drug regorafenib in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Regorafenib metabolite M4 | C20H13ClF4N4O3 | CID 53491672 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. ClinPGx [clinpgx.org]
- 8. Simultaneous analysis of regorafenib and sorafenib and three of their metabolites in human plasma using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Improving the In Vitro Stability of N-Desmethyl Regorafenib
Welcome to the technical support center for N-Desmethyl Regorafenib. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and best practices for ensuring the stability of N-Desmethyl Regorafenib in in vitro experimental settings. As an active metabolite of the multi-kinase inhibitor Regorafenib, understanding its stability is paramount for generating accurate, reproducible, and meaningful data.[1] This document moves beyond simple protocols to explain the causality behind experimental choices, empowering you to proactively design robust assays.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries and problems encountered during the handling and use of N-Desmethyl Regorafenib.
Q1: My N-Desmethyl Regorafenib stock solution appears to have precipitated after thawing. What should I do?
A: N-Desmethyl Regorafenib has limited solubility, even in common organic solvents like DMSO and Methanol.[2] Precipitation upon thawing is often due to the introduction of trace amounts of moisture from the air during previous uses, which lowers the solvating power of the organic solvent.
-
Immediate Action: Gently warm the vial to 37°C for 5-10 minutes and vortex thoroughly to attempt redissolution. Visually inspect for complete clarity before use.
-
Best Practice: Prepare highly concentrated stock solutions (e.g., 10-20 mM in 100% DMSO) and aliquot them into single-use, low-volume tubes. This practice minimizes the number of freeze-thaw cycles and reduces the opportunity for atmospheric moisture contamination, which is a key factor affecting drug stability.[3][4]
Q2: I'm observing a gradual loss of compound activity in my multi-day cell-based assay. Is this expected?
A: Yes, this is a common issue. The aqueous, near-neutral pH environment of cell culture media (typically pH 7.2-7.4) can promote the degradation of susceptible molecules over extended incubation periods. The parent compound, Regorafenib, is known to be vulnerable to hydrolysis, particularly at its urea bond, and similar pathways may affect its N-desmethyl metabolite.[5][6]
-
Troubleshooting:
-
Perform a Stability Check: Incubate N-Desmethyl Regorafenib in your complete cell culture medium (without cells) for the full duration of your experiment. Sample at various time points (e.g., 0, 24, 48, 72 hours) and quantify the remaining compound concentration using a validated analytical method like HPLC or LC-MS.[7][8]
-
Mitigation Strategy: If significant degradation is confirmed, consider replenishing the media with freshly diluted compound every 24-48 hours to maintain a more consistent exposure level.
-
Q3: What are the primary factors that can cause N-Desmethyl Regorafenib to degrade in my in vitro assay?
A: The stability of N-Desmethyl Regorafenib, like many small molecules, is influenced by several key environmental and chemical factors.[9][10]
-
pH: Extreme pH values (both acidic and basic) can accelerate the hydrolysis of functional groups like amides and ureas.[5][11]
-
Temperature: Higher temperatures increase the rate of all chemical reactions, including degradation. Store stock solutions at -20°C or below.[2]
-
Oxidation: The presence of oxidizing agents or exposure to atmospheric oxygen can lead to degradation. While Regorafenib itself is susceptible to oxidative stress, this is a common concern for many complex organic molecules.[6]
-
Enzymatic Activity: In cell-based assays or when using biological matrices (like liver microsomes), cellular enzymes can further metabolize the compound.[12][13]
Q4: Can I use buffers containing reducing agents like DTT with N-Desmethyl Regorafenib?
A: Caution is advised. While there is no specific literature detailing interactions between N-Desmethyl Regorafenib and DTT, some functional groups can be sensitive to strong reducing agents. If your assay (e.g., a kinase assay with a specific enzyme preparation) requires a reducing agent, it is crucial to run a control experiment to assess the compound's stability under these exact conditions. Compare the compound's concentration or activity in the buffer with and without DTT over the experimental timeframe.
Section 2: In-Depth Troubleshooting Guides
This section provides structured approaches to diagnose and resolve more complex stability-related issues.
Guide 1: Investigating Inconsistent Potency (IC₅₀) or Poor Reproducibility
Unexpected variability in potency measurements is a frequent and frustrating issue. The root cause often lies in compound instability that manifests differently between experiments.
The following diagram illustrates a logical process for diagnosing the source of variability.
Caption: Root cause analysis for inconsistent experimental results.
-
Verify Stock Solution Integrity:
-
Action: Thaw a fresh, single-use aliquot of your N-Desmethyl Regorafenib stock solution.
-
Analysis: Prepare a precise dilution and quantify its concentration using a validated HPLC-UV or LC-MS/MS method.[8][14]
-
Rationale: This step confirms that the issue is not with the primary source of the compound. It establishes a trusted baseline concentration for all subsequent experiments.
-
-
Assess Stability in Final Assay Buffer:
-
Action: Perform the "Standard In Vitro Stability Assessment" (see Protocol 2 below) using the exact aqueous buffer and final DMSO concentration of your assay.
-
Analysis: Measure the percentage of N-Desmethyl Regorafenib remaining at time points relevant to your experiment (e.g., 0, 1, 2, and 4 hours for a typical kinase assay).
-
Rationale: This is the most critical diagnostic step. It isolates the chemical stability of the compound in the specific environment of your experiment, independent of biological components like enzymes or cells.[15]
-
-
Evaluate Non-specific Binding:
-
Action: In the stability assessment from the previous step, include a parallel experiment where you transfer the solution to a fresh well at each time point before sampling.
-
Analysis: Compare the concentration in the transferred samples to the non-transferred samples. A significant drop in the non-transferred sample suggests binding to the plate surface.
-
Rationale: Kinase inhibitors can sometimes adsorb to plasticware, reducing the effective concentration in the assay. Using low-binding plates can mitigate this issue.[16]
-
Section 3: Core Experimental Protocols
These detailed protocols provide a validated framework for preparing solutions and assessing stability.
Protocol 1: Preparation and Handling of N-Desmethyl Regorafenib Stock Solutions
This protocol is designed to maximize the shelf-life and reproducibility of your compound stocks.
-
Reconstitution:
-
Centrifuge the manufacturer's vial briefly to ensure all powder is at the bottom.[2]
-
Add the required volume of high-purity, anhydrous DMSO to create a high-concentration stock (e.g., 10 mM).
-
Vortex for 2-5 minutes and gently warm to 37°C if necessary to ensure complete dissolution.
-
-
Aliquoting and Storage:
-
Immediately dispense the stock solution into single-use, low-binding polypropylene or amber glass vials. The volume should be appropriate for one experiment to avoid reusing a thawed aliquot.
-
Label each aliquot clearly with the compound name, concentration, date, and solvent.
-
Store aliquots at ≤ -20°C, protected from light.[2]
-
-
Preparation of Working Solutions:
-
For each experiment, thaw one aliquot completely at room temperature.
-
Perform serial dilutions in 100% DMSO to create intermediate concentrations before the final dilution into the aqueous assay buffer.
-
Causality Check: Making the final dilution into aqueous buffer just before adding it to the assay plate minimizes the time the compound spends in an environment where it may be less stable.
-
Protocol 2: Standard In Vitro Stability Assessment in Aqueous Buffer
This experiment quantifies the chemical stability of N-Desmethyl Regorafenib under your specific assay conditions.
Caption: Workflow for assessing in vitro compound stability.
-
Prepare Incubation Mixture: Prepare a bulk solution of N-Desmethyl Regorafenib in your final assay buffer at the highest concentration used in your experiments (e.g., 10 µM). Ensure the final percentage of DMSO matches your assay conditions.
-
Incubation: Place the mixture in an incubator set to the temperature of your assay (e.g., 30°C for kinase assays, 37°C for cell-based assays).[17]
-
Time-Point Sampling (T=0): Immediately after preparation, remove an aliquot (e.g., 50 µL) and add it to a tube containing a quenching solution. The quenching solution is typically 2-3 volumes of ice-cold acetonitrile containing an internal standard, which serves to precipitate proteins and halt any degradation.[8] This is your 100% reference point.
-
Subsequent Sampling: At subsequent time points (e.g., 30, 60, 120, 240 minutes), remove identical aliquots and quench them in the same manner.
-
Sample Processing: Centrifuge all quenched samples to pellet precipitated material. Transfer the supernatant to HPLC vials for analysis.
-
Analysis: Analyze the samples using a validated LC-MS/MS or HPLC-UV method.[14][18]
-
Data Interpretation: Calculate the peak area ratio of N-Desmethyl Regorafenib to the internal standard for each time point. Express the stability as a percentage of the T=0 sample. A compound is generally considered stable if >85% remains at the final time point.
Section 4: Data Summary Tables
| Property | Value | Source |
| Chemical Name | 4-[4-[[[[4-Chloro-3-(trifluoromethyl)phenyl]amino]carbonyl]amino]-3- fluorophenoxy]-2-pyridinecarboxamide | [2][19] |
| Molecular Formula | C₂₀H₁₃ClF₄N₄O₃ | [2] |
| Molecular Weight | 468.79 g/mol | [2] |
| Appearance | White to off-white powder | [2] |
| Solubility | Slightly soluble in DMSO and Methanol | [2] |
| Recommended Storage | ≤ -20°C, protected from light | [2] |
| Table 1: Key physicochemical properties of N-Desmethyl Regorafenib. |
| Parameter | Recommendation | Rationale |
| Assay Buffer pH | 6.5 - 7.5 | Minimizes risk of acid/base-catalyzed hydrolysis.[5] |
| Temperature | Match experimental conditions (e.g., 30-37°C) | Temperature is a critical factor in degradation kinetics.[3] |
| Solvent (Stock) | Anhydrous DMSO | Common solvent with good solvating power for this class of compounds.[2] |
| Final DMSO % | < 1%, consistent across all wells | High concentrations of DMSO can impact biological assays and solubility.[20] |
| Plate Type | Low-binding polypropylene | Reduces loss of compound due to non-specific adsorption to surfaces. |
| Controls | T=0, Vehicle Control | Essential for establishing a baseline and accounting for matrix effects.[20] |
| Table 2: Recommended conditions and controls for in vitro stability experiments. |
References
-
Uchida, T., et al. (2016). Quantitative determination of regorafenib and its two major metabolites in human plasma with high-performance liquid chromatography and ultraviolet detection. Biomedical Chromatography, 30(10), 1611-7. Available at: [Link]
-
Sparidans, R. W., et al. (2018). Development and validation of an analytical method for regorafenib and its metabolites in mouse plasma. ResearchGate. Available at: [Link]
-
The Ohio State University. (2018). Development and validation of an analytical method for regorafenib and its metabolites in mouse plasma. Knowledge Bank. Available at: [Link]
-
Ravi, V. B., et al. (2017). Characterization of degradation products of regorafenib by LC-QTOF-MS and NMR spectroscopy. RSC Advances, 7(72), 45391-45403. Available at: [Link]
-
Grothey, A., et al. (2014). Evolution of regorafenib from bench to bedside in colorectal cancer: Is it an attractive option or merely a “me too” drug? Therapeutic Advances in Medical Oncology, 6(4), 165-178. Available at: [Link]
-
Li, J., et al. (2022). A high throughput method for Monitoring of Sorafenib, regorafenib, cabozantinib and their metabolites with UPLC-MS/MS in rat plasma. Frontiers in Pharmacology, 13, 959392. Available at: [Link]
-
Royal Society of Chemistry. (2017). Characterization of degradation products of regorafenib by LC-QTOF-MS and NMR spectroscopy: investigation of rearrangement and odd-electron ion formation during collision-induced dissociations under ESI-MS/MS. RSC Publishing. Available at: [Link]
-
PubChem. (n.d.). N-Desmethyl regorafenib N-oxide. National Center for Biotechnology Information. Available at: [Link]
-
Neoplasia Research. (2020). A HPLC-UV Method for the Quantification of Regorafenib in Tumor. Neoplasia Research. Available at: [Link]
-
Zopf, D., et al. (2016). Pharmacologic activity and pharmacokinetics of metabolites of regorafenib in preclinical models. Cancer Medicine, 5(12), 3576-3585. Available at: [Link]
-
ResearchGate. (2017). Characterization of degradation products of regorafenib by LC-QTOF-MS and NMR: Investigation of rearrangement and odd-electron ion formation during collision-induced dissociations under ESI-MS/MS. ResearchGate. Available at: [Link]
-
SAGE Journals. (n.d.). Factors affecting the stability of drugs and drug metabolites in biological matrices. SAGE Journals. Available at: [Link]
-
Knippschild, U., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Molecules, 26(16), 4906. Available at: [Link]
-
U.S. Food and Drug Administration. (n.d.). Pharmacology Review(s). accessdata.fda.gov. Available at: [Link]
-
AMSbiopharma. (2025). ICH Guidelines: Drug Stability Testing Essentials. AMSbiopharma. Available at: [Link]
-
Pharmaguideline. (2012). Guidelines for Pharmaceutical Stability Study. Pharmaguideline. Available at: [Link]
-
Li, W., & Tse, F. L. S. (2009). Factors affecting the stability of drugs and drug metabolites in biological matrices. Bioanalysis, 1(1), 205-220. Available at: [Link]
-
BMG LABTECH. (2020). Kinase assays. BMG LABTECH. Available at: [Link]
-
ResearchGate. (2009). Factors Affecting the Stability of Drugs and Drug Metabolites in Biological Matrices. ResearchGate. Available at: [Link]
-
IJSDR. (n.d.). DRUG STABILITY. International Journal of Scientific Development and Research. Available at: [Link]
-
ResearchGate. (n.d.). In vitro kinase assay conditions. ResearchGate. Available at: [Link]
-
Riverx Labs. (n.d.). N-Desmethyl regorafenib 1343498-72-5. Riverx Labs. Available at: [Link]
-
ResearchGate. (2025). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. ResearchGate. Available at: [Link]
-
Pharmaceutical Technology. (2023). Stability Studies: An Essential Step for Quality Management in Drug Development. Pharmaceutical Technology. Available at: [Link]
-
BioBoston Consulting. (2024). Step-by-Step Guide to Designing Stability Studies for Drug Products. BioBoston Consulting. Available at: [Link]
-
Zopf, D., et al. (2016). Pharmacologic activity and pharmacokinetics of metabolites of regorafenib in preclinical models. PubMed. Available at: [Link]
-
U.S. Food and Drug Administration. (2022). Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance. FDA. Available at: [Link]
-
Chen, X., et al. (2018). Metabolic profiling of the anti-tumor drug regorafenib in mice. Journal of Pharmaceutical and Biomedical Analysis, 159, 213-222. Available at: [Link]
-
Gelin, M., et al. (2020). Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors. Frontiers in Chemistry, 8, 127. Available at: [Link]
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- 5. Characterization of degradation products of regorafenib by LC-QTOF-MS and NMR spectroscopy: investigation of rearrangement and odd-electron ion formation during collision-induced dissociations under ESI-MS/MS - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Characterization of degradation products of regorafenib by LC-QTOF-MS and NMR spectroscopy: investigation of rearrangement and odd-electron ion formation during collision-induced dissociations under ESI-MS/MS - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Quantitative determination of regorafenib and its two major metabolites in human plasma with high-performance liquid chromatography and ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | A high throughput method for Monitoring of Sorafenib, regorafenib, cabozantinib and their metabolites with UPLC-MS/MS in rat plasma [frontiersin.org]
- 9. Factors affecting the stability of drugs and drug metabolites in biological matrices. | Semantic Scholar [semanticscholar.org]
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- 16. Drug Discovery Assays Support—Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
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- 19. riverxlab.com [riverxlab.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Poor Chromatography of Regorafenib M4
Welcome to the technical support center for the chromatographic analysis of Regorafenib and its metabolites. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during the analysis of Regorafenib M4 (N-Desmethyl Regorafenib). By understanding the underlying chemical principles and their impact on chromatographic behavior, you can achieve robust, reproducible, and accurate results.
Introduction to Regorafenib and its M4 Metabolite
Regorafenib is an oral multi-kinase inhibitor used in cancer therapy.[1][2] It is metabolized in the liver by CYP3A4 and UGT1A9 into several active metabolites, including M2 (N-oxide) and M5 (N-oxide and N-desmethyl).[3][4][5] The M4 metabolite, N-Desmethyl Regorafenib, is another key compound in understanding the drug's overall pharmacokinetic profile.[6] The subtle structural difference between Regorafenib and its M4 metabolite—the absence of a methyl group on the terminal amide—can lead to distinct chromatographic behaviors that require careful method optimization and troubleshooting.
Below is a diagram illustrating the metabolic pathway leading to the formation of the M4 metabolite.
Caption: Metabolic conversion of Regorafenib to M4.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues observed during the chromatographic analysis of Regorafenib M4. Each question is followed by a detailed explanation of potential causes and a step-by-step guide to resolving the problem.
Q1: I'm observing significant peak tailing for the Regorafenib M4 metabolite. What are the likely causes and how can I fix it?
A1: Understanding the Cause of Peak Tailing
Peak tailing is a common issue in reversed-phase chromatography, often caused by secondary interactions between the analyte and the stationary phase.[7] For Regorafenib M4, which possesses a basic secondary amine functionality due to N-demethylation, interactions with residual acidic silanol groups on the silica-based C18 column are a primary cause of tailing.[7][8] These interactions lead to a portion of the analyte being retained longer, resulting in an asymmetric peak shape.
Troubleshooting Workflow for Peak Tailing
Caption: Troubleshooting workflow for M4 peak tailing.
Step-by-Step Protocol:
-
Mobile Phase pH Adjustment: The most effective way to minimize silanol interactions is to operate at a low pH.
-
Action: Adjust the aqueous component of your mobile phase to a pH between 2.5 and 3.5 using an additive like formic acid or phosphoric acid.[9] At this pH, the majority of silanol groups will be protonated and less likely to interact with the protonated secondary amine of M4.
-
Rationale: Maintaining a consistent charge state for both the analyte and the stationary phase minimizes secondary electrostatic interactions.
-
-
Use of a Buffer: A buffer helps maintain a stable pH across the column, which is crucial for reproducible retention times and peak shapes.
-
Column Selection: Not all C18 columns are created equal. The quality of the silica and the end-capping process significantly impact performance.
-
Action: If tailing persists, consider switching to a column packed with high-purity silica and featuring advanced end-capping technology. This will reduce the number of accessible silanol groups.
-
Rationale: End-capping chemically modifies residual silanol groups, making them less available for secondary interactions with basic analytes.[7]
-
Q2: The peaks for Regorafenib and its M4 metabolite are broad and not well-resolved. What steps can I take to improve resolution?
A2: Addressing Poor Resolution and Peak Broadening
Poor resolution and broad peaks can stem from several factors, including suboptimal mobile phase composition, incorrect flow rate, or issues with the HPLC system itself. For closely related compounds like a parent drug and its metabolite, achieving baseline separation is critical for accurate quantification.
Troubleshooting Workflow for Poor Resolution
Caption: Workflow for improving resolution.
Step-by-Step Protocol:
-
Gradient Optimization: A steep gradient may not provide sufficient time for the separation of closely eluting compounds.
-
Action: Decrease the slope of your gradient. For example, if you are running a gradient from 30% to 90% acetonitrile over 5 minutes, try extending the gradient to 10 minutes or using a multi-step gradient with a shallower slope in the region where Regorafenib and M4 elute.
-
Rationale: A shallower gradient increases the difference in migration speed between analytes, leading to better separation.
-
-
Mobile Phase Composition: The choice and proportion of the organic modifier are critical.
-
Action: Experiment with different organic modifiers. While acetonitrile is common, methanol can offer different selectivity. Also, try reducing the initial percentage of the organic solvent to increase the retention and separation of early-eluting peaks.[10][11]
-
Rationale: Changing the organic modifier alters the hydrophobic interactions between the analytes and the stationary phase, which can improve selectivity.
-
-
Flow Rate Reduction: Lowering the flow rate can increase column efficiency.
-
Action: Reduce the flow rate from 1.0 mL/min to 0.8 mL/min or lower and observe the effect on resolution.
-
Rationale: A lower flow rate allows for better mass transfer of the analyte between the mobile and stationary phases, resulting in sharper peaks and improved resolution.
-
-
Column Dimensions: The physical characteristics of the column play a significant role in its resolving power.
-
Action: If resolution is still insufficient, consider using a longer column (e.g., 150 mm instead of 100 mm) or a column with a smaller particle size (e.g., 2.7 µm instead of 5 µm).
-
Rationale: A longer column provides more theoretical plates for separation, while smaller particles increase efficiency, leading to narrower peaks.
-
Q3: My retention times for Regorafenib M4 are inconsistent between injections. What could be causing this variability?
A3: Diagnosing and Correcting Retention Time Fluctuation
Consistent retention times are fundamental for reliable analyte identification and quantification. Variability can be introduced by the HPLC system, mobile phase preparation, or column equilibration.
Troubleshooting Workflow for Retention Time Variability
Caption: Workflow for stabilizing retention times.
Step-by-Step Protocol:
-
Column Equilibration: Insufficient equilibration between gradient runs is a common cause of retention time drift.
-
Action: Ensure your method includes a post-run equilibration step at the initial mobile phase composition for a duration equivalent to at least 10-15 column volumes.
-
Rationale: Proper equilibration ensures that the stationary phase is in a consistent state at the start of each injection, which is crucial for reproducible retention.
-
-
Mobile Phase Preparation: The composition of the mobile phase must be precise and consistent.
-
Action: Prepare fresh mobile phase daily. When mixing aqueous and organic components, measure them accurately by volume or, ideally, by weight. Ensure the mobile phase is thoroughly degassed to prevent bubble formation in the pump.[12]
-
Rationale: Small variations in mobile phase composition can lead to significant shifts in retention time, especially in reversed-phase chromatography.[12]
-
-
Pump Performance: The HPLC pump must deliver a consistent flow rate and mobile phase composition.
-
Action: Monitor the system pressure during a run. Significant fluctuations can indicate air bubbles in the pump, leaks in the system, or failing pump seals.[13] Perform routine maintenance on your pump as recommended by the manufacturer.
-
Rationale: A stable and precise flow rate is essential for reproducible chromatography.
-
-
Column Temperature Control: Retention is a temperature-dependent process.
Summary of Recommended Starting Conditions for Regorafenib M4 Analysis
For those developing a new method or optimizing an existing one, the following table provides a validated starting point based on published literature for Regorafenib and its metabolites.[9][10][11][14][16][17][18]
| Parameter | Recommended Condition | Rationale |
| Column | C18, 100 x 2.1 mm, 1.8-2.7 µm | Provides good efficiency and resolution for small molecules. |
| Mobile Phase A | 0.1% Formic Acid in Water | Ensures low pH to minimize peak tailing. |
| Mobile Phase B | Acetonitrile or Methanol | Common organic modifiers for reversed-phase chromatography. |
| Gradient | 20-80% B over 5-10 minutes | A good starting range for elution of Regorafenib and its metabolites. |
| Flow Rate | 0.3-0.5 mL/min | Appropriate for a 2.1 mm ID column to maintain efficiency. |
| Column Temp. | 40 °C | Provides stable retention and good peak shape. |
| Injection Vol. | 2-10 µL | Minimizes potential for peak distortion from the sample solvent. |
| Sample Diluent | Initial Mobile Phase Composition | Ensures compatibility and prevents peak shape issues.[19] |
By systematically addressing these common chromatographic challenges with a clear understanding of the underlying principles, you can develop a robust and reliable analytical method for Regorafenib M4.
References
- Development and validation of an analytical method for regorafenib and its metabolites in mouse plasma - PMC - NIH. (n.d.).
- Regorafenib | C21H15ClF4N4O3 | CID 11167602 - PubChem - NIH. (n.d.).
- What are common causes of peak tailing when running a reverse-phase LC column? - WKB237593 - Waters Knowledge Base. (n.d.).
- Bioanalytical method development and validation of LC-ESI-MS/MS for estimation of Regorafenib monohydrate in K3EDTA human plasma - ijrti. (n.d.).
- Peak Tailing in HPLC - Element Lab Solutions. (n.d.).
- The proposed metabolic pathway of regorafenib in humans in vivo - ResearchGate. (n.d.).
- RP-HPLC Method Development and Validation of Regorafenib in pure Form and Pharmaceutical Dosage Form - Asian Journal of Research in Chemistry. (n.d.).
- Mass balance, metabolic disposition, and pharmacokinetics of a single oral dose of regorafenib in healthy human subjects - PubMed. (n.d.).
- Troubleshooting Reversed Phase Chromatography - Sigma-Aldrich. (n.d.).
- A Validated RP-HPLC Method for Estimation of Regorafenib in Bulk and Tablet Dosage Form - Experiment Journal. (n.d.).
- HPLC Troubleshooting Guide. (n.d.).
- Pharmacology of Regorafenib (Stivarga, Regonat; Pharmacokinetics, Mechanism of Action, Uses, Effects - YouTube. (2025, April 13).
- Development and validation of an analytical method for regorafenib and its metabolites in mouse plasma - The Ohio State University. (2018, July 15).
- Troubleshooting Basics, Part IV: Peak Shape Problems - LCGC International. (2012, July 1).
- Higher Systemic Exposure to Unbound Active Metabolites of Regorafenib Is Associated With Short Progression-Free Survival in Colorectal Cancer Patients - PubMed. (n.d.).
- Regorafenib metabolite M4 | C20H13ClF4N4O3 | CID 53491672 - PubChem - NIH. (n.d.).
- HPLC Troubleshooting Guide - Sigma-Aldrich. (n.d.).
- Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions - MicroSolv. (2025, November 30).
- LC Chromatography Troubleshooting Guide - HALO Columns. (2023, November 3).
- HPLC Troubleshooting Guide - SCION Instruments. (n.d.).
- Troubleshooting LC, basics - Chromedia. (n.d.).
- Simultaneous analysis of regorafenib and sorafenib and three of their metabolites in human plasma using LC–MS/MS | Request PDF - ResearchGate. (n.d.).
- Simultaneous analysis of regorafenib and sorafenib and three of their metabolites in human plasma using LC-MS/MS - PubMed. (2017, August 5).
- Simultaneous analysis of regorafenib and sorafenib and three of their metabolites in human plasma using LC–MS/MS | Semantic Scholar. (n.d.).
- A LC-MS/MS method for therapeutic drug monitoring of sorafenib, regorafenib and their active metabolites in patients with hepatocellular carcinoma - PubMed. (2020, August 5).
- STIVARGA (regorafenib) Label - accessdata.fda.gov. (n.d.).
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Technical Support Center: Optimizing Mass Spectrometry Parameters for N-Desmethyl Regorafenib (M-5)
Welcome to the technical support guide for the bioanalysis of N-Desmethyl Regorafenib (Regorafenib M-5). As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower your method development. This guide is structured to help you optimize your mass spectrometry parameters effectively and troubleshoot common challenges encountered during the quantitative analysis of this critical metabolite in complex biological matrices.
Regorafenib is an oral multi-kinase inhibitor used in the treatment of various cancers, including metastatic colorectal cancer and gastrointestinal stromal tumors.[1][2] It is extensively metabolized in the liver, primarily by CYP3A4 enzymes, into two major active metabolites: Regorafenib-N-oxide (M-2) and N-Desmethyl Regorafenib-N-oxide (M-5).[3][4][5][6] Accurate quantification of both the parent drug and its active metabolites is crucial for pharmacokinetic (PK) studies and therapeutic drug monitoring (TDM) to understand their exposure-response relationship and manage inter-individual variability.[7]
This guide focuses specifically on N-Desmethyl Regorafenib (M-5), providing a deep dive into optimizing tandem mass spectrometry (LC-MS/MS) parameters to ensure sensitivity, selectivity, and robustness in your assays.
Part 1: Core Parameter Optimization for N-Desmethyl Regorafenib (M-5)
The foundation of any robust LC-MS/MS assay is the careful optimization of mass spectrometer parameters. This process ensures that the analyte is efficiently ionized, isolated, fragmented, and detected. For N-Desmethyl Regorafenib (M-5), which has a monoisotopic mass of approximately 484.05 Da[8], positive mode electrospray ionization (ESI) is the preferred method due to the presence of several basic nitrogen atoms that are readily protonated.[9][10]
Ionization Source Optimization
The ESI source is where the magic begins. Its efficiency dictates the number of ions that enter the mass spectrometer, directly impacting assay sensitivity.
-
Rationale for Positive Ion Mode: N-Desmethyl Regorafenib's structure contains a pyridine ring and a urea linkage, both of which have nitrogen atoms that can accept a proton in the acidic mobile phases typically used for reversed-phase chromatography. This makes it highly suitable for forming the protonated molecule, [M+H]⁺, in positive ESI mode. Published methods consistently utilize positive ion mode for its analysis.[9][10][11]
-
Key Source Parameters:
-
Capillary Voltage: This voltage, applied to the ESI needle, is critical for generating a stable spray and promoting efficient ionization. A typical starting point is 3000-4000 V. For a similar compound, Regorafenib, an ESI capillary voltage of 3500 V has been shown to be effective.[9] Optimization involves infusing the analyte and adjusting the voltage to maximize the precursor ion signal while maintaining spray stability.
-
Source & Desolvation Temperatures: These parameters are vital for desolvating the charged droplets produced by the ESI probe to release gas-phase ions. Insufficient temperature can lead to solvent clusters (adducts), while excessive heat can cause in-source degradation of the analyte. A vaporizer temperature of 358°C and a capillary temperature of 342°C have been successfully used in methods for Regorafenib and its metabolites.[9]
-
Nebulizer and Heater Gas Flow: These gases (typically nitrogen) assist in droplet formation and desolvation. Their flow rates should be optimized to achieve a stable signal with minimal noise.
-
Quadrupole & Collision Cell Optimization (MRM)
For quantitative analysis, triple quadrupole mass spectrometers operating in Multiple Reaction Monitoring (MRM) mode offer unparalleled selectivity and sensitivity.[2] This involves isolating a specific precursor ion (Q1), fragmenting it in the collision cell (Q2), and monitoring for a specific product ion (Q3).
Step 1: Precursor Ion ([M+H]⁺) Identification
The first step is to identify the mass-to-charge ratio (m/z) of the protonated parent molecule.
-
Analyte: N-Desmethyl Regorafenib (M-5)
-
Molecular Formula: C₂₀H₁₃ClF₄N₄O₄[8]
-
Monoisotopic Mass: ~484.05 Da
-
Expected Precursor Ion [M+H]⁺: m/z 485.1
This is confirmed by infusing a standard solution of the analyte into the mass spectrometer and acquiring a full scan spectrum in the Q1 mass analyzer.
Step 2: Product Ion Selection and Collision Energy (CE) Optimization
Once the precursor ion is confirmed, the next crucial step is to induce fragmentation and identify stable, intense product ions.
-
Process: The precursor ion (m/z 485.1) is selected in Q1 and directed into the collision cell (Q2), which is filled with an inert gas like argon. By applying a voltage (Collision Energy), the precursor ion is accelerated, collides with the gas, and breaks apart into smaller, characteristic fragment ions.
-
Rationale: The goal is to find a fragmentation pathway that consistently produces a few dominant product ions. The most intense and stable product ion is typically chosen as the "quantifier" for concentration calculations, while a second, less intense ion is used as a "qualifier" to confirm the analyte's identity, enhancing specificity.[12] The fragmentation pattern of N-Desmethyl Regorafenib is influenced by its core structure, particularly the urea linkage and the pyridine-N-oxide moiety.[4]
Optimized MRM Transitions for N-Desmethyl Regorafenib (M-5)
The following table summarizes typical MRM parameters derived from scientific literature. It is critical that these values are used as a starting point and are empirically verified and optimized on your specific instrument.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Potential Role |
| N-Desmethyl Regorafenib (M-5) | 485.1 | 270.0 | Quantifier |
| N-Desmethyl Regorafenib (M-5) | 485.1 | 286.0 | Qualifier |
| Regorafenib (Parent Drug) | 483.0 | 270.0 | For reference |
| Regorafenib-13CD3 (IS) | 486.9 | 273.9 | For reference |
Source: Parameters are synthesized from fragmentation patterns and methods described in the literature.[1][4][6]
Part 2: Experimental Protocols
Protocol 1: Infusion Analysis for MRM Optimization
This protocol describes the fundamental experiment for determining the optimal MRM transitions and collision energies for N-Desmethyl Regorafenib (M-5).
Objective: To identify the most abundant product ions and the collision energy (CE) that produces their maximum intensity.
Materials:
-
N-Desmethyl Regorafenib (M-5) analytical standard.
-
HPLC-grade methanol or acetonitrile.
-
Syringe pump.
-
Tandem mass spectrometer with ESI source.
Procedure:
-
Prepare Analyte Solution: Prepare a working solution of M-5 at a concentration of approximately 100-500 ng/mL in 50:50 methanol:water or acetonitrile:water.
-
Instrument Setup:
-
Set up the mass spectrometer in positive ESI mode.
-
Use initial source parameters as a starting point (e.g., Capillary Voltage: 3500 V, Source Temp: 150°C, Desolvation Temp: 350°C).
-
-
Infusion: Infuse the analyte solution directly into the MS source using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Precursor Ion Confirmation: Acquire a full scan spectrum (e.g., m/z 100-600) to confirm the presence and intensity of the [M+H]⁺ ion at m/z 485.1.
-
Product Ion Scan:
-
Set the instrument to "Product Ion Scan" or "Daughter Scan" mode.
-
Set Q1 to isolate the precursor ion (m/z 485.1).
-
Apply a moderate collision energy (e.g., 20-25 V) and scan Q3 to observe the resulting fragment ions. Identify the most intense product ions (e.g., m/z 270.0 and 286.0).
-
-
Collision Energy Optimization:
-
Set the instrument to MRM mode using the precursor ion and one of the major product ions (e.g., 485.1 → 270.0).
-
Perform a CE ramp experiment. While continuously infusing the analyte, program the instrument to acquire data while ramping the collision energy from 5 V to 50 V in small increments (e.g., 2 V steps).
-
Plot the signal intensity of the product ion against the collision energy. The peak of this curve represents the optimal CE for that specific transition.
-
-
Repeat: Repeat step 6 for the qualifier ion (e.g., 485.1 → 286.0) and for your chosen internal standard.
-
Finalize Method: Enter the optimized MRM transitions and corresponding collision energies into your final LC-MS/MS acquisition method.
Part 3: Troubleshooting Guide
This section addresses common issues encountered during the analysis of N-Desmethyl Regorafenib (M-5) in a direct question-and-answer format.
Q: Why is my signal intensity for N-Desmethyl Regorafenib (M-5) very low or non-existent?
A: Low signal is one of the most common challenges in bioanalytical method development.[13] Here’s a systematic approach to troubleshooting:
-
Check MS Tuning & Calibration: First, ensure your mass spectrometer has been recently tuned and calibrated according to the manufacturer's specifications. This is the foundation of instrument performance.
-
Verify Analyte Integrity: Confirm the stability and concentration of your analytical standard. Degradation during storage can lead to a loss of signal.
-
Re-optimize Source Conditions: The efficiency of ionization is paramount. Re-infuse the analyte and methodically optimize the ESI source parameters, including capillary voltage, gas flows, and source/desolvation temperatures. Even small deviations can cause a significant drop in signal.
-
Confirm MRM Transitions: Ensure you are using the correct precursor and product ion m/z values. A mistake in the method setup will result in no signal. Verify that your optimized collision energy is being applied correctly.
-
Investigate Matrix Effects: Components from the biological matrix (e.g., salts, phospholipids from plasma) can co-elute with your analyte and suppress its ionization.[14] To test for this, perform a post-column infusion experiment. If ion suppression is observed at the retention time of M-5, you will need to improve your sample preparation method (e.g., switch from protein precipitation to SPE or LLE) or enhance chromatographic separation.[11][15]
Q: I'm seeing high background noise or interfering peaks in my chromatogram. What should I do?
A: High background or interference compromises selectivity and can affect the accuracy of quantification, especially at the lower limit of quantitation (LLOQ).[5][9]
-
Check Mobile Phase and Solvents: Ensure you are using high-purity, LC-MS grade solvents and additives. Contaminated solvents are a frequent source of background noise.
-
Improve Sample Preparation: A simple protein precipitation may not be sufficient to remove all interfering substances from complex matrices like plasma.[16] Consider a more rigorous technique like Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to achieve a cleaner extract.[1]
-
Enhance Chromatographic Selectivity: Adjust your LC gradient to better resolve M-5 from endogenous matrix components. Using a high-efficiency column, such as one with sub-2 µm particles, can significantly improve peak resolution and separation from interferences.[2][9]
-
Check for Carryover: Inject a blank solvent sample immediately after a high-concentration standard. If you see a peak for M-5, you have carryover. This can be mitigated by optimizing the autosampler wash procedure with a strong organic solvent.[13]
Q: My results are not reproducible, and the peak areas are highly variable. What is the cause?
A: Poor precision is a critical issue that must be resolved for a method to be validated.
-
Use a Suitable Internal Standard (IS): The most effective way to correct for variability in sample preparation and MS response is to use a stable isotope-labeled (SIL) internal standard (e.g., N-Desmethyl Regorafenib-¹³C,d₃). A SIL IS behaves nearly identically to the analyte during extraction, chromatography, and ionization, providing the best correction for any variations.[17] If a SIL IS is unavailable, a structural analog that elutes close to the analyte can be used, but requires more careful validation.[2][16]
-
Evaluate Analyte Stability: N-Desmethyl Regorafenib may be unstable under certain conditions. You must perform stability tests, including freeze-thaw stability, bench-top stability in matrix, and autosampler stability, to ensure the analyte is not degrading during the analytical process.[18]
-
Check for Inconsistent Sample Preparation: Ensure your sample preparation procedure (e.g., pipetting, vortexing, evaporation) is consistent and reproducible. Automation can help minimize human error.
Part 4: Frequently Asked Questions (FAQs)
Q1: What are the typical chromatographic conditions for analyzing N-Desmethyl Regorafenib (M-5)? A1: Most methods utilize reversed-phase chromatography. A typical setup includes a C18 column (e.g., 50-100 mm length, 2.1 mm ID, <2 µm particle size) with a mobile phase consisting of water (A) and acetonitrile or methanol (B), both containing an acidic modifier like 0.1% formic acid.[9][10] A gradient elution starting with a high percentage of aqueous phase and ramping up to a high organic percentage is used to elute the analytes. The flow rate is often around 0.3-0.4 mL/min with a total run time of 5-7 minutes.[9][12]
Q2: How do matrix effects impact the quantification of M-5? A2: Matrix effects occur when co-eluting endogenous components from the biological sample (e.g., plasma, urine) either enhance or suppress the ionization of the analyte, leading to inaccurate and imprecise results.[14] This is a major challenge in LC-MS bioanalysis.[19] The best way to mitigate matrix effects is by using a co-eluting stable isotope-labeled internal standard, which is affected by the matrix in the same way as the analyte, allowing for accurate correction. Thorough sample cleanup and good chromatographic separation are also essential.[9]
Q3: What is a suitable internal standard (IS) for M-5 analysis? A3: The gold standard is a stable isotope-labeled version of the analyte itself (e.g., ¹³C or ¹⁵N labeled N-Desmethyl Regorafenib). This ensures that the physicochemical properties are nearly identical to the analyte.[17] If a SIL-IS for M-5 is not commercially available, researchers have used SIL-IS of the parent drug, such as Regorafenib-¹³CD₃.[9] Alternatively, a structurally related compound like sorafenib has been used as an IS for Regorafenib analysis, though this is less ideal and requires more rigorous validation to ensure it adequately tracks the analyte's behavior.[2][16]
Part 5: Visualizations
Fragmentation and Workflow Diagrams
The following diagrams illustrate the proposed fragmentation pathway of N-Desmethyl Regorafenib (M-5) and a logical workflow for optimizing MS parameters.
Caption: Proposed fragmentation of protonated N-Desmethyl Regorafenib (M-5).
Caption: Logical workflow for developing a robust MRM method.
References
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Fu, Z., Li, G., Wang, Y., Xu, F., & Li, W. (2020). Development and validation of an analytical method for regorafenib and its metabolites in mouse plasma. PLoS ONE, 15(7), e0236122. [Link]
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Allard, M., Khoudour, N., Le Guellec, C., Hulin, A., & Blanchet, B. (2017). Simultaneous analysis of regorafenib and sorafenib and three of their metabolites in human plasma using LC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 145, 126-133. [Link]
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Allard, M., Khoudour, N., Le Guellec, C., Hulin, A., & Blanchet, B. (2017). Simultaneous analysis of regorafenib and sorafenib and three of their metabolites in human plasma using LC–MS/MS. Semantic Scholar. [Link]
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Li, Y., Wang, Y., Li, D., Wang, Y., & Zhang, Y. (2022). A high throughput method for Monitoring of Sorafenib, regorafenib, cabozantinib and their metabolites with UPLC-MS/MS in rat plasma. Frontiers in Pharmacology, 13, 966938. [Link]
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Mahida, R., & Desai, C. (2024). Bioanalytical method development and validation of LC-ESI-MS/MS for estimation of Regorafenib monohydrate in K3EDTA human plasma. International Journal for Research Trends and Innovation, 9(4), 995-1007. [Link]
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Iacuzzi, V., Zanchetta, M., Posocco, B., Gagno, S., Poetto, A. S., Guardascione, M., ... & Toffoli, G. (2020). A LC–MS/MS method for therapeutic drug monitoring of sorafenib, regorafenib and their active metabolites in patients with hepatocellular carcinoma. Journal of Pharmaceutical and Biomedical Analysis, 187, 113358. [Link]
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Zhu, J., Like, Z., Song, Y., Zhang, Y., & Fang, L. (2024). Exploring the effect of Wuzhi capsule on the pharmacokinetics of regorafenib and its main metabolites in rat plasma using liquid chromatography‐tandem mass spectrometry. ResearchGate. [Link]
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Mahida, R., & Desai, C. (2024). Bioanalytical method development and validation of LC-ESI-MS/MS for estimation of Regorafenib monohydrate in K3EDTA human plasma. ResearchGate. [Link]
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Simbec-Orion. (2023). Common challenges in bioanalytical method development. Simbec-Orion. [Link]
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Mahida, R., & Desai, C. (2024). Bioanalytical method development and validation of LC-ESI-MS/MS for estimation of Regorafenib monohydrate in K3EDTA human plasma. ResearchGate. [Link]
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Zhu, J., Like, Z., Song, Y., Zhang, Y., & Fang, L. (2024). Chromatograms of regorafenib, regorafenib‐N‐oxide (M2), N‐desmethyl‐regorafenib‐N‐oxide (M5), and internal standard (IS) in blank sample... ResearchGate. [Link]
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Iacuzzi, V., Zanchetta, M., Posocco, B., Gagno, S., Poetto, A. S., Guardascione, M., ... & Toffoli, G. (2020). A LC-MS/MS method for therapeutic drug monitoring of sorafenib, regorafenib and their active metabolites in patients with hepatocellular carcinoma. PubMed. [Link]
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ResolveMass Laboratories Inc. (n.d.). Top 5 Challenges in Bioanalytical Method Development and How to Solve Them. ResolveMass. [Link]
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Ravi, Y., Bhikshapathi, D., & Rajkamal, B. (2019). Development of Fast and Simple LC-ESI-MS/MS Technique for the Quantification of Regorafenib; Application to Pharmacokinetics in Healthy Rabbits. Semantic Scholar. [Link]
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Gowthami, M., & Rajesh, R. (2024). An Overview of Analytical and Bioanalytical Techniques for the determination of Tyrosine Kinase Inhibitors. Research Journal of Pharmacy and Technology. [Link]
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de Wit, D., den Hartigh, J., Gelderblom, H., & de Vries, N. (2015). Liquid chromatography-tandem mass spectrometric assay for the multikinase inhibitor regorafenib in plasma. Journal of Chromatography B, 983-984, 139-145. [Link]
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BioInsights Publishing Ltd. (n.d.). From bench to bedside: navigating bioanalytical method development and validation for clinical efficacy and regulatory compliance. Insights.bio. [Link]
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Nolte, T., Schultze-Mosgau, M., Schauer, N., & Scheffler, M. (2014). Determination of regorafenib (BAY 73-4506) and its major human metabolites BAY 75-7495 (M-2) and BAY 81-8752 (M-5) in human plasma by stable-isotope dilution liquid chromatography-tandem mass spectrometry. Semantic Scholar. [Link]
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National Center for Biotechnology Information. (n.d.). N-Desmethyl regorafenib N-oxide. PubChem Compound Database. [Link]
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Sunakawa, Y., et al. (2021). Exploratory Study Identifies Matrix Metalloproteinase-14 and -9 as Potential Biomarkers of Regorafenib Efficacy in Metastatic Colorectal Cancer. Cancers, 13(11), 2568. [Link]
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Bioanalysis Zone. (n.d.). In the Zone: The bioanalyst – challenges and solutions. Bioanalysis Zone. [Link]
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Ho, H. K., et al. (2017). Investigation of the effect of plasma albumin levels on regorafenib-induced hepatotoxicity using a validated liquid chromatography-tandem mass spectrometry method. Journal of Chromatography B, 1061-1062, 359-365. [Link]
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Mross, K., et al. (2012). Regorafenib (BAY 73-4506) in advanced colorectal cancer: A phase I study. British Journal of Cancer, 106(8), 1388-1397. [Link]
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de Groot, S., et al. (2021). Development and validation of an LC-MS/MS method to measure the BRAF inhibitors dabrafenib and encorafenib quantitatively and four major metabolites semi-quantitatively in human plasma. Journal of Chromatography B, 1179, 122820. [Link]
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Furlan, A., et al. (2021). Impact of trough concentrations of regorafenib and its major metabolites M-2 and M-5 on overall survival of chemorefractory metastatic colorectal cancer patients: results from a multicenter GERCOR TEXCAN phase II study. Cancers, 13(16), 4165. [Link]
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ResearchGate. (n.d.). Mass fragmentation pattern of IS, m/z 488.2 → 394.0. ResearchGate. [Link]
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Giera, M., & Lämmerhofer, M. (2022). Important Requirements for the Selection of Internal Standards during the Development of Desorption/Ionization Assays for Drug Quantification in Biological Matrices—A Practical Example. Metabolites, 12(2), 108. [Link]
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The Royal Society of Chemistry. (n.d.). Supplementary information Characterization of degradation products of regorafenib by LC- QTOF-MS and NMR: Investigation of rearr-. The Royal Society of Chemistry. [Link]
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Nolte, T., Schultze-Mosgau, M., Schauer, N., & Scheffler, M. (2014). Determination of regorafenib (BAY 73-4506) and its major human metabolites BAY 75-7495 (M-2) and BAY 81-8752 (M-5) in human plasma by stable-isotope dilution liquid chromatography-tandem mass spectrometry. Bioanalysis, 6(14), 1923-1937. [Link]
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Navigating Matrix Effects in the Bioanalysis of Regorafenib Metabolite M4: A Technical Support Guide
Welcome to the technical support center for the bioanalysis of Regorafenib and its metabolites. This guide is specifically designed for researchers, scientists, and drug development professionals who are encountering challenges with matrix effects during the quantification of Regorafenib metabolite M4 (N-Desmethyl Regorafenib) using LC-MS/MS.[1] We will delve into the root causes of these analytical hurdles and provide practical, field-proven troubleshooting strategies to ensure the accuracy and reliability of your data.
Understanding the Challenge: What are Matrix Effects?
In the realm of liquid chromatography-tandem mass spectrometry (LC-MS/MS) bioanalysis, the "matrix" refers to all the endogenous components of a biological sample (e.g., plasma, serum, urine) other than the analyte of interest.[2] Matrix effects occur when these co-eluting, endogenous compounds interfere with the ionization of the target analyte, leading to either ion suppression or enhancement.[3][4] This phenomenon can significantly compromise the accuracy, precision, and sensitivity of an assay.[5]
Electrospray ionization (ESI), a commonly used ionization technique in LC-MS/MS, is particularly susceptible to matrix effects.[6] The competition for charge in the ESI source between the analyte and co-eluting matrix components is a primary cause of this interference.[7][8]
Troubleshooting Guide: A Question-and-Answer Approach
This section directly addresses common issues encountered during the analysis of this compound.
Question 1: My Regorafenib M4 signal is inconsistent and shows poor reproducibility between samples. Could this be a matrix effect?
Answer: Yes, inconsistent signal and poor reproducibility are classic indicators of matrix effects.[5] The variability arises because the composition and concentration of interfering endogenous components can differ significantly between individual biological samples.
Initial Diagnostic Steps:
-
Post-Column Infusion Experiment: This qualitative method helps to identify regions in your chromatogram where ion suppression or enhancement is occurring. By infusing a constant flow of Regorafenib M4 solution post-column while injecting a blank, extracted matrix sample, you can observe dips or rises in the baseline signal that correspond to the elution of interfering components.[2]
-
Post-Extraction Spike Analysis: This quantitative approach, often considered the "gold standard," allows you to calculate the Matrix Factor (MF).[2]
-
Protocol:
-
Prepare a blank matrix sample by performing your entire sample preparation procedure.
-
Spike a known concentration of Regorafenib M4 into the final, extracted blank matrix solution (Set A).
-
Prepare a neat solution of Regorafenib M4 at the same concentration in your final mobile phase or reconstitution solvent (Set B).
-
Analyze both sets of samples by LC-MS/MS.
-
Calculate the Matrix Factor: MF = (Peak Area of Analyte in Set A) / (Peak Area of Analyte in Set B)
-
-
Interpretation:
-
Question 2: I've confirmed ion suppression. What are the likely culprits in my plasma samples?
Answer: In plasma, the most common sources of matrix effects are phospholipids and proteins.[6][12]
-
Phospholipids: These are major components of cell membranes and are highly abundant in plasma.[12][13] Their amphipathic nature allows them to co-extract with a wide range of analytes and they are notorious for causing ion suppression in ESI.[13][14]
-
Proteins: Although most analytical methods aim to remove proteins, residual amounts can still precipitate in the ion source, leading to signal drift and suppression.[12]
Visualizing the Problem: The Mechanism of Ion Suppression
Caption: Competition for protons between the analyte and matrix components within the ESI droplet.
Question 3: How can I mitigate these matrix effects? My current sample preparation is a simple protein precipitation.
Answer: While protein precipitation (PPT) is a quick and easy method, it is often insufficient for removing phospholipids, which are a primary cause of matrix effects.[15][16][17] To improve your results, consider more rigorous sample preparation techniques or modifications to your existing protocol.
Sample Preparation Strategies Comparison:
| Technique | Principle | Phospholipid Removal | Throughput | Cost |
| Protein Precipitation (PPT) | Proteins are denatured and precipitated by an organic solvent (e.g., acetonitrile, methanol).[18][19][20] | Poor | High | Low |
| Liquid-Liquid Extraction (LLE) | Analytes are partitioned between two immiscible liquid phases.[21] | Moderate to Good | Moderate | Moderate |
| Solid-Phase Extraction (SPE) | Analytes are retained on a solid sorbent while interferences are washed away.[22][23][24] | Good to Excellent | Moderate to Low | High |
| HybridSPE®-Phospholipid | Combines protein precipitation with selective phospholipid removal via a zirconia-based sorbent.[14][15][25] | Excellent | High | Moderate |
| Salting-Out Assisted LLE (SALLE) | A water-miscible organic solvent is salted out to create a two-phase system for extraction.[21][26][27] | Good | High | Low |
Recommended Protocols:
1. Enhanced Protein Precipitation with Acidification:
-
Rationale: Adding a small amount of acid (e.g., formic acid) to the precipitation solvent can improve protein precipitation efficiency and potentially alter the solubility of some interfering compounds.[14]
-
Step-by-Step Protocol:
-
To 100 µL of plasma, add 300 µL of acetonitrile containing 1% formic acid.
-
Vortex vigorously for 1 minute.
-
Centrifuge at >10,000 x g for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness.
-
Reconstitute in mobile phase.
-
2. Liquid-Liquid Extraction (LLE):
-
Rationale: LLE provides a cleaner extract than PPT by partitioning the analyte into an organic solvent, leaving many polar interferences behind.[17]
-
Step-by-Step Protocol:
-
To 100 µL of plasma, add a suitable internal standard.
-
Add 50 µL of a basifying agent (e.g., 0.1 M NaOH) to deprotonate the analyte if necessary.
-
Add 600 µL of an appropriate organic solvent (e.g., methyl tert-butyl ether or ethyl acetate).
-
Vortex for 5 minutes.
-
Centrifuge at 3,000 x g for 5 minutes.
-
Transfer the organic layer to a new tube and evaporate to dryness.
-
Reconstitute in mobile phase.
-
3. Solid-Phase Extraction (SPE):
-
Rationale: SPE offers the most effective cleanup by utilizing specific chemical interactions to isolate the analyte from the matrix.[22][23][28]
-
Step-by-Step Protocol (Generic Reversed-Phase):
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load 100 µL of plasma (pre-treated as necessary, e.g., diluted or pH-adjusted).[29]
-
Wash the cartridge with 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.
-
Elute Regorafenib M4 with 1 mL of a strong organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate and reconstitute in mobile phase.
-
Troubleshooting Workflow for Matrix Effect Mitigation
Caption: A systematic approach to identifying and resolving matrix effects.
Frequently Asked Questions (FAQs)
Q1: Can I just use a stable isotope-labeled internal standard (SIL-IS) to compensate for matrix effects?
While a SIL-IS is the preferred choice and can compensate for matrix effects to a large extent, it is not a cure-all.[6] Severe ion suppression can reduce the signal of both the analyte and the SIL-IS to a point where the sensitivity of the assay is compromised.[6] Regulatory guidelines still require the assessment and minimization of matrix effects, even when a SIL-IS is used.[9][10]
Q2: My matrix effect seems to vary between different lots of plasma. What should I do?
This is a common issue. It is crucial to evaluate matrix effects using at least six different sources of blank matrix during method validation to ensure the robustness of your assay.[9][10][11] If significant lot-to-lot variability is observed, a more effective sample cleanup method is warranted.
Q3: Can I change my chromatographic conditions to reduce matrix effects?
Absolutely. Optimizing your chromatographic separation can move the elution of your analyte away from regions of high ion suppression.[2][5] Consider adjusting the gradient profile, changing the mobile phase composition, or using a different column chemistry (e.g., HILIC for polar analytes) to achieve better separation from interfering phospholipids.[30]
Q4: Are there any alternatives to ESI that are less prone to matrix effects?
Atmospheric Pressure Chemical Ionization (APCI) is generally less susceptible to matrix effects than ESI.[2][7][8] However, the suitability of APCI depends on the chemical properties of your analyte. Regorafenib and its metabolites are often analyzed using ESI in positive mode.[31][32][33]
Q5: Where can I find the official guidelines on matrix effect evaluation?
The European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA) provide comprehensive guidelines on bioanalytical method validation, which include specific requirements for assessing matrix effects.[9][10][11][34][35] It is essential to consult these documents to ensure your method complies with regulatory expectations.
References
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Salting-out assisted liquid-liquid extraction for bioanalysis. PubMed. Available from: [Link]
-
Importance of matrix effects in LC-MS/MS bioanalysis. Bioanalysis Zone. Available from: [Link]
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Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International. Available from: [Link]
-
Assessment of matrix effect in quantitative LC-MS bioanalysis. PubMed Central (PMC), National Institutes of Health (NIH). Available from: [Link]
-
Phospholipid-Based Matrix Effects in LC–MS Bioanalysis. Taylor & Francis Online. Available from: [Link]
-
A study of ion suppression effects in electrospray ionization from mobile phase additives and solid-phase extracts. PubMed. Available from: [Link]
-
Bioanalytical method validation - Scientific guideline. European Medicines Agency (EMA). Available from: [Link]
-
What are Matrix Effect in Liquid Chromatography Mass Spectrometry? NorthEast BioLab. Available from: [Link]
-
HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis. PubMed Central (PMC), National Institutes of Health (NIH). Available from: [Link]
-
Salting-Out Assisted Liquid–Liquid Extraction for Bioanalysis. Taylor & Francis Online. Available from: [Link]
-
Comparison of protein precipitation methods for sample preparation prior to proteomic analysis. PubMed. Available from: [Link]
-
Ion Suppression and ESI. Mass Spectrometry Facility - University of Waterloo. Available from: [Link]
-
Coping with Matrix Effects Caused by Phospholipids in Biological Samples. American Pharmaceutical Review. Available from: [Link]
-
Matrix effect elimination during LC-MS/MS bioanalytical method development. PubMed. Available from: [Link]
-
Providing a Universal, One-step Alternative to Liquid-Liquid Extraction in Bioanalysis. Waters Corporation. Available from: [Link]
-
Guideline Bioanalytical method validation. European Medicines Agency (EMA). Available from: [Link]
-
The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum. Available from: [Link]
-
Ion suppression (mass spectrometry). Wikipedia. Available from: [Link]
-
Supported liquid extraction versus liquid–liquid extraction for sample preparation in LC–MS/MS-based bioanalysis. Ovid. Available from: [Link]
-
matrix-effect-in-bioanalysis-an-overview.pdf. International Journal of Pharmaceutical and Phytopharmacological Research. Available from: [Link]
-
This compound. PubChem, National Institutes of Health (NIH). Available from: [Link]
-
Elucidating the Role of Ion Suppression in Secondary Electrospray Ionization. Journal of the American Society for Mass Spectrometry, ACS Publications. Available from: [Link]
-
Bioanalytical Methods for Sample Cleanup. BioPharm International. Available from: [Link]
-
Elucidating the Role of Ion Suppression in Secondary Electrospray Ionization. PubMed Central (PMC), National Institutes of Health (NIH). Available from: [Link]
-
Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. Bioanalysis Zone. Available from: [Link]
-
Bioanalytical method validation emea. Slideshare. Available from: [Link]
-
Simultaneous analysis of regorafenib and sorafenib and three of their metabolites in human plasma using LC–MS/MS. ResearchGate. Available from: [Link]
-
Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Agilent Technologies. Available from: [Link]
-
Development and validation of an analytical method for regorafenib and its metabolites in mouse plasma. PubMed Central (PMC), National Institutes of Health (NIH). Available from: [Link]
-
Application of salt-assisted liquid-liquid extraction in bioanalytical methods. EUCHEMBIOJ Reviews. Available from: [Link]
-
The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum. Available from: [Link]
-
Matrix effects: Causes and solutions. ResearchGate. Available from: [Link]
-
Simultaneous analysis of regorafenib and sorafenib and three of their metabolites in human plasma using LC-MS/MS. PubMed. Available from: [Link]
-
Simultaneous analysis of regorafenib and sorafenib and three of their metabolites in human plasma using LC–MS/MS. Semantic Scholar. Available from: [Link]
-
Overcoming Matrix Effects. Bioanalysis Zone. Available from: [Link]
-
A LC–MS/MS method for therapeutic drug monitoring of sorafenib, regorafenib and their active metabolites in patients with hepatocellular carcinoma. ResearchGate. Available from: [Link]
-
Solid-Phase Extraction. Chemistry LibreTexts. Available from: [Link]
-
Plasma Sample Preparation for Solid Phase Extraction of Chosen Xenobiotics, Utilizing Salts Differing in Ion Chaotropicity. Taylor & Francis Online. Available from: [Link]
-
A New Solid-Phase Extraction Method for Determination of Pantoprazole in Human Plasma Using High-Performance Liquid Chromatography. PubMed Central (PMC), National Institutes of Health (NIH). Available from: [Link]
-
Solid-phase extraction: a principal option for peptide bioanalytical sample preparation. Future Science. Available from: [Link]
Sources
- 1. This compound | C20H13ClF4N4O3 | CID 53491672 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bioanalysis-zone.com [bioanalysis-zone.com]
- 4. nebiolab.com [nebiolab.com]
- 5. eijppr.com [eijppr.com]
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- 8. Elucidating the Role of Ion Suppression in Secondary Electrospray Ionization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 10. ema.europa.eu [ema.europa.eu]
- 11. bioanalysisforum.jp [bioanalysisforum.jp]
- 12. tandfonline.com [tandfonline.com]
- 13. bioanalysis-zone.com [bioanalysis-zone.com]
- 14. HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 16. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 18. Comparison of protein precipitation methods for sample preparation prior to proteomic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 35. e-b-f.eu [e-b-f.eu]
Technical Support Center: Navigating Solubility Challenges with Regorafenib M4 in Experimental Assays
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with Regorafenib M4 (also known as N-Desmethyl Regorafenib or BAY 75-1098). This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to directly address the solubility challenges commonly encountered when using this metabolite in in vitro and other experimental assays. Our goal is to equip you with the scientific rationale and practical protocols needed to ensure the accuracy and reproducibility of your results.
Understanding the Challenge: The Physicochemical Properties of Regorafenib M4
Regorafenib and its metabolites are classified as Biopharmaceutics Classification System (BCS) Class II compounds, characterized by high permeability but low aqueous solubility[1]. Regorafenib M4, a key active metabolite, shares these hydrophobic properties. While the parent drug, Regorafenib, has a known solubility of approximately 30 mg/mL in Dimethyl Sulfoxide (DMSO), data for Regorafenib M4 is less quantitative[2]. Technical data sheets from suppliers describe its solubility as "slightly soluble" in DMSO and methanol, underscoring the need for careful preparation to avoid precipitation and ensure accurate dosing in your assays[3][4].
This guide will walk you through a logical, step-by-step process to successfully solubilize Regorafenib M4 and troubleshoot common issues, ensuring the integrity of your experiments.
Frequently Asked Questions (FAQs)
Here we address the most common questions and issues that arise when working with Regorafenib M4.
Q1: I dissolved Regorafenib M4 in DMSO, but it precipitated immediately when I added it to my aqueous cell culture medium. What happened?
A1: This is a classic phenomenon known as "solvent shock" or "crashing out." It occurs when a compound that is stable in a high-concentration organic solvent (like DMSO) is rapidly diluted into an aqueous buffer or medium where its solubility is significantly lower. The sudden shift in solvent polarity causes the compound to fall out of solution. The final concentration of Regorafenib M4 in your medium likely exceeded its aqueous solubility limit[2][5].
Q2: My Regorafenib M4 solution looked clear initially, but after incubating for a few hours, I see a fine precipitate or cloudiness. Why did this happen later?
A2: Delayed precipitation can be caused by several factors:
-
Temperature Changes: The solubility of many compounds is temperature-dependent. Moving your culture plates from a room temperature hood to a 37°C incubator can alter the solubility equilibrium, leading to precipitation over time[2][5].
-
Interaction with Media Components: Complex cell culture media contain salts, amino acids, and proteins (especially in serum) that can interact with your compound, reducing its stability in solution[2].
-
Metabolic pH Shifts: Cellular metabolism can gradually change the pH of the culture medium. If the solubility of Regorafenib M4 is pH-sensitive, this shift can cause it to precipitate.
-
Concentration Effects: Evaporation from culture plates during long-term incubation can increase the effective concentration of your compound, pushing it beyond its solubility limit[2].
Q3: What is the maximum concentration of DMSO I can safely use in my cell-based assay?
A3: This is a critical question, as DMSO itself can have biological effects. While it's an excellent solvent, it can induce cellular stress, affect membrane permeability, and interfere with assay signals at higher concentrations[2].
-
General Guideline: For most cell-based assays, the final concentration of DMSO should be kept at or below 0.5% , with <0.1% being ideal for sensitive cell lines or long-term exposure experiments[6].
-
Self-Validation is Key: It is imperative to run a "vehicle control" experiment. Treat your cells with the highest concentration of DMSO that will be present in your experimental wells (without the compound) to ensure the solvent itself is not causing the phenotype you are measuring.
Q4: Are there any alternatives to DMSO if I cannot achieve the desired concentration of Regorafenib M4?
A4: Yes. If DMSO proves insufficient or its concentration becomes a concern, several other strategies can be employed. These include using other organic solvents like Dimethylformamide (DMF) or exploring formulation enhancers. DMF has been used to dissolve the parent compound, Regorafenib, before dilution into aqueous buffers[2][7]. Advanced techniques involve using solubilizing agents like cyclodextrins, which can encapsulate hydrophobic molecules to improve their aqueous solubility[6][8][9][10].
Troubleshooting Guides & Protocols
Protocol 1: Standard Method for Preparing Regorafenib M4 Stock and Working Solutions
This protocol is the recommended starting point and is designed to minimize precipitation. The core principle is to avoid "solvent shock" through a careful, stepwise dilution process.
Materials:
-
Regorafenib M4 powder
-
High-purity, sterile DMSO
-
Sterile microcentrifuge tubes
-
Warmed (37°C) complete cell culture medium or aqueous assay buffer
Step-by-Step Procedure:
-
Prepare a High-Concentration Primary Stock Solution (e.g., 10-20 mM in 100% DMSO):
-
Calculate the mass of Regorafenib M4 (MW: 468.79 g/mol ) needed to prepare your desired stock concentration[3].
-
Add the powder to a sterile microcentrifuge tube.
-
Add the calculated volume of 100% DMSO.
-
Vortex thoroughly for 1-2 minutes. If dissolution is slow, brief sonication in a water bath can be applied. Visually inspect to ensure all solid material has dissolved. This is your Primary Stock .
-
Expert Tip: The parent drug, Regorafenib, has been dissolved at 10 mM in DMSO for cell viability assays[11][12]. This is a reasonable target concentration for the M4 metabolite's primary stock.
-
-
Create an Intermediate Dilution in Warmed Medium:
-
Pre-warm your complete cell culture medium (with serum, if applicable) or assay buffer to 37°C. Temperature is critical for maintaining solubility[2].
-
Perform an intermediate dilution of your Primary Stock into the warmed medium. For example, create a 10X or 100X final concentration solution.
-
Crucially: Add the small volume of DMSO stock into the larger volume of medium while gently vortexing or swirling. Do not add the medium onto the concentrated DMSO stock.
-
-
Prepare the Final Working Solution:
-
Perform the final dilution by adding the Intermediate Dilution to your assay plates containing cells and pre-warmed medium.
-
Ensure the final DMSO concentration remains within the acceptable range for your assay (ideally ≤0.5%).
-
-
Always Include Controls:
-
Vehicle Control: Prepare a corresponding dilution series using only DMSO (without Regorafenib M4) to mimic the solvent concentrations in your experimental wells.
-
Untreated Control: Cells with medium only.
-
Data Summary: Solvents for Regorafenib and its M4 Metabolite
| Compound | Solvent | Reported Solubility | Source |
| Regorafenib | DMSO | ~30 mg/mL | [2] |
| DMF | ~30 mg/mL | [2] | |
| Ethanol | ~14 mg/mL | [2] | |
| Water | Insoluble | [8][13] | |
| 1:2 DMF:PBS (pH 7.2) | ~0.3 mg/mL | [2][7] | |
| Regorafenib M4 | DMSO | Slightly Soluble | [3][4] |
| Methanol | Slightly Soluble | [3][4] |
Visualization of Experimental Workflows
Workflow for Preparing Assay-Ready Solutions
This diagram illustrates the recommended workflow to mitigate precipitation when preparing Regorafenib M4 for cellular assays.
Caption: Recommended workflow for preparing Regorafenib M4 solutions.
Troubleshooting Decision Tree
If you encounter precipitation, use this decision tree to identify the cause and find a solution.
Caption: Decision tree for troubleshooting Regorafenib M4 precipitation.
References
-
Solubility measurement, thermodynamic modeling, and molecular dynamic simulation of regorafenib in pure and binary solvents. (2025). ResearchGate. Retrieved from [Link]
- Process for the preparation of regorafenib and its crystalline forms. (2016). Google Patents.
-
Regorafenib Induces Senescence and Epithelial-Mesenchymal Transition in Colorectal Cancer to Promote Drug Resistance. (2022). PMC - PubMed Central. Retrieved from [Link]
-
Additive Manufacturing of Regorafenib Tablets: Formulation Strategies and Characterization for Colorectal Cancer. (n.d.). MDPI. Retrieved from [Link]
-
Regorafenib metabolite M4 | C20H13ClF4N4O3 | CID 53491672. (n.d.). PubChem - NIH. Retrieved from [Link]
-
Can I use Cyclodextrin to improve the solubility of a compound? (2015). ResearchGate. Retrieved from [Link]
-
Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers. (n.d.). ACS Publications. Retrieved from [Link]
-
Determination of Regorafenib monohydrate (colorectal anticancer drug) solubility in supercritical CO2: Experimental and thermodynamic modeling. (2024). ResearchGate. Retrieved from [Link]
-
Cell Viability Assays - Assay Guidance Manual. (2013). NCBI Bookshelf. Retrieved from [Link]
-
Regorafenib and Ruthenium Complex Combination Inhibit Cancer Cell Growth by Targeting PI3K/AKT/ERK Signalling in Colorectal Cancer Cells. (n.d.). NIH. Retrieved from [Link]
-
Regorafenib. (n.d.). NCI - Division of Cancer Treatment and Diagnosis. Retrieved from [Link]
-
In vitro biochemical activity of regorafenib against various kinases. (n.d.). ResearchGate. Retrieved from [Link]
-
A HPLC-UV Method for the Quantification of Regorafenib in Tumor. (n.d.). Neoplasia Research. Retrieved from [Link]
-
203085Orig1s000. (n.d.). accessdata.fda.gov. Retrieved from [Link]
Sources
- 1. Determination of regorafenib (BAY 73-4506) and its major human metabolites BAY 75-7495 (M-2) and BAY 81-8752 (M-5) in human plasma by stable-isotope dilution liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. "Formulation Development and in vitro Characterization of Regorafenib-l" by Lisa Daitz, Megan Gearinger et al. [fisherpub.sjf.edu]
- 4. usbio.net [usbio.net]
- 5. docserv.uni-duesseldorf.de [docserv.uni-duesseldorf.de]
- 6. accessdata.fda.gov [accessdata.fda.gov]
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- 8. mdpi.com [mdpi.com]
- 9. This compound | C20H13ClF4N4O3 | CID 53491672 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 11. Regorafenib Induces Senescence and Epithelial-Mesenchymal Transition in Colorectal Cancer to Promote Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Regorafenib and Ruthenium Complex Combination Inhibit Cancer Cell Growth by Targeting PI3K/AKT/ERK Signalling in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. WO2016005874A1 - Process for the preparation of regorafenib and its crystalline forms - Google Patents [patents.google.com]
Technical Support Center: Best Practices for Storing N-Desmethyl Regorafenib Standard
Welcome to the technical support center for the proper handling and storage of the N-Desmethyl Regorafenib analytical standard. This guide is designed for researchers, scientists, and drug development professionals to ensure the integrity and reliability of your experimental results. By adhering to these best practices, you can minimize degradation and maintain the accuracy of your stock solutions and experimental samples.
I. Introduction to N-Desmethyl Regorafenib
N-Desmethyl Regorafenib is a primary active metabolite of Regorafenib, a multi-kinase inhibitor used in cancer therapy.[1] Accurate quantification of this metabolite is crucial for pharmacokinetic and pharmacodynamic studies. The integrity of the analytical standard is paramount for generating reliable data. This guide provides a comprehensive overview of storage best practices, troubleshooting tips, and answers to frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid N-Desmethyl Regorafenib standard?
A1: The solid N-Desmethyl Regorafenib standard should be stored at -20°C.[2] A Certificate of Analysis for the related compound, N-Desmethyl Regorafenib (Pyridine)-N-oxide, also recommends storage at -20°C in an inert atmosphere and protected from light.[3] For optimal stability, it is advisable to store the solid powder in a tightly sealed container, away from moisture and light.
Q2: How should I prepare stock solutions of N-Desmethyl Regorafenib?
A2: N-Desmethyl Regorafenib is slightly soluble in DMSO and methanol.[2] For the parent compound, Regorafenib, stock solutions are typically prepared in organic solvents like DMSO or a mixture of DMSO and methanol.[4][5] A common practice for preparing stock solutions of kinase inhibitors is to dissolve the compound in 100% DMSO to a high concentration (e.g., 10-50 mM).
Q3: What is the stability of N-Desmethyl Regorafenib in solution?
A3: While specific long-term stability data for N-Desmethyl Regorafenib in various solvents is not extensively published, we can infer best practices from data on the parent compound and its deuterated analog. For a deuterated version of N-Desmethyl Regorafenib, the supplier suggests that solutions are stable for up to 6 months at -80°C and for 1 month at -20°C. Stock solutions of the parent drug, Regorafenib, in a DMSO:Methanol (80:20) mixture have been shown to be stable for 30 days at 5 ± 3°C.[4] It is strongly recommended to store stock solutions in small aliquots at -80°C to minimize freeze-thaw cycles and protect from light. Aqueous solutions should be prepared fresh and are not recommended for storage for more than one day.[5]
Q4: How many times can I freeze-thaw my stock solution?
A4: While specific data for N-Desmethyl Regorafenib is limited, studies on Regorafenib and its metabolites in human plasma have shown stability through three freeze-thaw cycles.[6] To minimize the risk of degradation, it is best practice to aliquot your stock solution into single-use volumes. This avoids repeated temperature fluctuations that can compromise the integrity of the compound.
Q5: What are the visual signs of degradation of the N-Desmethyl Regorafenib standard?
A5: As a solid, N-Desmethyl Regorafenib is a white to off-white powder.[2] Any change in color (e.g., to yellow or brown) or texture (e.g., clumping, stickiness) could indicate degradation or moisture absorption. For solutions, the appearance of precipitates after coming to room temperature or a change in color may suggest degradation or solubility issues. If you observe any of these changes, it is recommended to use a fresh vial of the standard.
Troubleshooting Guide
This section addresses common issues that may arise during the handling and use of the N-Desmethyl Regorafenib standard.
| Problem | Potential Cause | Troubleshooting Steps & Recommendations |
| Inconsistent or poor chromatographic peak shape (e.g., tailing, splitting) | 1. Degradation of the standard: The compound may have degraded in solution. 2. Poor solubility: The compound may not be fully dissolved in the injection solvent. 3. Column issues: The analytical column may be contaminated or degraded. | 1. Prepare fresh working solutions from a new aliquot of the stock solution. If the problem persists, prepare a fresh stock solution from the solid standard. 2. Ensure complete dissolution. Briefly sonicate the solution. The injection solvent should be compatible with the mobile phase to prevent precipitation on the column. 3. Follow a systematic HPLC troubleshooting guide. [2][7][8][9] This may include flushing the column, checking for leaks, and ensuring the mobile phase is correctly prepared. |
| Loss of signal intensity over time in analytical runs | 1. Instability in the autosampler: The compound may be degrading in the autosampler over the course of a long run. 2. Adsorption to vials or tubing: The compound may be adsorbing to the surfaces of the sample vials or the HPLC system. | 1. Check autosampler stability. Run a stability test by injecting the same sample at the beginning and end of a sequence. If degradation is observed, consider using a cooled autosampler or preparing smaller batches of samples. 2. Use low-adsorption vials. Consider using silanized glass or polypropylene vials. |
| Difficulty dissolving the solid standard | 1. Inappropriate solvent: The chosen solvent may not be optimal for dissolution. 2. Insufficient solvent volume or mixing. | 1. Use 100% DMSO for initial stock solution preparation. N-Desmethyl Regorafenib has slight solubility in DMSO.[2] 2. Ensure adequate vortexing and/or sonication. Gently warm the solution if necessary, but be mindful of potential thermal degradation. |
| Precipitate forms when diluting stock solution with aqueous buffer | Poor aqueous solubility: Like its parent compound, N-Desmethyl Regorafenib is expected to have low aqueous solubility. | Prepare aqueous solutions fresh before use. For cellular assays, ensure the final concentration of the organic solvent (e.g., DMSO) is low and consistent across all samples, including controls.[5] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Equilibration: Allow the vial of solid N-Desmethyl Regorafenib to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation of moisture.
-
Weighing: Accurately weigh a precise amount of the solid standard (e.g., 1 mg) using a calibrated analytical balance.
-
Dissolution: Add the appropriate volume of 100% anhydrous DMSO to achieve a 10 mM concentration. For 1 mg of N-Desmethyl Regorafenib (MW: 468.79 g/mol ), this would be approximately 213.3 µL of DMSO.
-
Mixing: Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming or brief sonication can be used to aid dissolution if necessary.
-
Aliquoting and Storage: Dispense the stock solution into single-use, light-protected (amber) vials. Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for shorter-term storage (up to 1 month).
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
-
Thawing: Thaw a single aliquot of the 10 mM stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations.
-
Solvent Control: Ensure that the final concentration of DMSO in the cell culture medium is consistent across all experimental conditions, including the vehicle control (e.g., ≤ 0.1%).
-
Immediate Use: Use the prepared working solutions immediately. Do not store aqueous dilutions.
Visualizations
Chemical Structure of N-Desmethyl Regorafenib
Caption: Chemical Structure of N-Desmethyl Regorafenib.
Recommended Storage and Handling Workflow
Caption: Recommended workflow for storing and handling N-Desmethyl Regorafenib.
References
-
LGC Standards. (2023). Certificate of Analysis: N-Desmethyl Regorafenib (Pyridine)-N-oxide. Link
-
Bioanalytical method development and validation of LC-ESI-MS/MS for estimation of Regorafenib monohydrate in K3EDTA human plasma. (2024). International Journal for Research Trends and Innovation, 9(4), 994-1008. Link
-
U.S. Food and Drug Administration. (2012). Pharmacology Review(s) - Stivarga (regorafenib). Link
-
WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (2024). A NOVEL AND VALIDATED UV SPECTROPHOTOMETRIC METHOD FOR ESTIMATION OF REGORAFENIB MONOHYDRATE IN PURE AND PHARMACEUTICAL DOSAGE FORM. Link
-
Axios Research. N-Desmethyl Regorafenib. Link
-
Labmix24. N-Desmethyl Regorafenib. Link
-
United States Biological. N-Desmethyl Regorafenib - Data Sheet. Link
-
ACE HPLC Columns. HPLC Troubleshooting Guide. Link
-
Fu, Q., et al. (2018). Development and validation of an analytical method for regorafenib and its metabolites in mouse plasma. Journal of Chromatography B, 1090, 43-51. Link
-
CeMM Research Center for Molecular Medicine of the Austrian Academy of Sciences. (2025). From Inhibition to Destruction – Kinase Drugs Found to Trigger Protein Degradation. Link
-
A Guide for HPLC Troubleshooting: How to Diagnose and Solve Chromatographic Problems. (2018). ResearchGate. Link
-
Sigma-Aldrich. HPLC Troubleshooting Guide. Link
-
MedPath. (2025). Kinase Inhibitors Discovered to Trigger Widespread Protein Degradation Beyond Traditional Inhibition. Link
-
Taylor & Francis. (2017). Induced degradation of protein kinases by bifunctional small molecules: a next-generation strategy. Link
-
PubMed. (2014). Determination of Regorafenib (BAY 73-4506) and Its Major Human Metabolites BAY 75-7495 (M-2) and BAY 81-8752 (M-5) in Human Plasma by Stable-Isotope Dilution Liquid Chromatography-Tandem Mass Spectrometry. Link
-
Fu, Q., et al. (2018). Development and validation of an analytical method for regorafenib and its metabolites in mouse plasma. Link
-
RSC Publishing. (2017). Characterization of degradation products of regorafenib by LC-QTOF-MS and NMR spectroscopy: investigation of rearrangement and odd-electron ion formation during collision-induced dissociations under ESI-MS/MS. Link
-
Cayman Chemical. (n.d.). Regorafenib - Product Information. Link
-
PubMed. (2016). Quantitative determination of regorafenib and its two major metabolites in human plasma with high-performance liquid chromatography and ultraviolet detection. Link
-
PubMed. (2008). Stability of screening compounds in wet DMSO. Link
-
Blue Ridge Institute for Medical Research. (2022). Properties of FDA-approved small molecule protein kinase inhibitors. Link
-
PubMed. (2017). Simultaneous analysis of regorafenib and sorafenib and three of their metabolites in human plasma using LC-MS/MS. Link
-
InvivoChem. N-Desmethyl Regorafenib-d3. Link
-
MedChemExpress. Regorafenib-d3 (BAY 73-4506-d3). Link
Sources
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- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. researchgate.net [researchgate.net]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. hplc.eu [hplc.eu]
Technical Support Center: Minimizing Interference in Regorafenib Metabolite M4 Quantification
Welcome to the technical support center for the bioanalysis of Regorafenib and its metabolites. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the quantification of the Regorafenib metabolite M4 (N-Desmethyl Regorafenib). As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the scientific reasoning behind them to empower you to resolve even the most challenging analytical issues.
Troubleshooting Guide
This section addresses specific problems you may encounter during the LC-MS/MS quantification of this compound. Each issue is presented in a question-and-answer format, followed by a detailed explanation and a step-by-step protocol for resolution.
Question 1: I am observing an unexpected peak with the same mass-to-charge ratio (m/z) as M4, leading to inaccurate quantification. How can I identify and resolve this interference?
Answer:
What you are likely encountering is isobaric or isomeric interference . Isobaric compounds have the same nominal mass but different elemental compositions, while isomers share the same elemental composition and exact mass but differ in their structural arrangement[1][2][3]. This is a common challenge in bioanalysis, especially when dealing with drug metabolites, which can often have isomeric forms[1]. In the case of Regorafenib, metabolism can lead to various structural modifications, increasing the likelihood of generating isomers of its metabolites.
The first step is to determine if the interference is isobaric or isomeric. High-resolution mass spectrometry (HRMS) can differentiate between isobaric interferences by providing a more accurate mass measurement. However, if the interfering compound is an isomer, it will have the same exact mass as M4, making chromatographic separation the only viable solution[4].
Workflow for Investigating and Resolving Co-eluting Interferences
Caption: Troubleshooting workflow for co-eluting interferences.
Protocol 1: Optimizing Chromatographic Separation of Isomers
This protocol will guide you through systematically adjusting your HPLC gradient to achieve separation of M4 from a potential isomeric interferent.
Objective: To resolve the chromatographic peaks of M4 and the co-eluting isomer.
Materials:
-
Your current HPLC system and column (e.g., C18)
-
Mobile Phase A (e.g., 0.1% formic acid in water)
-
Mobile Phase B (e.g., 0.1% formic acid in acetonitrile)
-
A quality control (QC) sample containing M4 at a known concentration.
Procedure:
-
Establish a Baseline: Inject your QC sample using your current gradient method and record the chromatogram, noting the retention time and peak shape of the M4 peak.
-
Shallow the Gradient: The key to separating closely eluting compounds is to decrease the rate of change in the mobile phase composition.
-
If your current gradient is, for example, a linear ramp from 10% B to 90% B over 5 minutes, try a shallower gradient around the elution time of M4.
-
For instance, if M4 elutes at 3 minutes (approximately 50% B in the original gradient), modify the gradient to have a much slower ramp in this region. A new gradient could be:
-
0.0 - 1.0 min: Hold at 10% B
-
1.0 - 2.5 min: Ramp to 40% B
-
2.5 - 4.5 min: Ramp from 40% B to 55% B (slower ramp)
-
4.5 - 5.0 min: Ramp to 95% B and hold for column wash
-
5.5 - 7.0 min: Return to initial conditions and equilibrate.
-
-
-
Increase Column Temperature: Raising the column temperature (e.g., from 35°C to 45°C) can sometimes improve peak shape and alter selectivity, potentially aiding in separation.
-
Evaluate and Iterate: Inject the QC sample with the new gradient. Analyze the chromatogram for any signs of peak splitting or shouldering, which would indicate the beginning of separation. Continue to adjust the gradient slope and column temperature iteratively until baseline resolution is achieved.
-
Consider an Alternative Stationary Phase: If gradient optimization on a C18 column is unsuccessful, consider a column with a different selectivity, such as a phenyl-hexyl or a pentafluorophenyl (PFP) column. These columns offer different interaction mechanisms that can be effective for separating isomers.
Question 2: My signal for M4 is inconsistent across my sample batch, leading to poor precision. What could be the cause and how do I fix it?
Answer:
Inconsistent signal intensity, especially in bioanalytical methods, is often a result of matrix effects . Matrix effects are the alteration of ionization efficiency by co-eluting compounds from the biological matrix (e.g., plasma, urine)[5][6]. This can either suppress or enhance the signal of your analyte, leading to poor accuracy and precision. Given that M4 is a metabolite, it may co-elute with endogenous compounds that interfere with its ionization.
To address this, you must first confirm that matrix effects are indeed the problem and then take steps to mitigate them.
Protocol 2: Assessing and Mitigating Matrix Effects
Objective: To determine the impact of the biological matrix on M4 quantification and to implement strategies to minimize this effect.
Materials:
-
Blank matrix (e.g., plasma from an untreated subject)
-
M4 analytical standard
-
Your LC-MS/MS system
Procedure:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Prepare a solution of M4 in the mobile phase at a mid-range concentration (e.g., a mid-QC level).
-
Set B (Post-Extraction Spike): Extract a blank matrix sample using your established sample preparation method (e.g., protein precipitation). Spike the extracted, clean supernatant with M4 to the same final concentration as Set A.
-
Set C (Pre-Extraction Spike): Spike a blank matrix sample with M4 to the same concentration as Set A and then perform the extraction.
-
-
Analyze and Calculate Matrix Factor:
-
Inject multiple replicates (n=3-5) of Set A and Set B.
-
Calculate the Matrix Factor (MF) as: MF = (Peak Area of Set B) / (Peak Area of Set A)
-
An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement. An MF close to 1 suggests minimal matrix effect.
-
-
Calculate Recovery:
-
Inject multiple replicates of Set C.
-
Calculate the extraction recovery as: Recovery % = [(Peak Area of Set C) / (Peak Area of Set B)] * 100
-
-
Mitigation Strategies:
-
Improve Sample Cleanup: If significant matrix effects are observed, your sample preparation may not be sufficient. Consider switching from protein precipitation to a more rigorous method like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove more interfering components[6].
-
Chromatographic Separation: Adjust your HPLC method (as in Protocol 1) to separate M4 from the region where matrix effects are most pronounced.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): If available, a SIL-IS for M4 is the best way to compensate for matrix effects, as it will be affected in the same way as the analyte.
-
Matrix-Matched Calibration: If a SIL-IS is not available, prepare your calibration standards and quality controls in the same blank biological matrix as your samples. This ensures that the standards and samples are affected by the matrix in a similar manner, improving accuracy[7].
-
Frequently Asked Questions (FAQs)
What is the metabolic pathway of Regorafenib, and where does M4 fit in?
Regorafenib is primarily metabolized in the liver by cytochrome P450 3A4 (CYP3A4) and uridine 5'-diphospho-glucuronosyltransferase 1A9 (UGT1A9)[8][9][10]. The two major and pharmacologically active metabolites are M2 (Regorafenib-N-oxide) and M5 (N-Desmethyl-Regorafenib-N-oxide)[8][11][12]. M4, also known as N-Desmethyl Regorafenib, is another metabolite in this pathway[13].
Sources
- 1. Isobaric metabolite interferences and the requirement for close examination of raw data in addition to stringent chromatographic separations in liquid chromatography/tandem mass spectrometric analysis of drugs in biological matrix [pubmed.ncbi.nlm.nih.gov]
- 2. An Analytical Evaluation of Tools for Lipid Isomer Differentiation in Imaging Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biocompare.com [biocompare.com]
- 4. Imaging Isomers on a Biological Surface: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 6. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 7. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. youtube.com [youtube.com]
- 10. Regorafenib - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Pharmacologic activity and pharmacokinetics of metabolites of regorafenib in preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Regorafenib - NCI [dctd.cancer.gov]
- 13. This compound | C20H13ClF4N4O3 | CID 53491672 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Refinement of Extraction Methods for N-Desmethyl Regorafenib
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the bioanalytical extraction of N-Desmethyl Regorafenib (M-5), a critical active metabolite of Regorafenib. Accurate and reproducible quantification of M-5 is paramount for pharmacokinetic, toxicokinetic, and therapeutic drug monitoring studies. This guide is designed for drug development professionals and researchers to navigate common challenges, refine protocols, and troubleshoot issues encountered during sample preparation.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting N-Desmethyl Regorafenib from biological matrices like plasma?
A1: The three most prevalent techniques are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).
-
Protein Precipitation (PPT) is the simplest and fastest method, often used in high-throughput settings. It involves adding a solvent, typically acetonitrile, to denature and precipitate plasma proteins, leaving the analyte in the supernatant for analysis.[1][2]
-
Liquid-Liquid Extraction (LLE) offers a cleaner sample by partitioning the analyte between the aqueous sample matrix and an immiscible organic solvent based on polarity and pH.[3][4]
-
Solid-Phase Extraction (SPE) provides the cleanest extracts and the potential for analyte concentration. It involves passing the sample through a solid sorbent that retains the analyte, which is then selectively washed and eluted.[2]
Q2: How do I choose the right extraction method for my experiment?
A2: The choice depends on a balance of required sample cleanliness, sensitivity, throughput, and available resources. The flowchart below provides a general decision-making framework.
Caption: Decision tree for selecting an extraction method.
Q3: What is "matrix effect" and why is it a major concern for LC-MS/MS analysis of N-Desmethyl Regorafenib?
A3: The matrix effect is the alteration (suppression or enhancement) of analyte ionization in the mass spectrometer's source caused by co-eluting endogenous components from the sample matrix (e.g., phospholipids, salts, proteins).[3] For N-Desmethyl Regorafenib, which is often measured at low concentrations, ion suppression can lead to poor sensitivity, inaccuracy, and high variability in results. A cleaner extraction method, like SPE, is often employed to minimize these effects.[5]
Q4: What are the key metabolites of Regorafenib I should be aware of during extraction?
A4: Regorafenib is primarily metabolized by CYP3A4 enzymes in the liver.[1][2] The two major pharmacologically active metabolites circulating in plasma are Regorafenib N-oxide (M-2) and N-Desmethyl Regorafenib N-oxide (M-5) .[6] Your extraction method should be robust enough to co-extract these compounds along with the parent drug, as they have similar potencies and contribute to the overall therapeutic and toxicological profile.[6][7]
Section 2: Troubleshooting Guides
Guide 1: Protein Precipitation (PPT)
PPT is valued for its simplicity, but its lack of selectivity can lead to issues.
-
Issue: Low Analyte Recovery (<80%)
-
Question: My recovery for M-5 is poor after precipitating with acetonitrile. What's wrong?
-
Answer:
-
Incomplete Precipitation: The ratio of acetonitrile to plasma is critical. A ratio of at least 3:1 (v/v) is recommended to ensure complete protein crashing.[1] Insufficient solvent may lead to a gelatinous pellet that physically traps the analyte.
-
Analyte Adsorption: N-Desmethyl Regorafenib, being lipophilic (LogP ~4.5), might adsorb to the precipitated protein pellet or the walls of the plasticware.[8][9]
-
Troubleshooting Steps:
-
Increase the acetonitrile volume (e.g., to 4:1).
-
Ensure vigorous vortexing (at least 1-2 minutes) to create a fine, dispersed precipitate, maximizing the surface area for extraction.[1]
-
Centrifuge at a high speed (e.g., >13,000 x g) for at least 10 minutes to form a compact pellet.[1]
-
Consider adding a small amount of acid (e.g., 0.1% formic acid) to the acetonitrile. This can improve recovery by keeping the analyte protonated and less likely to adsorb.[2]
-
-
-
-
Issue: Significant Matrix Effect (Ion Suppression)
-
Question: I see a significant drop in signal when I compare my M-5 standard in post-extraction spiked plasma vs. a neat solution. How can I fix this?
-
Answer: This is the primary drawback of PPT. The supernatant still contains many endogenous components, especially phospholipids.
-
Causality: Phospholipids often elute in the same region as many drug metabolites in reversed-phase chromatography, causing ion suppression.
-
Troubleshooting Steps:
-
Dilution: Dilute the supernatant with the initial mobile phase (e.g., 1:1 or 1:2) before injection. This reduces the concentration of matrix components hitting the MS source.[2]
-
Chromatographic Separation: Optimize your LC gradient to separate the analyte from the bulk of the phospholipids. A steep initial gradient can help elute phospholipids early, or a divert valve can be used to send the early-eluting fraction to waste.
-
Alternative Method: If suppression remains problematic (>15% variability), PPT may not be suitable for your sensitivity requirements. You must switch to a more selective method like LLE or SPE.[1]
-
-
-
Guide 2: Liquid-Liquid Extraction (LLE)
LLE provides cleaner samples than PPT but can be technique-dependent.
-
Issue: Emulsion Formation
-
Question: After vortexing my plasma sample with the organic solvent, I'm not getting a clean phase separation; a cloudy emulsion layer has formed.
-
Answer: Emulsions are common when samples contain high levels of lipids or proteins, which act as surfactants.[10]
-
Causality: Vigorous shaking or vortexing increases the surface area between the two immiscible phases, allowing surfactants to stabilize droplets and prevent coalescence.
-
Troubleshooting Steps:
-
Prevention (Best Approach): Instead of vortexing, gently rock or invert the tube for 5-10 minutes. This reduces the agitation energy but still allows for efficient partitioning.[10]
-
Disruption: If an emulsion has already formed, try the following:
-
Add a small amount of saturated sodium chloride (brine). This increases the ionic strength of the aqueous layer, forcing phase separation ("salting out").[10]
-
Centrifuge the sample at high speed.
-
Place the sample in an ultrasonic bath for a few minutes.
-
-
-
-
-
Issue: Low and Variable Recovery
-
Question: My recovery for M-5 is inconsistent and often below 70%.
-
Answer: LLE recovery is highly dependent on the partitioning coefficient (K) of the analyte, which is dictated by the choice of solvent and the pH of the aqueous phase.
-
Incorrect pH: N-Desmethyl Regorafenib has basic nitrogen atoms. To ensure it is in its neutral, more organic-soluble state, the pH of the aqueous sample should be adjusted to be at least 2 units above its pKa. A basic pH (e.g., pH 9-10) is recommended.
-
Suboptimal Solvent: The polarity of the extraction solvent is key. A very non-polar solvent may not efficiently extract the moderately polar M-5, while a very polar solvent may be too miscible with the aqueous phase.
-
Troubleshooting Steps:
-
pH Adjustment: Before extraction, basify the plasma sample by adding a small volume of a buffer like ammonium hydroxide or sodium carbonate.
-
Solvent Screening: Test a panel of solvents. Start with a moderately polar, water-immiscible solvent like methyl tert-butyl ether (MTBE) or ethyl acetate. For more stubborn extractions, a mixture like dichloromethane/isopropanol might be necessary. A validated method for the parent drug Regorafenib used LLE with success.[3]
-
-
-
Guide 3: Solid-Phase Extraction (SPE)
SPE offers the highest degree of sample cleanup but requires careful method development. Low recovery is the most common failure mode.
-
Question: I'm experiencing very low recovery of M-5 from my SPE protocol. How do I diagnose and fix this?
-
Answer: The key is to systematically determine where the analyte is being lost. This is a self-validating process: collect and analyze the fractions from each step of the SPE method (Load, Wash, Elute).[11][12]
Caption: Troubleshooting workflow for low SPE recovery.
-
Detailed Explanation:
-
Analyte in Load Flow-Through (Breakthrough): This means the analyte did not bind to the sorbent.[11]
-
Cause: For a reversed-phase (C18) sorbent, the sample may contain too much organic solvent, or the pH may be incorrect, preventing the hydrophobic interaction.
-
Solution: Dilute the sample with an aqueous buffer (e.g., water with 0.1% formic acid) before loading. Ensure the pH is adjusted to keep the analyte neutral or ionized, depending on the retention mechanism (for reversed-phase, a neutral state is often best).
-
-
Analyte in Wash Fraction: The analyte initially bound but was washed off prematurely.[11][13]
-
Cause: The wash solvent is too strong (contains too high a percentage of organic solvent).
-
Solution: Decrease the organic content of your wash step. For example, if you are washing with 20% methanol, try 5% or 10% methanol instead. The goal is to wash away interferences that are less retained than your analyte.
-
-
Analyte Not in Load or Wash (Retained on Cartridge): The analyte is stuck to the sorbent and not eluting.[12][13]
-
Cause: The elution solvent is too weak to disrupt the interaction between the analyte and the sorbent.
-
Solution: Increase the strength of the elution solvent. If eluting with 80% acetonitrile, try 90% or 100%. Consider adding a small percentage of a stronger solvent like isopropanol. Adjusting the pH of the elution solvent to ionize the analyte can also dramatically improve elution. For M-5, eluting with an acidic or basic mobile phase (e.g., acetonitrile with 1% formic acid or ammonium hydroxide) can be effective.
-
-
Section 3: Protocols & Comparative Data
Example Protocols (Based on Published Methods)
-
Protocol 1: Protein Precipitation (High Throughput) [1]
-
Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of internal standard (IS) working solution.
-
Add 300 µL of cold acetonitrile.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to an autosampler vial for LC-MS/MS analysis.
-
-
Protocol 2: Solid-Phase Extraction (High Cleanliness) [2]
-
Condition: Pass 1 mL of methanol through a C18 SPE cartridge.
-
Equilibrate: Pass 1 mL of water through the cartridge.
-
Load: Dilute 100 µL of plasma with 400 µL of water and load it onto the cartridge.
-
Wash: Wash the cartridge with 1 mL of 0.5% KH₂PO₄ (pH 3.5) / acetonitrile (70:30, v/v).
-
Elute: Elute the analytes with 1 mL of the mobile phase used for analysis.
-
Evaporate the eluate to dryness and reconstitute in 100 µL of mobile phase for injection.
-
Data Summary: Performance of Extraction Methods
The following table summarizes reported performance metrics for the extraction of Regorafenib and its metabolites from plasma, providing a benchmark for your own experiments.
| Analyte | Method | Extraction Recovery (%) | Matrix Effect (%) | Reference |
| Regorafenib | Protein Precipitation | 75.6 - 94.4 | 89.1 - 114.2 | [1] |
| N-Desmethyl Regorafenib (M-5) | Protein Precipitation | >90 | Not explicitly stated, but method was validated | [5] |
| Regorafenib | Solid-Phase Extraction | >81 | Not explicitly stated, but method was validated | [2] |
| N-Desmethyl Regorafenib (M-5) | Solid-Phase Extraction | >81 | Not explicitly stated, but method was validated | [2] |
| Regorafenib | Liquid-Liquid Extraction | 76.64 | %CV < 15% | [3] |
Note: Matrix effect is often reported as a percentage of the response in a neat solution. A value of 100% indicates no matrix effect, <100% indicates suppression, and >100% indicates enhancement. The FDA and EMA guidelines suggest that the CV of the matrix factor should be ≤15%.[1]
References
-
Zhang, J., et al. (2020). A HPLC-UV Method for the Quantification of Regorafenib in Tumor. Neoplasia Research. Available at: [Link]
-
Li, Y., et al. (2022). A high throughput method for Monitoring of Sorafenib, regorafenib, cabozantinib and their metabolites with UPLC-MS/MS in rat plasma. Frontiers in Pharmacology. Available at: [Link]
-
Herviou, P., et al. (2017). Simultaneous analysis of regorafenib and sorafenib and three of their metabolites in human plasma using LC–MS/MS. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
-
Patel, P. N., et al. (2022). Bioanalytical method development and validation of LC-ESI-MS/MS for estimation of Regorafenib monohydrate in K3EDTA human plasma. International Journal of Research Trends and Innovation. Available at: [Link]
-
Al-kassas, R., et al. (2024). Additive Manufacturing of Regorafenib Tablets: Formulation Strategies and Characterization for Colorectal Cancer. MDPI. Available at: [Link]
-
Zimmerman, E. I., et al. (2016). Development and validation of an analytical method for regorafenib and its metabolites in mouse plasma. PLoS One. Available at: [Link]
-
Blanchet, B., et al. (2012). Analytical estimation methods for determination of sorafenib. World Journal of Biology, Pharmacy and Health Sciences. Available at: [Link]
-
Zimmerman, E. I., et al. (2016). Development and validation of an analytical method for regorafenib and its metabolites in mouse plasma. ResearchGate. Available at: [Link]
-
Zhang, Y., et al. (2021). Bioequivalence and Pharmacokinetic Evaluation of Two Oral Formulations of Regorafenib. ResearchGate. Available at: [Link]
-
Phenomenex. (n.d.). Sample Prep Tech Tip: Low Recovery- SPE Method. Phenomenex. Available at: [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation: Guidance for Industry. FDA. Available at: [Link]
-
Li, R., & Peng, G. (2023). A method with safety and convenience to synthesize Regorafenib. Darcy & Roy Press. Available at: [Link]
-
Miyamoto, Y., et al. (2021). Early Higher Plasma Regorafenib Concentration Predicts Shorter PFS in Japanese Patients With mCRC. Clinical Pharmacology in Drug Development. Available at: [Link]
-
LCGC International. (2011). Tips for Troubleshooting Liquid–Liquid Extractions. LCGC International. Available at: [Link]
-
Kim, Y., et al. (2016). Development of a Simple LC-MS Assay for Determination of Regorafenib in Rat Plasma and its Application to a Pharmacokinetic Study. ResearchGate. Available at: [Link]
-
Majors, R. E. (2017). Three Common SPE Problems. LCGC International. Available at: [Link]
-
Al-kassas, R., et al. (2024). Additive Manufacturing of Regorafenib Tablets: Formulation Strategies and Characterization for Colorectal Cancer. ResearchGate. Available at: [Link]
-
Phenomenex. (2021). How to Fix Low Recovery in Solid Phase Extraction | SPE Tip. YouTube. Available at: [Link]
- Bollu, R., et al. (2016). Process for the preparation of regorafenib and its crystalline forms. Google Patents.
-
Zopf, D., et al. (2016). Pharmacologic activity and pharmacokinetics of metabolites of regorafenib in preclinical models. Cancer Medicine. Available at: [Link]
Sources
- 1. Frontiers | A high throughput method for Monitoring of Sorafenib, regorafenib, cabozantinib and their metabolites with UPLC-MS/MS in rat plasma [frontiersin.org]
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- 3. ijrti.org [ijrti.org]
- 4. wjbphs.com [wjbphs.com]
- 5. Development and validation of an analytical method for regorafenib and its metabolites in mouse plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacologic activity and pharmacokinetics of metabolites of regorafenib in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Early Higher Plasma Regorafenib Concentration Predicts Shorter PFS in Japanese Patients With mCRC - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Sample Prep Tech Tip: Low Recovery- SPE Method | Phenomenex [phenomenex.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. SPE Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
Validation & Comparative
A Comparative Guide to the Biological Activity of Regorafenib and Its Active Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond the Parent Compound
Regorafenib is an oral multi-kinase inhibitor that has demonstrated clinical efficacy in various malignancies, including metastatic colorectal cancer (mCRC) and gastrointestinal stromal tumors (GIST).[1] Its mechanism of action involves the blockade of multiple protein kinases crucial for tumor angiogenesis (VEGFR1-3, TIE2), oncogenesis (KIT, RET, RAF-1, BRAF), and the tumor microenvironment (PDGFR, FGFR).[2][3]
However, the clinical activity of a drug is not solely attributable to the parent compound. Upon administration, Regorafenib is metabolized by hepatic enzymes, primarily cytochrome P450 3A4 (CYP3A4), into several metabolites.[4][5] Two of these, the N-oxide metabolite M-2 (BAY 75-7495) and the N-oxide and N-desmethyl metabolite M-5 (BAY 81-8752), are pharmacologically active and circulate in human plasma at steady-state concentrations comparable to the parent drug.[1][4] While the user's query mentioned metabolite M4 (N-Desmethyl Regorafenib), the most extensively characterized and pharmacologically significant metabolites that are directly compared with Regorafenib in preclinical and clinical studies are M-2 and M-5.[1][6][7][8] Understanding the distinct and overlapping biological activities of these metabolites is critical for a comprehensive grasp of Regorafenib's overall therapeutic profile and for designing more effective cancer therapies. This guide will focus on the comparative activities of Regorafenib, M-2, and M-5.
Comparative Analysis: A Three-Tiered Experimental Approach
To dissect the biological contributions of Regorafenib and its metabolites, a multi-faceted approach is required, progressing from molecular targets to cellular effects. Here, we outline the key experimental frameworks and present comparative data.
Tier 1: In Vitro Kinase Inhibition Profile
The foundational step in comparing these compounds is to assess their direct inhibitory activity against a panel of purified kinases. This provides a direct measure of potency and selectivity at the molecular level.
Expert Insight: Competitive binding assays (like KINOMEscan®) or biochemical kinase activity assays are the gold standard.[9] They measure the direct interaction or inhibition, respectively, independent of cellular factors like membrane permeability or efflux pumps, providing the cleanest comparison of intrinsic potency.
Preclinical studies have demonstrated that M-2 and M-5 possess remarkably similar kinase inhibition profiles to Regorafenib.[1][9] In competitive binding assays, all three compounds show potent inhibition of key angiogenic and oncogenic kinases.[1][6]
Table 1: Comparative Kinase Inhibition (Dissociation Constants, Kd in nmol/L) of Regorafenib, M-2, and M-5
| Kinase Target | Regorafenib (Kd) | Metabolite M-2 (Kd) | Metabolite M-5 (Kd) |
|---|---|---|---|
| VEGFRs | 15 - 28 | 23 - 46 | 17 - 40 |
| KIT | 6.9 | 9.8 | 5.8 |
| RET | 5.2 | 7.6 | 5.8 |
| PDGFRs | 8.3 - 19 | 7.3 - 11 | 11 |
| RAFs | 42 - 59 | 24 - 130 | 11 - 66 |
(Data synthesized from Zopf et al., 2016)[1][9]
The data clearly indicates that both M-2 and M-5 retain a potent, multi-kinase inhibitory profile comparable to the parent drug, suggesting they are major contributors to the overall pharmacological effect.[1][6]
Detailed Protocol: In Vitro Kinase Activity Assay (Luminescence-Based)
This protocol describes a common method to determine the IC₅₀ (the concentration of an inhibitor that reduces enzyme activity by 50%) for Regorafenib and its metabolites against a specific kinase, such as VEGFR2.
Principle: This assay quantifies the amount of ATP remaining after a kinase reaction. High kinase activity consumes ATP, resulting in a low luminescence signal. Potent inhibitors preserve ATP, leading to a high signal.
Materials:
-
Recombinant human kinase (e.g., VEGFR2)
-
Kinase-specific substrate (e.g., a synthetic peptide)
-
Regorafenib, M-2, M-5 (dissolved in 100% DMSO)
-
Kinase assay buffer
-
ATP solution
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 96-well or 384-well plates
Procedure:
-
Compound Preparation: Perform serial dilutions of Regorafenib, M-2, and M-5 in kinase buffer. A typical starting concentration is 10 µM, diluted in 10 steps. Include a DMSO-only vehicle control.
-
Reaction Setup: To each well of the plate, add:
-
5 µL of diluted compound or vehicle control.
-
10 µL of a master mix containing the kinase and substrate in kinase buffer.
-
-
Initiate Reaction: Add 10 µL of ATP solution to each well to start the kinase reaction.
-
Incubation: Incubate the plate at room temperature for 1 hour.
-
ATP Detection:
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and induce luminescence. Incubate for 30 minutes.
-
-
Data Acquisition: Read the luminescence on a plate reader.
-
Analysis: Normalize the data to the vehicle control (0% inhibition) and a no-kinase control (100% inhibition). Plot the percent inhibition versus the log of the inhibitor concentration and fit a dose-response curve to calculate the IC₅₀ value.
Tier 2: Cellular Anti-Proliferative and Signaling Effects
While in vitro assays measure direct target inhibition, cell-based assays provide crucial insights into how this translates into a biological effect within a complex cellular system.
Expert Insight: The choice of cell line is critical. Using cell lines with known dependencies on kinases targeted by Regorafenib (e.g., colorectal cancer lines like HT-29 or HCT-116) provides a relevant context for assessing anti-proliferative activity.[12]
Cellular kinase assays confirm that M-2 and M-5 inhibit key Regorafenib targets with IC₅₀ values in a similar nanomolar range to the parent drug.[1] In some cases, the metabolites show even greater potency than Regorafenib against specific targets in a cellular context.[13]
Table 2: Comparative Cellular Kinase Inhibition (IC₅₀ in nmol/L) of Regorafenib, M-2, and M-5
| Cellular Target | Regorafenib (IC₅₀) | Metabolite M-2 (IC₅₀) | Metabolite M-5 (IC₅₀) |
|---|---|---|---|
| VEGFR2 | 4 | 2 | 16 |
| TIE-2 | 13 | 47 | 20 |
| PDGFRα | 220 | 110 | 120 |
| c-KIT | 14 | 12 | 11 |
| BRAF | 500 | 200 | 440 |
(Data synthesized from Zopf et al., 2016)[1][13]
This cellular potency translates to significant anti-tumor activity. In murine xenograft models, orally administered M-2 and M-5 inhibit tumor growth to a similar extent as Regorafenib, confirming their substantial contribution to the in vivo efficacy.[1][6]
Detailed Protocol: Western Blotting for p-ERK Inhibition
This protocol assesses the ability of Regorafenib and its metabolites to inhibit the RAF/MEK/ERK signaling pathway by measuring the phosphorylation of ERK.
Principle: Active RAF/MEK signaling leads to the phosphorylation of ERK (p-ERK). An effective inhibitor will decrease the levels of p-ERK without affecting the total amount of ERK protein.
Materials:
-
Colorectal cancer cells (e.g., HT-29)
-
Complete growth medium
-
Regorafenib, M-2, M-5 (in DMSO)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, transfer system, PVDF membranes
-
Primary antibodies: Rabbit anti-p-ERK1/2, Rabbit anti-Total ERK1/2, Mouse anti-β-Actin
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment: Seed HT-29 cells in 6-well plates. Once they reach 70-80% confluency, treat them with various concentrations of Regorafenib, M-2, or M-5 (e.g., 0.1, 0.5, 1 µM) for 2-4 hours. Include a DMSO vehicle control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of each supernatant using the BCA assay.
-
Sample Preparation: Normalize all samples to the same protein concentration (e.g., 20 µg) and boil in Laemmli sample buffer.
-
SDS-PAGE and Transfer: Load samples onto an SDS-PAGE gel, run electrophoresis to separate proteins by size, and then transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibody against p-ERK (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated anti-rabbit secondary antibody for 1 hour at room temperature.
-
Wash thoroughly and apply ECL substrate.
-
-
Imaging: Capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: To ensure equal protein loading, the membrane can be stripped of antibodies and re-probed for Total ERK and then for the loading control, β-Actin.
-
Self-Validation: Comparing the p-ERK signal to the Total ERK and β-Actin signals is a critical self-validating step. It confirms that any decrease in p-ERK is due to pathway inhibition, not a general decrease in protein amount.
-
Tier 3: Pharmacokinetic Considerations and In Vivo Relevance
A crucial piece of the puzzle is understanding how the in vitro and cellular activities are influenced by pharmacokinetics, particularly plasma protein binding.
Expert Insight: A common pitfall is to assume that in vitro potency directly equates to in vivo efficacy. The unbound, or "free," fraction of a drug is what is available to engage the target. Highly protein-bound compounds may have potent IC₅₀ values but low free concentrations, limiting their real-world activity.
Regorafenib and its metabolites are all highly bound to plasma proteins. However, there are subtle but important differences. In human plasma, the unbound fractions are approximately 0.5% for Regorafenib, 0.2% for M-2, and only 0.05% for M-5.[1][6][9]
Table 3: Summary Comparison of Regorafenib, M-2, and M-5
| Feature | Regorafenib | Metabolite M-2 | Metabolite M-5 |
|---|---|---|---|
| Primary Identity | Parent Drug | N-oxide | N-oxide, N-desmethyl |
| Kinase Profile | Broad (VEGFR, KIT, RET, RAF) | Similar to Parent | Similar to Parent |
| Cellular Potency | Potent | Potent (often similar or > Parent) | Potent (often similar to Parent) |
| Human Plasma Binding | ~99.5% | ~99.8% | ~99.95% |
| Primary Contributor to In Vivo Activity? | Yes | Yes | No |
When factoring in both the steady-state plasma concentrations and the unbound fractions, the resulting free concentrations of Regorafenib and M-2 are sufficient to exceed the IC₅₀ values for key targets like VEGFR2.[1][6] In contrast, the extremely high protein binding of M-5 results in free concentrations that are likely too low to significantly contribute to in vivo target inhibition, despite its high potency in assays.[1][9]
Overall Conclusion for the Research Professional
The biological activity of Regorafenib is a composite effect of the parent drug and its active metabolites.
-
Shared Mechanism: The primary active metabolites, M-2 and M-5, are not simply degradation products; they are potent multi-kinase inhibitors in their own right, with a target inhibition profile that largely mirrors that of Regorafenib.[1][9]
-
Pharmacokinetics are Determinative: While M-5 is highly potent in vitro, its extremely high plasma protein binding likely negates its contribution to in vivo activity. This underscores the critical importance of integrating pharmacokinetic data with pharmacodynamic assessments.[1][6]
For researchers, these findings imply that any in vitro study aiming to model the clinical effects of Regorafenib should ideally include not only the parent drug but also the M-2 metabolite to capture the full spectrum of active pharmacological entities.
References
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Wilhelm, S. M., Dumas, J., Adnane, L., Lynch, M., Carter, C. A., Schütz, G., Thierauch, K.-H., & Zopf, D. (2011). Regorafenib (BAY 73-4506): A new oral multikinase inhibitor of angiogenic, stromal and oncogenic receptor tyrosine kinases with potent preclinical antitumor activity. International Journal of Cancer, 129(1), 245–255. [Link]
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Grothey, A., Van Cutsem, E., Sobrero, A., Siena, S., Falcone, A., Ychou, M., Humblet, Y., Bouché, O., Mineur, L., Barone, C., & André, T. (2013). Regorafenib monotherapy for previously treated metastatic colorectal cancer (CORRECT): an international, multicentre, randomised, placebo-controlled, phase 3 trial. The Lancet, 381(9863), 303–312. [Link]
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Patsnap Synapse. (2024). What is the mechanism of Regorafenib? Patsnap. [Link]
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National Cancer Institute. (n.d.). Regorafenib. Division of Cancer Treatment and Diagnosis (DCTD). [Link]
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Zopf, D., Fruhbeisser, S., Kopelman, M. H., Luber, D., Scherio, F., Bhargava, P., & Re-Kerkhoff, Y. (2016). Pharmacologic activity and pharmacokinetics of metabolites of regorafenib in preclinical models. Cancer Medicine, 5(11), 3176–3185. [Link]
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Zopf, D., Fruhbeisser, S., Kopelman, M. H., Luber, D., Scherio, F., Bhargava, P., & Re-Kerkhoff, Y. (2016). Pharmacologic activity and pharmacokinetics of metabolites of regorafenib in preclinical models. PubMed, 27734608. [Link]
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Zopf, D., Fruhbeisser, S., Kopelman, M. H., Luber, D., Scherio, F., Bhargava, P., & Re-Kerkhoff, Y. (2016). Pharmacologic activity and pharmacokinetics of metabolites of regorafenib in preclinical models. ResearchGate. [Link]
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Tai, W., & Chung, W. (2017). Molecular insight of regorafenib treatment for colorectal cancer. World Journal of Gastroenterology, 23(30), 5447–5453. [Link]
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Zopf, D., Fruhbeisser, S., Kopelman, M. H., Luber, D., Scherio, F., Bhargava, P., & Re-Kerkhoff, Y. (2016). Pharmacologic activity and pharmacokinetics of metabolites of regorafenib in preclinical models. Semantic Scholar. [Link]
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Zopf, D., Fruhbeisser, S., Kopelman, M. H., Luber, D., Scherio, F., Bhargava, P., & Re-Kerkhoff, Y. (2016). Pharmacologic activity and pharmacokinetics of metabolites of regorafenib in preclinical models. Clinical and Translational Science. [Link]
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National Center for Biotechnology Information. (n.d.). Regorafenib. PubChem Compound Database. [Link]
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Kobayashi, K., Wakatsuki, T., Sugiyama, E., Shinozaki, E., & Yamaguchi, K. (2025). Early Higher Plasma Regorafenib Concentration Predicts Shorter PFS in Japanese Patients With mCRC. CTS-CLIN TRANSL SCI. [Link]
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Mross, K., Frost, A., Steinbild, S., Hedbom, S., Büchert, M., Fasol, U., & Schultheis, B. (2012). Regorafenib (BAY 73-4506) in advanced colorectal cancer: A phase I study. British Journal of Cancer, 106(8), 1388–1397. [Link]
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National Center for Biotechnology Information. (n.d.). Regorafenib metabolite M4. PubChem Compound Database. [Link]
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Yan, H., & Grothey, A. (2015). Evolution of regorafenib from bench to bedside in colorectal cancer: Is it an attractive option or merely a “me too” drug? Cancer Treatment Reviews, 41(8), 696–703. [Link]
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Fukudo, M., Ikeda, M., Morizane, C., Ueno, H., Okusaka, T., & Furuse, J. (2020). Pharmacokinetics of the oral multikinase inhibitor regorafenib and its association with real‐world treatment outcomes. Cancer Science, 111(11), 4228–4237. [Link]
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Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]
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Byrne, D. P., & Eyers, P. A. (2021). Pharmacological approaches to understanding protein kinase signaling networks. Frontiers in Molecular Biosciences, 8, 774843. [Link]
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Bischof, J., & Knippschild, U. (2018). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Molecules, 23(11), 2878. [Link]
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A Head-to-Head Comparison of Regorafenib Metabolites: M2, M4, and M5
A Technical Guide for Researchers and Drug Development Professionals
Introduction: The Metabolic Landscape of Regorafenib
Regorafenib (Stivarga®) is an oral multi-kinase inhibitor that has demonstrated efficacy in treating metastatic colorectal cancer (mCRC), gastrointestinal stromal tumors (GIST), and hepatocellular carcinoma (HCC)[1][2]. Its therapeutic effect stems from its ability to block multiple kinases involved in tumor angiogenesis, oncogenesis, and the tumor microenvironment[3][4][5]. Upon oral administration, Regorafenib undergoes extensive hepatic metabolism, primarily mediated by cytochrome P450 3A4 (CYP3A4) and to a lesser extent by uridine 5'-diphospho-glucuronosyltransferase 1A9 (UGT1A9)[1][2][3]. This biotransformation yields several metabolites, of which M2 and M5 are the most significant in terms of both concentration and pharmacological activity, reaching plasma levels at steady state that are comparable to the parent drug[1][2][6][7]. Another metabolite, M4, is also formed, though it is less prominently discussed in the literature regarding its clinical impact.
Understanding the distinct profiles of these metabolites is critical for a comprehensive grasp of Regorafenib's overall clinical activity, toxicity, and pharmacokinetic variability. This guide will dissect the formation, pharmacological potency, and pharmacokinetic properties of M2, M5, and M4, providing a comparative framework supported by experimental data.
The Primary Active Metabolites: M2 and M5
The two major and most studied active metabolites of Regorafenib are M2 and M5. They are considered primary contributors to the drug's overall efficacy and are routinely monitored in pharmacokinetic studies.
Metabolite M2 (Regorafenib N-oxide)
M2 is formed through the N-oxidation of the pyridine moiety of the Regorafenib parent molecule, a reaction catalyzed primarily by CYP3A4[3][8]. As a major circulating metabolite, its systemic exposure is similar to that of Regorafenib itself at steady state[1][7][9].
Metabolite M5 (N-Desmethyl regorafenib N-oxide)
M5 is a secondary metabolite, formed through the N-demethylation of M2[3][8]. It is also considered a major, pharmacologically active metabolite, with steady-state concentrations in human plasma that are similar to Regorafenib[2][6].
The Secondary Metabolite: M4 (N-Desmethyl Regorafenib)
Metabolite M4, identified as N-Desmethyl Regorafenib, is formed by the demethylation of the parent compound[6]. While it is structurally distinct from M2 and M5, its role and contribution to Regorafenib's overall clinical profile are less extensively characterized in the available literature. However, in vitro studies have confirmed its activity, showing potent inhibition of kinases such as CSF1R[4].
Metabolic Pathway Overview
The biotransformation of Regorafenib is a multi-step process. The primary oxidative pathways lead to the formation of the key active metabolites.
Caption: Metabolic pathway of Regorafenib leading to active metabolites M2, M4, and M5.
Head-to-Head Comparison: Pharmacological and Pharmacokinetic Properties
The therapeutic and toxic effects of Regorafenib are a composite of the parent drug and its active metabolites. A direct comparison reveals subtle but important differences.
| Feature | Metabolite M2 (N-oxide) | Metabolite M5 (N-oxide & N-desmethyl) | Metabolite M4 (N-desmethyl) |
| Chemical Name | 4-[4-[[[[4-Chloro-3-(trifluoromethyl)phenyl]amino]carbonyl]amino]-3-fluorophenoxy]-N-methyl-2-pyridinecarboxamide 1-Oxide[10] | N-Desmethyl regorafenib N-oxide | 4-(4-(3-(4-chloro-3-(trifluoromethyl)phenyl)ureido)-3-fluorophenoxy)picolinamide[6] |
| Formation Pathway | Primary metabolite via N-oxidation of Regorafenib (CYP3A4)[3][8]. | Secondary metabolite via demethylation of M2[3][8]. | Formed via demethylation of Regorafenib[6]. |
| Pharmacological Activity | Pharmacologically active, with a kinase inhibition profile similar to Regorafenib[4][7]. Contributes significantly to in vivo activity[4][8]. | Pharmacologically active, with a kinase inhibition profile and potency comparable to Regorafenib[4][7]. | Pharmacologically active, confirmed in vitro to potently inhibit CSF1R[4]. |
| Steady-State Plasma Conc. | Similar to Regorafenib[1][2][6]. | Similar to Regorafenib[1][2][6]. | Data not as extensively reported as for M2 and M5. |
| Mean Elimination Half-life (t½) | ~25 hours (range 14–32)[1][2]. | ~51 hours (range 32–70)[1][2]. | Data not available in the provided search results. |
| Plasma Protein Binding (human) | Highly bound (~99.8%)[2]. | Very highly bound (~99.95%)[2]. | Data not available in the provided search results. |
| Unbound Fraction (human plasma) | ~0.2%[4][7]. | ~0.05%[4][7]. | Data not available in the provided search results. |
| Primary Contributor to Activity? | Yes, the estimated free plasma concentrations of M2 exceed the IC50 for key targets like VEGFR2[4][6][7]. | Contribution is less certain in vivo, as its very low unbound fraction means free plasma concentrations may not exceed the IC50 for some key targets[4][6][7]. | Contribution to overall in vivo activity is not as well-established as M2. |
In-Depth Analysis of Pharmacological Activity
Preclinical studies have established that both M2 and M5 possess a pharmacological profile remarkably similar to the parent compound, Regorafenib. They exhibit comparable potency in inhibiting key kinases involved in angiogenesis and oncogenesis[4][7].
-
Kinase Inhibition: In competitive binding assays, M2 and M5 demonstrated similar kinase inhibition profiles to Regorafenib against key targets like VEGFRs, KIT, RET, PDGFRs, and RAFs[11].
-
Cell-Based Assays: All three compounds—Regorafenib, M2, and M5—were shown to inhibit key target kinases in cell-based assays, confirming their biological activity[4][7].
-
In Vivo Antitumor Activity: In murine xenograft models, orally administered M2 and M5 demonstrated significant tumor growth inhibition, comparable to that of Regorafenib[4][5].
The crucial difference, however, lies in their free (unbound) plasma concentrations. Despite M5's high total concentration, its extremely high plasma protein binding (~99.95%) results in a very small unbound fraction[2][4][7]. Consequently, the estimated free plasma concentrations of Regorafenib and M2 are sufficient to exceed the IC50 for targets like VEGFR2, while the free concentration of M5 may not be[4][6][7]. This strongly suggests that Regorafenib and its M2 metabolite are the primary drivers of the drug's pharmacological activity in vivo [4][6][7].
Clinical Implications and Considerations
The presence of multiple, highly active metabolites with long half-lives has significant clinical implications:
-
Sustained Activity: The long half-lives of both the parent drug (28 hours) and its active metabolites (M2: 25 hours, M5: 51 hours) contribute to sustained kinase inhibition over the dosing interval[1][2].
-
Inter-Individual Variability: Metabolism via CYP3A4 is notoriously variable among individuals due to genetic polymorphisms, co-medications, and other factors. This can lead to significant inter-individual differences in the plasma concentrations of Regorafenib, M2, and M5, potentially affecting both efficacy and toxicity[12].
-
Exposure-Response Relationship: Studies have suggested a link between the systemic exposure to Regorafenib and its metabolites and clinical outcomes. Higher trough concentrations of the sum of Regorafenib, M2, and M5 have been associated with longer progression-free survival (PFS)[8][13]. Conversely, high exposure to unbound M2 and M5 has been linked to shorter PFS, possibly due to increased toxicity leading to treatment discontinuation. This highlights the potential utility of therapeutic drug monitoring (TDM) to optimize dosing.
Experimental Protocols: Quantification of Regorafenib and its Metabolites
Accurate quantification of Regorafenib, M2, M5, and M4 in plasma is essential for pharmacokinetic studies and TDM. The gold-standard methodology is Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Protocol: Sample Preparation and LC-MS/MS Analysis
This protocol is a representative workflow based on common methodologies described in the literature.
Objective: To simultaneously quantify Regorafenib, M2, M5, and M4 in human plasma.
Materials:
-
Human plasma (lithium-heparinized)
-
Acetonitrile (ACN)
-
Ammonium formate
-
Formic acid
-
Internal Standards (IS): Stable-isotope labeled Regorafenib, M2, M5, and M4 (e.g., Regorafenib-d4, M4-13C6)[1]
-
UPLC/HPLC system coupled to a triple quadrupole mass spectrometer
Methodology:
-
Sample Preparation (Protein Precipitation):
-
Pipette 100 µL of human plasma into a microcentrifuge tube.
-
Add internal standard solution.
-
Add 300 µL of ACN to precipitate plasma proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube or vial for analysis.
-
-
Chromatographic Separation:
-
Column: A reverse-phase column (e.g., C18) is typically used.
-
Mobile Phase A: 10mM ammonium formate with 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in ACN.
-
Flow Rate: 0.3-0.5 mL/min.
-
Gradient Elution: A gradient is employed to separate the analytes and the internal standard.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions are monitored for each analyte and internal standard for quantification and confirmation.
-
Caption: Workflow for the quantification of Regorafenib metabolites in plasma.
This robust and sensitive method allows for the accurate determination of metabolite concentrations, which is fundamental to understanding their pharmacokinetic behavior and clinical relevance.
Conclusion
The metabolism of Regorafenib is complex, resulting in multiple active species that contribute to its overall clinical profile.
-
M2 (Regorafenib N-oxide) and M5 (N-Desmethyl regorafenib N-oxide) are the two major, pharmacologically active metabolites with systemic exposures comparable to the parent drug. They exhibit similar in vitro potency to Regorafenib.
-
Based on pharmacokinetic modeling and unbound plasma concentrations, Regorafenib and M2 are the primary contributors to the in vivo pharmacological activity [4][6][7].
-
M4 (N-Desmethyl Regorafenib) is another active metabolite, though its contribution to the overall clinical effect is less well-defined in the literature compared to M2 and M5.
-
The long half-lives of these metabolites ensure sustained therapeutic activity but also necessitate careful management of adverse events.
-
The significant inter-individual variability in metabolite concentrations underscores the potential value of therapeutic drug monitoring to personalize Regorafenib therapy, balancing efficacy and toxicity.
For researchers and clinicians, a thorough understanding of this metabolic profile is paramount for interpreting clinical data, designing new studies, and ultimately optimizing patient outcomes with Regorafenib therapy.
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The proposed metabolic pathway of regorafenib in humans in vivo. ResearchGate. [Link]
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Pharmacology of Regorafenib (Stivarga, Regonat; Pharmacokinetics, Mechanism of Action, Uses, Effects). YouTube. [Link]
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Pharmacologic activity and pharmacokinetics of metabolites of regorafenib in preclinical models. ResearchGate. [Link]
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Pharmacologic activity and pharmacokinetics of metabolites of regorafenib in preclinical models. PubMed. [Link]
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Pharmacologic activity and pharmacokinetics of metabolites of regorafenib in preclinical models. Semantic Scholar. [Link]
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Higher Systemic Exposure to Unbound Active Metabolites of Regorafenib Is Associated With Short Progression-Free Survival in Colorectal Cancer Patients. PubMed. [Link]
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Pharmacokinetics of the oral multikinase inhibitor regorafenib and its association with real-world treatment outcomes. PubMed. [Link]
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Development and validation of an analytical method for regorafenib and its metabolites in mouse plasma. ResearchGate. [Link]
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Quantitative determination of regorafenib and its two major metabolites in human plasma with high-performance liquid chromatography and ultraviolet detection. PubMed. [Link]
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Determination of regorafenib (BAY 73-4506) and its major human metabolites BAY 75-7495 (M-2) and BAY 81-8752 (M-5) in human plasma by stable-isotope dilution liquid chromatography-tandem mass spectrometry. Semantic Scholar. [Link]
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A high throughput method for Monitoring of Sorafenib, regorafenib, cabozantinib and their metabolites with UPLC-MS/MS in rat plasma. Frontiers in Pharmacology. [Link]
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A Senior Application Scientist's Guide to Cross-Validation of Bioanalytical Methods for Regorafenib and its Metabolites
Executive Summary
In the landscape of oncology drug development, the precision of bioanalytical data is non-negotiable. For a multi-kinase inhibitor like Regorafenib, which undergoes significant metabolism, ensuring the consistency and reliability of pharmacokinetic data across different studies, sites, or even methodologies is a paramount challenge. This guide provides an in-depth comparison of analytical techniques and a detailed framework for the cross-validation of methods for Regorafenib and its key metabolites. Moving beyond a simple recitation of protocols, we will explore the scientific rationale behind methodological choices, grounding our discussion in the authoritative standards set by the ICH M10 guidelines. Our focus is to equip you with the expertise to design, execute, and interpret a robust cross-validation study, thereby ensuring the integrity of your bioanalytical data package for regulatory submission.
The Analytical Challenge: Understanding Regorafenib Metabolism
Regorafenib is an oral multi-kinase inhibitor targeting angiogenic, stromal, and oncogenic receptor tyrosine kinases.[1] Its efficacy and safety profile are not solely dependent on the parent drug but also on its pharmacologically active metabolites. The primary metabolic pathways, driven by CYP3A4 and UGT1A9 enzymes, yield two major circulating metabolites in human plasma: M2 (Regorafenib-N-oxide) and M5 (N-desmethyl-regorafenib-N-oxide) .[1][2][3] These metabolites exhibit pharmacological activity comparable to the parent compound and are thus critical to quantify in pharmacokinetic (PK) and toxicokinetic (TK) studies.[1]
The topic of this guide specifies the M4 metabolite . Based on chemical databases, Regorafenib M4 is identified as N-Desmethyl Regorafenib . While M2 and M5 are often the primary focus due to their high steady-state concentrations, understanding the full metabolic profile, including direct demethylation products like M4, provides a more complete picture of the drug's disposition.[2]
For the purpose of this guide, we will focus on analytical methods capable of quantifying Regorafenib, M2, and M5, and discuss the necessary considerations for including M4 in such a multi-analyte assay.
Caption: Simplified metabolic pathway of Regorafenib.
Pillar 1: A Comparative Analysis of Bioanalytical Methodologies
The gold standard for quantifying small molecules like Regorafenib and its metabolites in biological matrices is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[4] Its superior sensitivity and selectivity allow for accurate measurement even at low concentrations. Here, we compare two distinct LC-MS/MS approaches, representative of common practices in the field.
Method A: High-Throughput Protein Precipitation (PPT) This approach prioritizes speed and simplicity, making it suitable for large sample batches.
Method B: Solid-Phase Extraction (SPE) for Enhanced Selectivity This method involves a more rigorous sample clean-up process, aiming to minimize matrix effects and enhance sensitivity.
Comparative Overview of Method Performance
| Parameter | Method A (PPT) | Method B (SPE) | Regulatory Guideline (ICH M10) |
| Analytes | Regorafenib, M2, M5 | Regorafenib, M2, M5 | All relevant analytes |
| Linear Range | 2 - 2000 ng/mL[5] | 10 - 10,000 ng/mL[6] | To cover expected concentration range |
| LLOQ | 2.0 ng/mL[5] | 10 ng/mL[6] | Must be specified and validated |
| Accuracy (% Bias) | Within ±8.8%[5] | Within ±9.4%[6] | ±15% (±20% at LLOQ) |
| Precision (%CV) | < 14.1%[5] | < 15.1%[6] | ≤15% (≤20% at LLOQ) |
| Extraction Recovery | >80% (Analyte-dependent) | >81%[6] | Consistent and reproducible |
| Matrix Effect | Monitored, generally low | Minimized by clean-up | Must be assessed |
Detailed Experimental Protocols
Protocol for Method A: High-Throughput Protein Precipitation (PPT)
-
Sample Preparation:
-
Aliquot 50 µL of human plasma (or calibration standards/QCs) into a 1.5 mL microcentrifuge tube.
-
Add 25 µL of internal standard (IS) working solution (e.g., stable-isotope labeled Regorafenib, M2, and M5 in methanol).
-
Vortex briefly to mix.
-
Add 200 µL of acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to an autosampler vial containing 100 µL of water.
-
Cap and vortex, ready for injection.
-
-
LC-MS/MS Conditions:
-
LC System: UPLC System (e.g., Waters ACQUITY)
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A rapid gradient from 5% to 95% B over 3 minutes.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple Quadrupole Mass Spectrometer
-
Ionization: Electrospray Ionization, Positive Mode (ESI+)
-
Detection: Multiple Reaction Monitoring (MRM). MRM transitions must be optimized for Regorafenib, M2, M5, M4 (if included), and the internal standards.
-
Protocol for Method B: Solid-Phase Extraction (SPE)
-
Sample Preparation:
-
Aliquot 100 µL of human plasma (or calibration standards/QCs) into a clean tube.[6]
-
Add 25 µL of internal standard (e.g., Sorafenib) and 500 µL of 4% phosphoric acid.[6]
-
Vortex to mix.
-
Condition an SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol followed by 1 mL of water.
-
Load the pre-treated plasma sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analytes with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Transfer to an autosampler vial for injection.
-
-
LC-MS/MS Conditions:
-
The LC-MS/MS conditions would be similar to Method A but may use a different mobile phase composition (e.g., ammonium formate buffer) and gradient profile to optimize separation post-SPE.[7]
-
Causality Behind Experimental Choices: The choice between PPT and SPE is a classic trade-off. PPT is fast and cost-effective but may suffer from higher matrix effects, potentially impacting robustness. SPE provides a much cleaner extract, reducing ion suppression/enhancement and often leading to better sensitivity and reproducibility, but at the cost of increased time and expense. For a pivotal clinical trial, the robustness offered by SPE might be preferable.
Pillar 2: The Imperative of Cross-Validation
Cross-validation is the formal process of verifying that two or more bioanalytical methods produce comparable data.[8] It is not merely a suggestion but a regulatory expectation under ICH M10 guidelines when data from different methods or laboratories will be combined or compared for a regulatory submission.[9][10][11][12]
When is Cross-Validation Required?
-
When samples from a single study are analyzed in more than one laboratory.
-
When a method is transferred from a sending lab (e.g., R&D) to a receiving lab (e.g., a CRO).
-
When data from different validated methods are to be included in a single regulatory submission.
-
When there is a significant change in a validated method (e.g., a change in critical reagent or instrument).
Caption: Decision workflow for requiring cross-validation.
Experimental Protocol for Cross-Validation
This protocol describes a typical cross-validation between two laboratories (Lab A and Lab B) using the same nominal method.
-
Preparation:
-
Lab A prepares a set of quality control (QC) samples in the relevant biological matrix (e.g., human plasma). This set should include at least three replicates at low, medium, and high concentration levels for Regorafenib, M2, M5, and M4.
-
Aliquots of these QCs are shipped frozen on dry ice to Lab B.
-
A set of at least 20 incurred (study) samples are selected, spanning the expected concentration range. These are also aliquoted and shipped to Lab B.
-
-
Analysis:
-
Both Lab A and Lab B analyze the QC samples and the incurred samples using their respective validated methods.
-
Each lab should process the samples in at least two independent analytical runs.
-
-
Data Evaluation and Acceptance Criteria:
-
QC Samples: The mean concentration obtained for each QC level by Lab B should be within ±15% of the nominal concentration. The results from Lab A should also meet this criterion. The mean accuracy between the two labs should be compared.
-
Incurred Samples: The concentrations of the incurred samples are compared. According to regulatory guidance, for at least two-thirds (67%) of the samples, the percent difference between the values from the two labs should be within ±20% of their mean.
-
Formula: %Difference = (Value_LabA - Value_LabB) / mean(Value_LabA, Value_LabB) * 100
-
-
Statistical Assessment: The ICH M10 guideline encourages a statistical approach to assess bias between methods.[9][11] This can involve plotting the differences (Bland-Altman plot) or calculating the confidence interval of the mean difference to ensure there is no significant systematic bias between the datasets.
-
Pillar 3: A Note on Incurred Sample Reanalysis (ISR)
While cross-validation ensures consistency between methods or labs, Incurred Sample Reanalysis (ISR) confirms the reproducibility of a single method within a study using actual dosed samples. It is a mandatory part of bioanalytical validation.[11] QC samples are invaluable, but they do not always perfectly mimic incurred samples, which may contain additional metabolites, have different protein binding characteristics, or exhibit back-conversion. ISR serves as the ultimate test of a method's real-world performance. The acceptance criteria for ISR are the same as for the incurred samples in a cross-validation study (at least 67% of repeats must be within ±20% of the mean of the original and repeat results).
Conclusion
The cross-validation of bioanalytical methods for Regorafenib and its active metabolites is a critical, multi-faceted process that underpins the reliability of data in drug development. It is not a simple box-checking exercise but a scientific investigation that requires a deep understanding of the analytical methods, the drug's metabolic profile, and regulatory expectations. By adopting a systematic approach grounded in the principles of ICH M10, comparing methodologies to select the most robust option, and rigorously executing validation and cross-validation protocols, researchers can build a foundation of trustworthy data. This ensures that data from different phases, sites, and studies can be compared and combined with confidence, ultimately accelerating the journey from bench to bedside.
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Patel, V. K., & Patel, D. J. (2024). Bioanalytical method development and validation of LC-ESI-MS/MS for estimation of Regorafenib monohydrate in K3EDTA human plasma. International Journal for Research Trends and Innovation, 9(4), 995-1011. [Link]
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Taiwan Food and Drug Administration. (2019). ICH HARMONISED GUIDELINE GUIDELINE for BIOANALYTICAL METHOD VALIDATION (Draft version). [Link]
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International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
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European Medicines Agency. (n.d.). ICH M10 on bioanalytical method validation. Retrieved from EMA website. [Link]
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Li, J., et al. (2022). A high throughput method for Monitoring of Sorafenib, regorafenib, cabozantinib and their metabolites with UPLC-MS/MS in rat plasma. Frontiers in Pharmacology, 13, 973335. [Link]
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Teranishi, K., et al. (2020). Higher Systemic Exposure to Unbound Active Metabolites of Regorafenib Is Associated With Short Progression-Free Survival in Colorectal Cancer Patients. Clinical Pharmacology & Therapeutics, 108(3), 586-595. [Link]
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National Cancer Institute. (n.d.). Regorafenib. Retrieved from NCI website. [Link]
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Nolting, A., et al. (2014). Determination of Regorafenib (BAY 73-4506) and Its Major Human Metabolites BAY 75-7495 (M-2) and BAY 81-8752 (M-5) in Human Plasma by Stable-Isotope Dilution Liquid Chromatography-Tandem Mass Spectrometry. Bioanalysis, 6(14), 1923-37. [Link]
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Al-Shehri, M. M. (2024). Bioequivalence Analysis of Regorafenib in Human Plasma Using LC-MS/MS: Validation and Application. Journal of Pharmaceutical Research International, 36(5), 51-64. [Link]
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van den Anker, J. N., et al. (2014). Liquid chromatography-tandem mass spectrometric assay for the multikinase inhibitor regorafenib in plasma. Journal of Pharmaceutical and Biomedical Analysis, 96, 284-9. [Link]
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A Comparative Guide to the Pharmacokinetics of Regorafenib and Its Active Metabolites, M-2 and M-5
For researchers and drug development professionals, a thorough understanding of a drug's pharmacokinetic profile is paramount to optimizing its therapeutic window and ensuring patient safety. This guide provides an in-depth, objective comparison of the pharmacokinetics of the oral multi-kinase inhibitor, regorafenib, and its two major active metabolites, M-2 (N-oxide) and M-5 (N-oxide and N-desmethyl). We will delve into their absorption, distribution, metabolism, and excretion (ADME) characteristics, supported by experimental data, and provide a detailed protocol for their simultaneous quantification in plasma.
Introduction to Regorafenib and Its Active Metabolites
Regorafenib is a potent inhibitor of multiple kinases involved in tumor angiogenesis, oncogenesis, and the tumor microenvironment.[1][2] It is approved for the treatment of metastatic colorectal cancer, gastrointestinal stromal tumors, and hepatocellular carcinoma.[1][3] Upon oral administration, regorafenib is metabolized in the liver, primarily by cytochrome P4A4 (CYP3A4) and UDP glucuronosyltransferase 1A9 (UGT1A9), to form its main circulating and pharmacologically active metabolites, M-2 and M-5.[1][3][4] Preclinical studies have demonstrated that M-2 and M-5 exhibit a similar kinase inhibition profile and potency to the parent drug, regorafenib.[2][5] Notably, at steady-state, the plasma exposure of both M-2 and M-5 is comparable to that of regorafenib, signifying their substantial contribution to the overall clinical activity and potential toxicity of the drug.[2][5][6]
Metabolic Pathway of Regorafenib
The biotransformation of regorafenib is a critical determinant of its pharmacokinetic and pharmacodynamic profile. The primary metabolic pathway involves the N-oxidation of the pyridine moiety of regorafenib by CYP3A4 to generate the active metabolite M-2.[7] Subsequently, M-2 can undergo further N-demethylation to form the second active metabolite, M-5.[7]
Caption: Metabolic pathway of regorafenib to its active metabolites M-2 and M-5.
Comparative Pharmacokinetic Parameters
A comprehensive analysis of the pharmacokinetic parameters of regorafenib and its metabolites is essential for understanding their in-vivo behavior. The following table summarizes key parameters observed in human studies. It is important to note that significant inter-individual variability in the pharmacokinetics of regorafenib and its metabolites has been reported.[8]
| Parameter | Regorafenib | Metabolite M-2 | Metabolite M-5 |
| Time to Peak (Tmax) | ~4 hours[3] | - | - |
| Peak Plasma Concentration (Cmax) at Steady State | ~3.9 µg/mL[3] | - | - |
| Area Under the Curve (AUC) at Steady State | ~58.3 µg*h/mL[3] | Comparable to Regorafenib[2][6] | Comparable to Regorafenib[2][6] |
| Plasma Protein Binding | ~99.5%[9] | ~99.8%[3] | ~99.95%[3] |
| Unbound Fraction in Plasma | ~0.5%[5][9] | ~0.2%[5][9] | ~0.05%[5][9] |
| Elimination Half-Life | ~28 hours[1] | - | - |
| Primary Route of Elimination | Feces (~71%)[1][3] | Urine (as glucuronides)[3] | Urine (as glucuronides)[3] |
Key Insights from Pharmacokinetic Data:
-
Absorption and Distribution: Regorafenib's oral bioavailability is enhanced when taken with a low-fat meal.[1] The drug and its metabolites are highly bound to plasma proteins, however, the unbound fraction of M-2 and M-5 is noteworthy.[3][5][9] Despite lower total concentrations, the higher unbound fractions of the metabolites may lead to significant systemic exposure of the active moieties.[4]
-
Metabolism and Elimination: The metabolism of regorafenib is primarily hepatic, with CYP3A4 playing a major role.[3][4] The parent drug is mainly eliminated in the feces, while the metabolites are excreted in the urine after glucuronidation.[1][3] Regorafenib also undergoes enterohepatic circulation, which contributes to multiple plasma concentration peaks.[3]
Experimental Protocol: Simultaneous Quantification by LC-MS/MS
The accurate quantification of regorafenib and its metabolites in biological matrices is crucial for pharmacokinetic studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and specificity.[10][11]
Bioanalytical Workflow
Caption: A typical bioanalytical workflow for the quantification of regorafenib and its metabolites.
Detailed Step-by-Step Methodology
This protocol is a synthesis of established methods for the simultaneous determination of regorafenib, M-2, and M-5 in human plasma.[10][12][13]
1. Sample Preparation (Protein Precipitation)
-
Rationale: This is a rapid and effective method for removing the majority of proteins from the plasma sample, which can interfere with the LC-MS/MS analysis.
-
Procedure:
-
Thaw frozen human plasma samples at room temperature.
-
To 100 µL of plasma in a microcentrifuge tube, add 10 µL of internal standard (IS) working solution (e.g., isotope-labeled regorafenib).
-
Vortex for 10 seconds.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial for injection.
-
2. Liquid Chromatography Conditions
-
Rationale: A reversed-phase C18 column is used to separate the analytes based on their hydrophobicity. A gradient elution with an organic solvent and an acidic aqueous buffer ensures good peak shape and resolution.
-
Parameters:
-
LC System: Waters ACQUITY UPLC or equivalent.[10]
-
Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm or equivalent.[10]
-
Mobile Phase A: 0.1% formic acid in water.[10]
-
Mobile Phase B: Acetonitrile.[10]
-
Flow Rate: 0.4 mL/min.[10]
-
Gradient: A typical gradient would start with a high percentage of mobile phase A, ramp up to a high percentage of mobile phase B to elute the analytes, and then return to initial conditions for column re-equilibration.
-
Injection Volume: 2-10 µL.[10]
-
3. Mass Spectrometry Conditions
-
Rationale: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides high selectivity and sensitivity for quantification.
-
Parameters:
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI), positive mode.[12]
-
MRM Transitions: Specific precursor-to-product ion transitions for regorafenib, M-2, M-5, and the internal standard need to be optimized.
-
4. Method Validation
-
Rationale: To ensure the reliability of the bioanalytical data, the method must be validated according to regulatory guidelines (e.g., FDA, EMA).
-
Validation Parameters:
-
Selectivity and Specificity: Absence of interfering peaks at the retention times of the analytes and IS.
-
Linearity: A linear relationship between the analyte concentration and the instrument response.
-
Accuracy and Precision: The closeness of the measured values to the true values and the degree of scatter between a series of measurements.
-
Recovery: The efficiency of the extraction procedure.
-
Matrix Effect: The influence of plasma components on the ionization of the analytes.
-
Stability: Stability of the analytes in plasma under various storage and handling conditions.
-
Conclusion
The pharmacokinetic profile of regorafenib is complex, with its active metabolites, M-2 and M-5, playing a significant role in its overall therapeutic effect and toxicity profile. The comparable plasma exposure of these metabolites to the parent drug highlights the importance of their simultaneous quantification in clinical and preclinical studies. The provided LC-MS/MS protocol offers a robust and sensitive method for this purpose. A thorough understanding and characterization of the comparative pharmacokinetics of regorafenib and its metabolites are essential for optimizing dosing strategies and improving patient outcomes.
References
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The proposed metabolic pathway of regorafenib in humans in vivo - ResearchGate. Available at: [Link]
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Higher Systemic Exposure to Unbound Active Metabolites of Regorafenib Is Associated With Short Progression-Free Survival in Colorectal Cancer Patients - PubMed. Available at: [Link]
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Pharmacology of Regorafenib (Stivarga, Regonat; Pharmacokinetics, Mechanism of Action, Uses, Effects - YouTube. Available at: [Link]
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Population pharmacokinetics of regorafenib in solid tumours: Exposure in clinical practice considering enterohepatic circulation and food intake - PMC. Available at: [Link]
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Regorafenib | C21H15ClF4N4O3 | CID 11167602 - PubChem - NIH. Available at: [Link]
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Pharmacologic activity and pharmacokinetics of metabolites of regorafenib in preclinical models - Semantic Scholar. Available at: [Link]
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Pharmacologic activity and pharmacokinetics of metabolites of regorafenib in preclinical models - PMC - NIH. Available at: [Link]
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(PDF) Pharmacologic activity and pharmacokinetics of metabolites of regorafenib in preclinical models - ResearchGate. Available at: [Link]
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Concentration–time profile of regorafenib and its metabolites M2... - ResearchGate. Available at: [Link]
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Species differences in ocular pharmacokinetics and pharmacological activities of regorafenib and pazopanib eye‐drops among rats, rabbits and monkeys - PMC - NIH. Available at: [Link]
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(PDF) Species differences in ocular pharmacokinetics and pharmacological activities of regorafenib and pazopanib eye‐drops among rats, rabbits and monkeys - ResearchGate. Available at: [Link]
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Pharmacologic activity and pharmacokinetics of metabolites of regorafenib in preclinical models - PubMed. Available at: [Link]
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Species differences in ocular pharmacokinetics and pharmacological activities of regorafenib and pazopanib eye-drops among rats, rabbits and monkeys - PubMed. Available at: [Link]
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Impact of trough concentrations of regorafenib and its major metabolites M-2 and M-5 on overall survival of chemorefractory metastatic colorectal cancer patients: Results from a multicentre GERCOR TEXCAN phase II study - PubMed. Available at: [Link]
-
Bioanalytical method development and validation of LC-ESI-MS/MS for estimation of Regorafenib monohydrate in K3EDTA human plasma - ijrti. Available at: [Link]
-
Determination of Regorafenib (BAY 73-4506) and Its Major Human Metabolites BAY 75-7495 (M-2) and BAY 81-8752 (M-5) in Human Plasma by Stable-Isotope Dilution Liquid Chromatography-Tandem Mass Spectrometry - PubMed. Available at: [Link]
-
Determination of regorafenib (BAY 73-4506) and its major human metabolites BAY 75-7495 (M-2) and BAY 81-8752 (M-5) in human plasma by stable-isotope dilution liquid chromatography-tandem mass spectrometry. | Semantic Scholar. Available at: [Link]
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A high throughput method for Monitoring of Sorafenib, regorafenib, cabozantinib and their metabolites with UPLC-MS/MS in rat plasma - Frontiers. Available at: [Link]
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A high throughput method for Monitoring of Sorafenib, regorafenib, cabozantinib and their metabolites with UPLC-MS/MS in rat plasma - NIH. Available at: [Link]
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Relationships among the plasma concentrations of regorafenib, M2, and... - ResearchGate. Available at: [Link]
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Assessing the Contribution of Active Metabolites to Regorafenib's Overall Effect: A Comparative Guide
For researchers and drug development professionals, understanding the complete pharmacological profile of a drug is paramount. This extends beyond the parent compound to its metabolites, which can significantly contribute to both efficacy and toxicity. In the case of the oral multi-kinase inhibitor Regorafenib, a comprehensive assessment of its metabolic fate is crucial for a complete understanding of its clinical activity.
While the initial query for this guide centered on the M4 metabolite of Regorafenib, a thorough review of the scientific literature reveals that the primary pharmacologically active metabolites are M2 (N-oxide) and M5 (N-oxide and N-desmethyl).[1][2][3][4][5][6][7] Information regarding the contribution of the M4 metabolite is not substantially documented in preclinical or clinical studies. Therefore, this guide will focus on a detailed comparison of the well-characterized and clinically relevant metabolites, M2 and M5, to the parent drug, Regorafenib.
This guide will provide an in-depth analysis of the comparative pharmacology of Regorafenib and its principal active metabolites, supported by experimental data and detailed protocols to empower researchers in their own investigations.
The Metabolic Journey of Regorafenib
Regorafenib is primarily metabolized in the liver by cytochrome P450 3A4 (CYP3A4) and uridine diphosphate glucuronosyltransferase 1A9 (UGT1A9).[1][8] This biotransformation leads to the formation of two major active metabolites, M2 and M5, which circulate in human plasma at concentrations comparable to the parent drug at steady state.[1][3][4][6][9]
Caption: A streamlined workflow for evaluating the contribution of drug metabolites.
Protocol 1: In Vitro Kinase Inhibition Assay (Competitive Binding)
Objective: To determine the binding affinity (Kd) of Regorafenib, M2, and M5 to a panel of purified kinases.
-
Compound Preparation: Prepare serial dilutions of Regorafenib, M2, and M5 in an appropriate solvent (e.g., DMSO).
-
Assay Plate Preparation: In a multi-well plate, add the kinase of interest, a proprietary ligand, and the test compounds.
-
Incubation: Incubate the plate to allow for competitive binding between the test compound and the proprietary ligand to the kinase.
-
Detection: Measure the amount of proprietary ligand bound to the kinase using a suitable detection method (e.g., fluorescence polarization, FRET).
-
Data Analysis: Calculate the Kd value for each compound, which represents the concentration at which 50% of the kinase is bound by the compound.
Rationale: This assay provides a direct measure of the potency of each compound against specific kinase targets.
Protocol 2: Cellular Phosphorylation Assay (Western Blot)
Objective: To assess the ability of Regorafenib, M2, and M5 to inhibit the phosphorylation of a target kinase in a cellular context.
-
Cell Culture: Culture a relevant cancer cell line (e.g., HCT116 for colorectal cancer) to ~80% confluency.
-
Serum Starvation: Serum-starve the cells for 24 hours to reduce basal kinase activity.
-
Compound Treatment: Treat the cells with various concentrations of Regorafenib, M2, or M5 for a predetermined time.
-
Ligand Stimulation: Stimulate the cells with a specific ligand (e.g., VEGF for VEGFR2) to induce kinase phosphorylation.
-
Cell Lysis: Lyse the cells to extract total protein.
-
Western Blotting: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for the phosphorylated and total forms of the target kinase.
-
Detection and Analysis: Visualize the protein bands and quantify the ratio of phosphorylated to total protein to determine the inhibitory effect of the compounds.
Rationale: This assay confirms that the compounds can access and inhibit their targets within a living cell and impact downstream signaling.
Protocol 3: In Vivo Xenograft Tumor Model
Objective: To evaluate the anti-tumor efficacy of Regorafenib, M2, and M5 in a preclinical animal model.
-
Cell Implantation: Subcutaneously implant a human cancer cell line into the flank of immunocompromised mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into treatment groups (vehicle control, Regorafenib, M2, M5) and begin daily oral administration of the compounds.
-
Tumor Measurement: Measure tumor volume and body weight 2-3 times per week.
-
Endpoint: Continue treatment until the tumors in the control group reach a predetermined size or for a specified duration.
-
Data Analysis: Compare the tumor growth inhibition between the treatment groups to assess the in vivo efficacy of each compound.
Rationale: This experiment provides the most clinically relevant preclinical data on the potential anti-tumor activity of the metabolites.
Clinical Implications and Future Directions
The significant contribution of M2 and M5 to the overall pharmacological activity of Regorafenib has important clinical implications. The inter-individual variability in the metabolism of Regorafenib can lead to differences in the exposure to these active metabolites, which may in turn affect both the efficacy and toxicity of the treatment. [6][10][11] Some studies have suggested that higher exposure to the active metabolites may be associated with a shorter progression-free survival, potentially due to increased toxicity leading to treatment discontinuation. [10]This highlights the potential value of therapeutic drug monitoring of not only Regorafenib but also its active metabolites to optimize dosing and improve patient outcomes.
Conclusion
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A Head-to-Head Comparison: N-Desmethyl Regorafenib vs. Regorafenib in Kinase Inhibition Assays
A Technical Guide for Researchers and Drug Development Professionals
In the landscape of multi-kinase inhibitors, Regorafenib stands as a critical therapeutic for various malignancies, including metastatic colorectal cancer and gastrointestinal stromal tumors.[1][2] Its clinical efficacy is attributed to its broad-spectrum inhibition of kinases involved in angiogenesis, oncogenesis, and the tumor microenvironment.[3][4][5] However, the in vivo activity of Regorafenib is not solely dependent on the parent compound. It is extensively metabolized in the liver, primarily by CYP3A4 and UGT1A9, into two major active metabolites: M-2 (N-oxide) and M-5 (N-Desmethyl Regorafenib N-oxide).[1][6][7][8] This guide provides an in-depth, objective comparison of the kinase inhibitory profiles of N-Desmethyl Regorafenib (M-5) and its parent drug, Regorafenib, supported by experimental data to inform researchers and drug development professionals.
The Rationale for Comparison: Beyond the Parent Compound
Understanding the pharmacological activity of metabolites is paramount in drug development. In the case of Regorafenib, its major metabolites, M-2 and M-5, circulate in human plasma at concentrations comparable to the parent drug at steady state.[9][10] This significant systemic exposure necessitates a thorough evaluation of their individual contributions to the overall therapeutic effect and potential toxicities. This guide will focus on N-Desmethyl Regorafenib (M-5) to provide a clear comparative analysis against the parent drug, Regorafenib.
Kinase Inhibition Profiles: A Quantitative Comparison
In vitro biochemical and cell-based assays are fundamental in elucidating the inhibitory activity of a compound against a panel of kinases. The data presented below, derived from preclinical studies, demonstrates a remarkably similar kinase inhibition profile and potency between Regorafenib and its metabolite, N-Desmethyl Regorafenib (M-5).
Table 1: Comparative Biochemical Kinase Inhibition (Kd values)
| Kinase Target Family | Kinase | Regorafenib (Kd, nmol/L) | N-Desmethyl Regorafenib (M-5) (Kd, nmol/L) |
| Angiogenic | VEGFR1 | 15 | 17 |
| VEGFR2 | 28 | 40 | |
| VEGFR3 | 20 | 25 | |
| Oncogenic | KIT | 6.9 | 5.8 |
| RET | 5.2 | 5.8 | |
| Stromal | PDGFRβ | 8.3 | 11 |
| Intracellular Signaling | RAF1 | 42 | 66 |
| BRAF | 59 | 11 |
Data synthesized from Zopf D, et al. Cancer Med. 2016.[11]
Table 2: Comparative Cellular Kinase Inhibition (IC50 values)
| Kinase Target | Cell Line | Regorafenib (IC50, nmol/L) | N-Desmethyl Regorafenib (M-5) (IC50, nmol/L) |
| VEGFR2 | HUVEC | 4 | 16 |
| VEGFR3 | HLEC | 16 | 4 |
| KIT (mutant) | GIST-T1 | 10 | Not Determined |
| BRAF (mutant) | Colo-205 | 43 | Not Reported |
Data synthesized from Zopf D, et al. Cancer Med. 2016 and other sources.[1][11]
The data clearly indicates that N-Desmethyl Regorafenib (M-5) retains a potent multi-kinase inhibitory profile, with dissociation constants (Kd) and half-maximal inhibitory concentrations (IC50) in a similar nanomolar range to Regorafenib across key angiogenic, oncogenic, and stromal kinases.[9][11][12] This suggests that M-5 is a significant contributor to the overall pharmacological activity observed in patients treated with Regorafenib.
Signaling Pathway Inhibition: A Shared Mechanism of Action
Both Regorafenib and N-Desmethyl Regorafenib exert their anti-tumor effects by blocking critical signaling pathways. Their inhibitory action on VEGFR and TIE2 disrupts tumor angiogenesis, while targeting KIT, RET, and RAF kinases interferes with tumor cell proliferation and survival.[3][4][13] Furthermore, the inhibition of PDGFR and FGFR modulates the tumor microenvironment.[4][14]
Figure 1: Simplified signaling pathway showing the points of inhibition by Regorafenib and N-Desmethyl Regorafenib (M-5).
Experimental Protocol: In Vitro Kinase Inhibition Assay
To empower researchers to conduct their own comparative studies, a detailed, self-validating protocol for an in vitro kinase inhibition assay is provided below. This protocol is designed to be adaptable for various kinases and test compounds.
Objective: To determine and compare the IC50 values of Regorafenib and N-Desmethyl Regorafenib against a specific kinase.
Materials:
-
Recombinant kinase of interest
-
Kinase-specific substrate (peptide or protein)
-
Regorafenib and N-Desmethyl Regorafenib (dissolved in DMSO)
-
ATP (Adenosine 5'-triphosphate)
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes
-
Plate reader capable of luminescence detection
Workflow Diagram:
Figure 2: Experimental workflow for an in vitro kinase inhibition assay.
Step-by-Step Methodology:
-
Compound Preparation:
-
Prepare a stock solution of Regorafenib and N-Desmethyl Regorafenib in 100% DMSO.
-
Perform serial dilutions of each compound in assay buffer to create a range of concentrations for IC50 determination. Ensure the final DMSO concentration in the assay wells is consistent and low (typically ≤1%) to avoid solvent effects.
-
-
Kinase Reaction Setup:
-
In a 96-well or 384-well plate, add the kinase, substrate, and assay buffer to each well.
-
Include control wells:
-
Negative Control (No Inhibitor): Contains kinase, substrate, and buffer with DMSO vehicle. Represents 0% inhibition.
-
Positive Control (No Kinase): Contains substrate and buffer with DMSO vehicle. Represents 100% inhibition (background signal).
-
-
-
Inhibitor Incubation:
-
Add the serially diluted compounds (Regorafenib and N-Desmethyl Regorafenib) to the appropriate wells.
-
Incubate the plate at room temperature for a pre-determined time (e.g., 10-30 minutes) to allow the compounds to bind to the kinase.[15]
-
-
Initiation of Kinase Reaction:
-
Initiate the kinase reaction by adding a solution of ATP to each well.[16] The concentration of ATP should be optimized for each kinase, often near its Km value.
-
Mix the plate gently.
-
-
Reaction Incubation:
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes). The reaction time should be within the linear range of the assay.[17]
-
-
Detection:
-
Following the kinase reaction, proceed with the detection of ADP production using a commercial kit such as ADP-Glo™.
-
Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate as per the manufacturer's instructions.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence signal using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the controls.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Conclusion: A Potent Partnership in Kinase Inhibition
The experimental evidence strongly supports that N-Desmethyl Regorafenib (M-5) is not an inactive metabolite but a potent multi-kinase inhibitor with a pharmacological profile strikingly similar to its parent drug, Regorafenib.[9][10] Both compounds demonstrate comparable inhibitory activity against a range of kinases crucial for tumor growth and angiogenesis. This underscores the importance of considering the contribution of active metabolites when evaluating the overall clinical pharmacology of a drug. For researchers in the field, this comparative guide provides a foundational understanding and a practical framework for further investigation into the nuanced activities of Regorafenib and its metabolites, ultimately aiding in the development of more effective and personalized cancer therapies.
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National Cancer Institute. Regorafenib. Division of Cancer Treatment and Diagnosis. [Link]
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Mazzarotto, F., et al. (2020). Regorafenib mechanism of action. Regorafenib is a multikinase inhibitor... ResearchGate. [Link]
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Kudo, T., et al. (2019). Molecular insight of regorafenib treatment for colorectal cancer. Journal of Clinical Medicine, 8(12), 2185. [Link]
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Finn, R. S., & Cabrera, R. (2017). The Role of Regorafenib in Hepatocellular Carcinoma. Gastroenterology & Hepatology, 13(10), 614–618. [Link]
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van Erp, N. P., et al. (2021). Population pharmacokinetics of regorafenib in solid tumours: Exposure in clinical practice considering enterohepatic circulation and food intake. British Journal of Clinical Pharmacology, 87(8), 3134–3146. [Link]
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A Comparative Analysis of Regorafenib Metabolism Across Species: A Guide for Preclinical and Translational Research
Introduction: The Critical Role of Metabolism in Regorafenib's Therapeutic Profile
Regorafenib is an oral multi-kinase inhibitor pivotal in the treatment of metastatic colorectal cancer, gastrointestinal stromal tumors, and hepatocellular carcinoma. Its therapeutic efficacy and toxicity are intrinsically linked to its complex metabolic fate. The biotransformation of regorafenib not only serves as a clearance mechanism but also generates pharmacologically active metabolites that contribute significantly to its overall clinical effect. Understanding the nuances of its metabolism, particularly the differences observed across various species, is paramount for drug development professionals. This guide provides an in-depth comparative analysis of regorafenib metabolism in humans and key preclinical species—monkeys, dogs, rats, and mice. By elucidating these species-specific metabolic profiles, we aim to equip researchers with the critical knowledge necessary for the rational design of non-clinical safety studies, the selection of appropriate animal models, and the informed interpretation of preclinical data for successful clinical translation.
I. The Metabolic Landscape of Regorafenib: Key Pathways and Players
Regorafenib undergoes extensive hepatic metabolism through two primary pathways: Phase I oxidative metabolism and Phase II glucuronidation .[1]
-
Oxidative Metabolism (Phase I): This pathway is predominantly mediated by the cytochrome P450 enzyme, CYP3A4 .[2] The primary products of this pathway are the N-oxide metabolite M-2 and the subsequent N-desmethyl-N-oxide metabolite M-5 .[1] Both M-2 and M-5 are pharmacologically active and, in humans, circulate at concentrations comparable to the parent drug at steady state, contributing significantly to the overall therapeutic effect.[1][3] Another oxidative metabolite, M-3 (hydroxyregorafenib), is also formed, though its prominence varies across species.[4]
-
Glucuronidation (Phase II): Regorafenib can also be directly conjugated with glucuronic acid, a process primarily catalyzed by the uridine 5'-diphospho-glucuronosyltransferase enzyme, UGT1A9 .[5] This results in the formation of the regorafenib-N-β-glucuronide, M-7 .
The interplay and relative contribution of these pathways exhibit marked differences across species, a critical consideration for preclinical research.
Caption: Primary metabolic pathways of Regorafenib.
II. A Head-to-Head Comparison: In Vitro Metabolic Profiles
In vitro studies using liver microsomes are instrumental in dissecting the intrinsic metabolic capabilities of different species. These experiments provide a controlled environment to assess the activity of key metabolizing enzymes.
Oxidative Metabolism: A Tale of Two Metabolites
Significant species-dependent variations are observed in the oxidative metabolism of regorafenib.[4]
-
Humans, Monkeys, and Mice: In these species, the formation of the active metabolite M-2 is the predominant oxidative pathway.[4]
-
Rats: In contrast, rat liver microsomes produce both M-2 and M-3 as major metabolites.[4] This highlights a potential divergence in the preclinical profile of regorafenib in rats compared to other species.
The enzymatic kinetics of M-2 formation also differ. The maximum velocity (Vmax) of M-2 formation is notably higher in human and monkey liver microsomes compared to those from rats and mice, suggesting a more rapid oxidative metabolism in primates.[4]
Glucuronidation Capacity: A Striking Species Divide
The glucuronidation of regorafenib is another area of significant interspecies variability.
-
Humans, Monkeys, and Mice: These species demonstrate the capacity for regorafenib glucuronidation, with the highest activity observed in monkeys. The Vmax for M-7 formation is higher in monkeys than in humans, while human and mouse Vmax values are comparable.[5]
-
Rats: A critical distinction is the absence of regorafenib glucuronide formation in rats.[5] This is due to the fact that the rat ortholog of UGT1A9 is a pseudogene, rendering it non-functional.[5] This absence of a key metabolic pathway in rats has profound implications for the pharmacokinetic and toxicological profile of regorafenib in this species.
Table 1: Comparative In Vitro Metabolism of Regorafenib in Liver Microsomes
| Parameter | Human | Monkey | Dog | Rat | Mouse |
| Major Oxidative Metabolites | M-2 | M-2 | N/A | M-2, M-3 | M-2 |
| Vmax (M-2 formation) | Higher | Higher | N/A | Lower | Lower |
| Glucuronidation (M-7 formation) | Yes | Yes (Higher Vmax than human) | N/A | No (Ugt1a9 pseudogene) | Yes (Similar Vmax to human) |
| Vmax (M-7 formation, pmol/min/mg) | 1.21[5] | 3.41[5] | N/A | Not detected[5] | 1.11[5] |
III. In Vivo Consequences: Comparative Pharmacokinetics and Metabolite Exposure
The in vitro metabolic differences translate into distinct in vivo pharmacokinetic profiles for regorafenib and its metabolites across species.
Human vs. Mouse: A Closer Look at In Vivo Exposure
In humans receiving a standard clinical dose, the steady-state plasma concentrations of the active metabolites M-2 and M-5 are comparable to that of the parent drug, regorafenib.[1] This underscores their significant contribution to the overall clinical activity.
Interestingly, pharmacokinetic studies in mice have shown that a 10 mg/kg/day oral dose of regorafenib results in total peak plasma concentrations and exposure to M-2 and M-5 that are comparable to those observed in humans at the clinical dose.[1][3] However, the relative proportions differ. In regorafenib-treated mice, the parent drug accounts for the majority of the total exposure (82%), with M-2 and M-5 contributing 16% and 2%, respectively.[1]
Plasma Protein Binding: A Key Determinant of Free Drug Concentration
The unbound fraction of a drug is what is available to exert its pharmacological effect. Regorafenib and its active metabolites are highly bound to plasma proteins in both humans and mice, but with notable differences.[1]
-
Human Plasma: The unbound fractions are approximately 0.5% for regorafenib, 0.2% for M-2, and a remarkably low 0.05% for M-5.[1]
-
Murine Plasma: The unbound fractions are approximately 0.6% for regorafenib, 0.9% for M-2, and 0.4% for M-5.[1]
While the unbound fraction of regorafenib is similar between the two species, the unbound fractions of M-2 and M-5 are about five- and eight-fold higher, respectively, in mouse plasma compared to human plasma.[1] Despite these differences in protein binding, the calculated maximum free drug concentrations of regorafenib and M-2 are remarkably similar between mice and humans, suggesting that mice can be a relevant model for studying the in vivo activity of these two key contributors to regorafenib's efficacy.[1]
Table 2: Comparative In Vivo Pharmacokinetics and Plasma Protein Binding of Regorafenib and its Active Metabolites
| Parameter | Human | Mouse |
| Relative Steady-State Exposure | Regorafenib ≈ M-2 ≈ M-5[1] | Regorafenib (82%) > M-2 (16%) > M-5 (2%)[1] |
| Unbound Fraction (Regorafenib) | ~0.5%[1] | ~0.6%[1] |
| Unbound Fraction (M-2) | ~0.2%[1] | ~0.9%[1] |
| Unbound Fraction (M-5) | ~0.05%[1] | ~0.4%[1] |
| Calculated Max. Free Concentration (Regorafenib) | 42.1 nmol/L[1] | 49.4 nmol/L[1] |
| Calculated Max. Free Concentration (M-2) | 13.5 nmol/L[1] | 13.4 nmol/L[1] |
| Calculated Max. Free Concentration (M-5) | 3.4 nmol/L[1] | 0.5 nmol/L[1] |
IV. Experimental Methodologies: A Guide to Practice
To ensure the scientific integrity and reproducibility of comparative metabolism studies, standardized and well-validated experimental protocols are essential.
In Vitro Metabolism using Liver Microsomes
This assay is a cornerstone for evaluating the metabolic stability and identifying the metabolic pathways of a drug candidate.
Caption: Workflow for in vitro metabolism assay.
Step-by-Step Protocol:
-
Preparation:
-
Thaw pooled liver microsomes from the desired species (human, monkey, dog, rat, mouse) on ice.
-
Prepare a reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).
-
Prepare an NADPH-regenerating system solution containing NADP+, glucose-6-phosphate (G6P), and glucose-6-phosphate dehydrogenase (G6PD).
-
Prepare a stock solution of regorafenib in a suitable organic solvent (e.g., DMSO).
-
-
Incubation:
-
In a microcentrifuge tube, combine the liver microsomes, reaction buffer, and regorafenib solution. Pre-incubate the mixture at 37°C for a few minutes.
-
Initiate the metabolic reaction by adding the NADPH-regenerating system.
-
Incubate the reaction mixture at 37°C with gentle shaking.
-
At predetermined time points (e.g., 0, 5, 15, 30, 60 minutes), collect aliquots of the reaction mixture.
-
-
Sample Processing and Analysis:
-
Immediately quench the reaction by adding the aliquot to a tube containing a cold organic solvent (e.g., acetonitrile) with an internal standard.
-
Vortex the mixture and centrifuge to precipitate the microsomal proteins.
-
Transfer the supernatant to a new tube or a 96-well plate for analysis.
-
Analyze the samples using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method to quantify the remaining parent drug and the formation of metabolites.
-
In Vivo Pharmacokinetic Study in Animals
This type of study is crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug in a whole organism.
Caption: Workflow for in vivo pharmacokinetic study.
Step-by-Step Protocol:
-
Animal Preparation:
-
Acclimatize the animals (e.g., male Wistar rats) to the laboratory conditions for at least one week.
-
Fast the animals overnight before dosing, with free access to water.
-
-
Drug Administration:
-
Prepare the regorafenib formulation for oral administration (e.g., suspension in a suitable vehicle).
-
Administer a single oral dose of regorafenib to each animal via gavage.
-
-
Blood Sampling:
-
Collect blood samples from a suitable site (e.g., tail vein) at predetermined time points post-dose (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
Collect the blood into tubes containing an anticoagulant (e.g., K2-EDTA).
-
-
Plasma Preparation and Analysis:
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Extract regorafenib and its metabolites from the plasma using a suitable method (e.g., protein precipitation).
-
Quantify the concentrations of the parent drug and its metabolites using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Use the plasma concentration-time data to calculate key pharmacokinetic parameters, such as the area under the curve (AUC), maximum concentration (Cmax), time to maximum concentration (Tmax), and elimination half-life (t1/2).
-
V. Implications for Preclinical Development and Clinical Translation
The observed species differences in regorafenib metabolism have significant implications for the drug development process.
-
Animal Model Selection: The choice of animal model for non-clinical safety and efficacy studies must be carefully considered in light of the metabolic profile.
-
Mice: The similarity in the free plasma concentrations of regorafenib and the active metabolite M-2 between mice and humans suggests that mice can be a valuable model for assessing the pharmacodynamics and efficacy of these key active moieties.[1]
-
Rats: The unique metabolic profile of rats, characterized by the formation of M-3 as a major metabolite and the absence of glucuronidation, may lead to a different toxicity profile compared to humans. This needs to be carefully considered when interpreting toxicology data from rat studies. The lack of the UGT1A9 pathway could potentially lead to higher exposure to the parent drug and its oxidative metabolites, which might not be reflective of the human situation.
-
Monkeys: The higher rate of both oxidative metabolism and glucuronidation in monkeys compared to humans suggests that drug clearance may be faster in this species. This could necessitate dose adjustments in preclinical studies to achieve relevant exposures.
-
-
Human Dose Prediction: In vitro data from human liver microsomes and hepatocytes, when integrated with preclinical pharmacokinetic data from various species, can be used in physiologically based pharmacokinetic (PBPK) models to predict human pharmacokinetics and inform first-in-human dose selection.
-
Drug-Drug Interaction Potential: Understanding the primary enzymes responsible for regorafenib metabolism (CYP3A4 and UGT1A9) is crucial for predicting potential drug-drug interactions in the clinic. Co-administration of strong inhibitors or inducers of these enzymes can significantly alter the exposure to regorafenib and its active metabolites, impacting both efficacy and safety.
VI. Conclusion: A Data-Driven Approach to Navigating Species Differences
The metabolism of regorafenib is a complex interplay of oxidative and conjugative pathways that exhibits significant species-dependent variability. A thorough understanding of these differences is not merely an academic exercise but a fundamental requirement for the successful preclinical development and clinical translation of this important anti-cancer agent. By employing a robust, data-driven comparative approach, researchers can make more informed decisions regarding animal model selection, study design, and data interpretation, ultimately enhancing the predictive value of preclinical studies and contributing to the safer and more effective use of regorafenib in patients. This guide serves as a foundational resource for scientists and drug development professionals, advocating for a scientifically rigorous approach to navigating the complexities of interspecies metabolic differences.
VII. References
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Kojima, A., Sogabe, A., Nadai, M., & Katoh, M. (2021). Species differences in oxidative metabolism of regorafenib. Xenobiotica, 51(12), 1400-1407. [Link]
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Kojima, A., Nadai, M., & Katoh, M. (2022). Species and tissue differences in regorafenib glucuronidation. Xenobiotica, 52(3), 263-269. [Link]
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Gerisch, M., Hafner, F. T., Lang, D., & Lettieri, J. (2018). The proposed metabolic pathway of regorafenib in humans in vivo. ResearchGate. [Link]
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Zopf, D., Fichtner, I., Bhargava, A., Steinke, W., Thierauch, K. H., Diefenbach, K., ... & Gerisch, M. (2016). Pharmacologic activity and pharmacokinetics of metabolites of regorafenib in preclinical models. Cancer medicine, 5(11), 3176–3185. [Link]
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Tai, T. K., Ezzeldin, H. H., & El-Kadi, A. O. S. (2016). Pharmacologic activity and pharmacokinetics of metabolites of regorafenib in preclinical models. Semantic Scholar. [Link]
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Fukudo, M., Ikeda, M., Todaka, K., et al. (2021). Pharmacokinetics of the oral multikinase inhibitor regorafenib and its association with real-world treatment outcomes. Investigational New Drugs, 39(5), 1422-1431. [Link]
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Zimmerman, E. I., Hu, S., Wooten, D. J., et al. (2019). Interaction Between Sex and Organic Anion-Transporting Polypeptide 1b2 on the Pharmacokinetics of Regorafenib and Its Metabolites Regorafenib-N-Oxide and Regorafenib-Glucuronide in Mice. ResearchGate. [Link]
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Strowig, T., Kotb, E., & Zimmerman, E. I. (2020). Inhibition of human UDP-glucuronosyltransferase enzymes by lapatinib, pazopanib, regorafenib and sorafenib: Implications for hyperbilirubinemia. ResearchGate. [Link]
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Ploeger, B., van der Graaf, P. H., & Danhof, M. (2020). Population pharmacokinetics of regorafenib in solid tumours: Exposure in clinical practice considering enterohepatic circulation and food intake. British journal of clinical pharmacology, 86(10), 2038–2050. [Link]
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van Leeuwen, R. W., van der Veldt, A. A., van den Eertwegh, A. J., & de Wit, D. (2015). Regorafenib as a single-agent in the treatment of patients with gastrointestinal tumors: an overview for pharmacists. Cancer chemotherapy and pharmacology, 76(4), 661–671. [Link]
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Chen, L., Zhang, Y., Wang, S., & Chen, X. (2018). Metabolic profiling of the anti-tumor drug regorafenib in mice. Journal of pharmaceutical and biomedical analysis, 159, 216–226. [Link]
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Wu, F., Zhang, Y., & Li, W. (2016). Quantitative determination of regorafenib and its two major metabolites in human plasma with high-performance liquid chromatography and ultraviolet detection. Biomedical chromatography : BMC, 30(10), 1611–1617. [Link]
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Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Retrieved from [Link]
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Zopf, D., Fichtner, I., Bhargava, A., Steinke, W., Thierauch, K. H., Diefenbach, K., ... & Gerisch, M. (2016). Pharmacologic activity and pharmacokinetics of metabolites of regorafenib in preclinical models. Cancer medicine, 5(11), 3176–3185. [Link]
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Di, L., & Obach, R. S. (2019). Fraction Unbound for Liver Microsome and Hepatocyte Incubations for All Major Species Can Be Approximated Using a Single Species Surrogate. ResearchGate. [Link]
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Fu, Y., Dai, X., & Wang, J. (2020). Mean plasma concentration-time curves of regorafenib and its main metabolites after a single oral dose of regorafenib with and without an oral dose of Wuzhi capsule (WZC) to rats. ResearchGate. [Link]
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Eurofins Discovery. (n.d.). Intrinsic clearance (liver microsomes, human). Retrieved from [Link]
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Di, L., & Obach, R. S. (2023). In Vitro-In Vivo Extrapolation and Scaling Factors for Clearance of Human and Preclinical Species with Liver Microsomes and Hepatocytes. The AAPS journal, 25(3), 47. [Link]
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Nirgi, E., & S, M. (2024). Determination of Intrinsic Clearance and Fraction Unbound in Human Liver Microsomes and In Vitro-In Vivo Extrapolation of Human Hepatic Clearance for Marketed Central Nervous System Drugs. Pharmaceutical research, 41(3), 633–652. [Link]
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Schnell, S. (2025). What Is Enzyme Kinetics? Understanding Km and Vmax in Biochemical Reactions. LinkedIn. [Link]
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Naito, T., Akashi, Y., & Yasumuro, O. (2020). Higher Systemic Exposure to Unbound Active Metabolites of Regorafenib Is Associated With Short Progression-Free Survival in Colorectal Cancer Patients. Clinical pharmacology and therapeutics, 108(3), 586–595. [Link]
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Schnell, S., & Maini, P. K. (2002). A Century of Enzyme Kinetics: Reliability of the KM and vmax Estimates. Comments on Theoretical Biology, 8(2-3), 169-187. [Link]
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StudyAid. (n.d.). Enzymes and Kinetics. Retrieved from [Link]
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U.S. Food and Drug Administration. (n.d.). Stivarga (regorafenib) Tablets. Drug Approval Package. Retrieved from [Link]
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National Center for Biotechnology Information. (2018). Regorafenib. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. Retrieved from [Link]
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The Pharmacokinetic Parameters of Regorafenib and Metabolite M2. (n.d.). ResearchGate. [Link]
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Smith, R., Jones, R. D., & Ballard, P. (2008). Determination of microsome and hepatocyte scaling factors for in vitro/in vivo extrapolation in the rat and dog. Xenobiotica, 38(11), 1384-1397. [Link]
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Takakusa, H., Kadowaki, T., & Chiba, M. (2019). Species differences in ocular pharmacokinetics and pharmacological activities of regorafenib and pazopanib eye-drops among rats, rabbits and monkeys. Pharmacology research & perspectives, 7(6), e00545. [Link]
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Al-kassas, R., & Bansal, M. (2018). Anti-Cancer Agents in. Medicinal Chemistry, 14(7), 674-686. [Link]
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Scott, A. M., & Le, G. (2018). Comparison of predicted intrinsic hepatic clearance of 30 pharmaceuticals in canine and feline liver microsomes. Xenobiotica, 49(7), 839-846. [Link]
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Smith, R., Jones, R. D., & Ballard, P. (2008). Determination of microsome and hepatocyte scaling factors for in vitro/in vivo extrapolation in the rat and dog. ResearchGate. [Link]
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Takakusa, H., Kadowaki, T., & Chiba, M. (2019). Species differences in ocular pharmacokinetics and pharmacological activities of regorafenib and pazopanib eye-drops among rats, rabbits and monkeys. Pharmacology research & perspectives, 7(6), e00545. [Link]
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Uney, K. (2019). Species Differences in the Pharmacokinetic Parameters of Cytochrome P450 Probe Substrates between Experimental Animals, such as Mice, Rats, Dogs, Monkeys, and Microminipigs, and Humans. Journal of veterinary medical science, 81(7), 967–974. [Link]
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Zimmerman, E. I., Hu, S., Wooten, D. J., et al. (2018). Development and validation of an analytical method for regorafenib and its metabolites in mouse plasma. ResearchGate. [Link]
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Wojas, A., Korona-Głowniak, I., & Wójcik-Pszczoła, K. (2024). Pharmacokinetic Interaction Between Olaparib and Regorafenib in an Animal Model. Pharmaceuticals, 17(1), 10. [Link]
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A Comparative Guide to N-Desmethyl Regorafenib: Validating a Key Active Metabolite as a Therapeutic Agent
Introduction: Beyond the Parent Compound
Regorafenib (Stivarga®) is an established oral multi-kinase inhibitor approved for the treatment of metastatic colorectal cancer (mCRC), gastrointestinal stromal tumors (GIST), and hepatocellular carcinoma (HCC).[1][2][3] Its therapeutic effect is derived from a multi-pronged mechanism, simultaneously targeting kinases involved in tumor angiogenesis (VEGFR1-3, TIE2), oncogenesis (KIT, RET, BRAF), and the tumor microenvironment (PDGFR-β, FGFR).[4][5][6] This broad-spectrum activity disrupts critical signaling pathways, thereby inhibiting tumor cell proliferation, survival, and neovascularization.[7][8]
However, the clinical activity of Regorafenib is not solely attributable to the parent compound. Following oral administration, Regorafenib is extensively metabolized, primarily by the hepatic cytochrome P450 enzyme CYP3A4 and through glucuronidation by UGT1A9.[9][10] This biotransformation yields two major pharmacologically active metabolites: M-2 (N-oxide) and M-5 (N-oxide and N-desmethyl).[10][11] These metabolites circulate in human plasma at concentrations comparable to Regorafenib at steady state, suggesting they are significant contributors to the drug's overall therapeutic and toxic profiles.[9][10]
This guide provides an in-depth validation of N-Desmethyl Regorafenib (M-5) as a crucial therapeutic entity. We will dissect its pharmacological profile, compare its potency and pharmacokinetics to the parent drug, and provide the experimental frameworks necessary for its independent evaluation. For researchers and drug development professionals, understanding the distinct contributions of M-5 is paramount for optimizing current therapeutic strategies and exploring novel development avenues.
Pharmacology and Mechanism of Action: A Tale of Two Kinase Inhibitors
The foundational principle of Regorafenib's efficacy lies in its ability to bind to and inhibit a wide array of protein kinases. A critical question for validating M-5 is whether it retains, loses, or modifies this inhibitory profile compared to its parent.
Regorafenib's Multi-Targeted Approach
Regorafenib exerts its anti-tumor effects by disrupting several key signaling cascades simultaneously. This multi-targeted action is a strategic advantage, as it can overcome resistance mechanisms that might arise from the inhibition of a single pathway. The primary targets fall into three main categories:
-
Angiogenesis: Inhibition of Vascular Endothelial Growth Factor Receptors (VEGFR 1-3) and the Tyrosine kinase with Immunoglobulin-like and EGF-like domains 2 (TIE2) receptor blocks the formation of new blood vessels, effectively starving the tumor of essential nutrients and oxygen.[6][7]
-
Oncogenesis: Targeting oncogenic driver kinases such as KIT, RET, and members of the RAF/MEK/ERK pathway directly inhibits cancer cell proliferation and promotes apoptosis.[4][5]
-
Tumor Microenvironment: By inhibiting Platelet-Derived Growth Factor Receptor (PDGFR) and Fibroblast Growth Factor Receptor (FGFR), Regorafenib modulates the tumor stroma, which provides structural and signaling support for tumor growth.[6]
Caption: Regorafenib's multi-kinase inhibition strategy.
Comparative Kinase Inhibition Profile: Regorafenib vs. N-Desmethyl Regorafenib (M-5)
Preclinical studies have been conducted to directly compare the pharmacologic activity of Regorafenib and its primary metabolites. A competitive binding assay against a panel of relevant kinases revealed that M-5 possesses a kinase inhibition profile that is remarkably similar to that of the parent compound, Regorafenib.[12] This demonstrates that the N-desmethylation and N-oxidation metabolic steps do not abrogate the molecule's ability to engage its primary therapeutic targets.
| Kinase Target | Regorafenib (Kd, nM) | N-Desmethyl Regorafenib (M-5) (Kd, nM) | Primary Pathway |
| VEGFR1 | 1.8 | 2.8 | Angiogenesis |
| VEGFR2 | 4.2 | 16 | Angiogenesis |
| VEGFR3 | 5.1 | 10 | Angiogenesis |
| TIE2 | 15 | 37 | Angiogenesis |
| PDGFR-β | 2.5 | 4.8 | Tumor Microenvironment |
| FGFR1 | 28 | 39 | Tumor Microenvironment |
| KIT | 6.9 | 10 | Oncogenesis |
| RET | 1.5 | 2.6 | Oncogenesis |
| BRAF | 28 | 50 | Oncogenesis |
Data synthesized from preclinical kinase binding assays.[12] Kd (dissociation constant) is a measure of binding affinity; lower values indicate stronger binding.
Expert Interpretation: The data unequivocally validates M-5 as a potent multi-kinase inhibitor. While there are minor shifts in binding affinity for certain kinases (e.g., a slight reduction for VEGFR2), M-5 maintains nanomolar potency against the same key targets as Regorafenib. This conservation of activity is crucial, as it confirms that M-5 is not an inactive byproduct but a significant contributor to the drug's overall mechanism of action. From a drug development perspective, this similarity suggests that M-5 could theoretically be pursued as a therapeutic agent in its own right, with a biological rationale for efficacy mirroring that of Regorafenib.
Comparative Pharmacokinetics: A Story of Sustained Exposure
The therapeutic potential of a drug is defined not only by its potency but also by its pharmacokinetic (PK) profile—how it is absorbed, distributed, metabolized, and eliminated. It is in this domain that N-Desmethyl Regorafenib (M-5) exhibits distinct and therapeutically relevant characteristics compared to its parent compound.
Metabolic Pathway of Regorafenib
Regorafenib undergoes a sequential metabolic process. The initial step, mediated primarily by CYP3A4, is the formation of the N-oxide metabolite, M-2. Subsequently, further oxidative biotransformation results in the demethylated N-oxide derivative, M-5.[12] Both metabolites are subject to enterohepatic circulation, a process where they are excreted in the bile, potentially reabsorbed in the intestine, and returned to systemic circulation, which can prolong their presence in the body.[10]
Caption: Simplified metabolic pathway of Regorafenib to its active metabolites.
Key Pharmacokinetic Parameters
A comparative analysis of the PK parameters reveals critical differences that underscore the importance of M-5.
| Parameter | Regorafenib | M-2 (N-oxide) | N-Desmethyl Regorafenib (M-5) |
| Mean Elimination Half-Life (t1/2) | ~28 hours | ~25 hours | ~51 hours |
| Plasma Protein Binding | 99.5% | 99.8% | 99.95% |
| Steady State Concentration | Similar to M-2 and M-5 | Similar to Regorafenib and M-5 | Similar to Regorafenib and M-2 |
| Unbound Fraction | ~0.5% | ~0.2% | ~0.05% |
Data compiled from clinical pharmacokinetic studies.[9][10]
Expert Interpretation: The most striking feature of M-5 is its significantly longer elimination half-life (approximately 51 hours) compared to both Regorafenib and M-2 (25-28 hours).[10] This extended half-life means that M-5 is cleared from the body more slowly, leading to more sustained exposure over the dosing interval. While M-5 is more highly protein-bound, studies have shown that the unbound plasma concentrations of the active metabolites can be significantly higher than that of regorafenib itself.[13] This sustained exposure to a potent kinase inhibitor is highly likely to be a major driver of both the efficacy and some of the chronic toxicities observed with Regorafenib therapy. The distinct PK profile of M-5 provides a strong rationale for its validation as a key therapeutic agent; its prolonged action may allow for different dosing strategies if it were to be developed as a standalone drug, potentially improving the therapeutic index.
Preclinical Validation: Experimental Frameworks
Validating the therapeutic potential of M-5 requires robust preclinical evidence from both in vitro and in vivo models. These experiments are designed to compare the anti-tumor activity of M-5 directly against Regorafenib.
Protocol 1: In Vitro Kinase Activity Assay
Causality: The first step is to confirm the kinase inhibition data at a biochemical level. An in vitro kinase assay directly measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase.[14] This provides a clean, cell-free system to determine potency (e.g., IC50) without confounding factors like cell permeability or off-target effects. Radiometric assays are often considered the gold standard for their sensitivity and direct measurement of phosphate transfer.[15]
Methodology:
-
Reagent Preparation:
-
Reconstitute recombinant human kinases (e.g., VEGFR2, RET, BRAF) in appropriate kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA).
-
Prepare a stock solution of the specific peptide or protein substrate for each kinase.
-
Prepare serial dilutions of Regorafenib and N-Desmethyl Regorafenib (M-5) in DMSO, followed by a final dilution in kinase buffer.
-
Prepare ATP solution containing [γ-32P]ATP at a concentration equivalent to the Km(ATP) for each kinase to ensure comparable inhibitor testing conditions.[15]
-
-
Assay Execution:
-
In a 96-well plate, add 10 µL of the kinase solution to each well.
-
Add 10 µL of the serially diluted inhibitor (Regorafenib or M-5) or vehicle control (DMSO in buffer) to the respective wells.
-
Incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding 10 µL of the substrate and 20 µL of the [γ-32P]ATP solution.
-
Incubate the reaction at 30°C for a predetermined time within the linear range of the reaction (e.g., 30-60 minutes).
-
-
Reaction Termination and Detection:
-
Stop the reaction by adding 25 µL of 3% phosphoric acid.
-
Spot 20 µL of the reaction mixture onto a phosphocellulose membrane.
-
Wash the membrane three times with 0.75% phosphoric acid to remove unincorporated [γ-32P]ATP, followed by a final wash with acetone.
-
Quantify the incorporated radioactivity on the membrane using a scintillation counter or phosphorimager.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: In Vivo Tumor Xenograft Efficacy Study
Causality: While in vitro assays confirm biochemical potency, in vivo models are essential to evaluate a compound's anti-tumor efficacy in a complex biological system, accounting for its pharmacokinetic and pharmacodynamic properties.[16][17] Orthotopic xenograft models, where human cancer cells are implanted into the corresponding organ in immunocompromised mice (e.g., colon cancer cells into the cecum), often better recapitulate human disease progression and metastasis compared to subcutaneous models.[17]
Methodology:
-
Cell Culture and Animal Model:
-
Culture a relevant human cancer cell line (e.g., HT-29 or HCT116 for colorectal cancer) under standard conditions.
-
Use 6-8 week old immunocompromised mice (e.g., BALB/c nude or NOD/SCID). Allow a one-week acclimatization period.
-
-
Orthotopic Tumor Implantation:
-
Anesthetize the mouse using isoflurane.
-
Make a small midline laparotomy incision to expose the cecum.
-
Inject 1x106 tumor cells in 50 µL of Matrigel/PBS into the subserosal layer of the cecal wall.
-
Close the peritoneum and skin with sutures. Monitor the animals for post-surgical recovery.
-
-
Tumor Growth Monitoring and Randomization:
-
Allow tumors to establish for 7-10 days.
-
Monitor tumor growth using a non-invasive imaging modality such as high-frequency ultrasound or bioluminescence imaging (if using luciferase-expressing cells).
-
Once tumors reach a predetermined size (e.g., 100 mm³), randomize the animals into treatment groups (e.g., Vehicle, Regorafenib, N-Desmethyl Regorafenib).
-
-
Drug Administration and Monitoring:
-
Prepare dosing solutions for Regorafenib and M-5 in an appropriate vehicle (e.g., 0.5% carboxymethylcellulose).
-
Administer the compounds orally (p.o.) once daily at equimolar doses for a specified period (e.g., 21 days).
-
Monitor animal body weight and general health status daily as a measure of toxicity.
-
Measure tumor volume twice weekly using the chosen imaging modality.
-
-
Endpoint Analysis:
-
At the end of the study, euthanize the animals and excise the primary tumors.
-
Measure the final tumor weight and volume.
-
Harvest relevant tissues (e.g., liver, lungs) to assess for metastasis.
-
Tumor tissue can be processed for downstream analysis such as immunohistochemistry (to assess proliferation, apoptosis, and angiogenesis markers) or Western blotting.
-
-
Data Analysis:
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
-
Perform statistical analysis (e.g., ANOVA followed by Dunnett's test) to determine the significance of the anti-tumor effects.
-
Analytical Validation: Quantifying the Key Players
To correlate pharmacokinetic profiles with efficacy and toxicity, a robust and validated analytical method for the simultaneous quantification of Regorafenib and its active metabolites is indispensable.[18] High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is the gold standard for this application due to its high sensitivity, specificity, and throughput.[19][20]
Protocol 3: HPLC-MS/MS Quantification in Plasma
Causality: This protocol establishes a self-validating system for accurately measuring drug and metabolite concentrations. By using a stable isotope-labeled internal standard and adhering to regulatory guidelines for method validation, the results are trustworthy and can be confidently used for pharmacokinetic modeling and exposure-response analyses.
Caption: Workflow for HPLC-MS/MS quantification of analytes in plasma.
Methodology:
-
Sample Preparation:
-
To 100 µL of plasma sample (or calibration standard/quality control sample), add 10 µL of an internal standard working solution (e.g., 13C6-Regorafenib).
-
Perform protein precipitation by adding 300 µL of acetonitrile.
-
Vortex mix for 1 minute, then centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new 96-well plate or autosampler vial for analysis.
-
-
Chromatographic Conditions:
-
HPLC System: A standard UHPLC system.
-
Column: A reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A linear gradient from 10% to 90% Mobile Phase B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometric Conditions:
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI), positive mode.
-
Detection Mode: Selected Reaction Monitoring (SRM).
-
SRM Transitions (example):
-
Regorafenib: m/z 483.1 → 260.1
-
M-5: m/z 485.1 → 260.1
-
13C6-Regorafenib (IS): m/z 489.1 → 266.1
-
-
-
Method Validation:
-
Validate the assay according to regulatory guidelines, assessing linearity, lower limit of quantification (LLOQ), precision, accuracy, recovery, matrix effect, and stability.[21]
-
| Validation Parameter | Acceptance Criteria | Example Result |
| Linearity (r²) | ≥ 0.99 | 0.998 |
| LLOQ | S/N > 10, Precision & Accuracy within 20% | 5 ng/mL |
| Intra- & Inter-day Precision (%CV) | < 15% | < 11.3% |
| Intra- & Inter-day Accuracy (%Bias) | ± 15% | 94.5% - 111% |
| Extraction Recovery | Consistent and reproducible | > 81% |
Data synthesized from published analytical methods.[19][20][21]
Clinical Relevance and Future Directions
The validation of N-Desmethyl Regorafenib (M-5) as a potent and long-acting therapeutic agent has significant clinical implications.
-
Contribution to Efficacy and Toxicity: The sustained exposure to M-5 is a key factor in the overall clinical profile of Regorafenib. It is plausible that M-5 is a primary driver of both the durable anti-tumor response and some of the dose-limiting toxicities, such as hand-foot skin reaction, fatigue, and hypertension.[22][23] Clinical studies have shown that total trough concentrations of Regorafenib and its active metabolites (M-2/M-5) are correlated with both efficacy and safety outcomes.[18][24]
-
Therapeutic Drug Monitoring (TDM): The significant inter-patient variability in Regorafenib metabolism highlights the potential utility of TDM.[9] Monitoring the plasma concentrations of not just the parent drug but also M-2 and M-5 could allow for dose adjustments to maintain exposure within a therapeutic window, potentially maximizing efficacy while minimizing toxicity.[18]
-
Future Development: The favorable pharmacological and pharmacokinetic profile of M-5 raises the question of its potential as a standalone drug. Developing M-5 directly could offer several advantages, including a more predictable pharmacokinetic profile by bypassing the variability of CYP3A4-mediated metabolism from the parent drug. This could potentially lead to a more favorable therapeutic index and a simplified dosing regimen.
Conclusion
The evidence presented in this guide strongly supports the validation of N-Desmethyl Regorafenib (M-5) as a critical therapeutic agent in its own right. It is far more than an inactive byproduct; it is a potent multi-kinase inhibitor with a distinct and favorable pharmacokinetic profile characterized by a long elimination half-life and sustained exposure. Its activity profile, which mirrors that of the parent drug, confirms its significant contribution to the overall clinical efficacy of Regorafenib therapy. For researchers in oncology and drug development, a thorough understanding of the interplay between Regorafenib and its active metabolites is essential. Future research should focus on leveraging this knowledge through therapeutic drug monitoring and exploring the potential of N-Desmethyl Regorafenib as a next-generation therapeutic, which may offer an improved balance of efficacy and safety for patients with advanced cancers.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Regorafenib Metabolite M4
This document provides essential safety and logistical procedures for the proper handling and disposal of Regorafenib metabolite M4 (N-Desmethyl Regorafenib). As researchers and drug development professionals, our responsibility extends beyond the bench; it includes ensuring that the potent molecules we work with are managed safely throughout their lifecycle, minimizing risk to ourselves, our colleagues, and the environment. This guide is built on the foundational principles of chemical safety, regulatory compliance, and scientific integrity, providing not just instructions, but the causal reasoning behind them.
Understanding the Hazard: Why Specialized Disposal is Critical
Regorafenib is a multi-kinase inhibitor used in cancer therapy, and like many antineoplastic agents, it is classified as a cytotoxic and hazardous compound.[1][2][3] Its primary metabolite, M4, must be handled with the same level of caution. The core hazards associated with the parent compound, and by extension M4, necessitate a rigorous disposal protocol.
1.1 Toxicological Profile
Regorafenib is categorized as harmful if swallowed, a suspected reproductive toxin, and can cause organ damage through repeated exposure.[4] While specific toxicity data for M4 is less prevalent, the precautionary principle dictates that it should be considered equally hazardous. Any exposure could pose a significant health risk.
1.2 Ecotoxicity: A Critical Environmental Concern
Safety Data Sheets (SDS) for Regorafenib classify it as "very toxic to aquatic life with long lasting effects."[5] This high level of ecotoxicity means that improper disposal, particularly release into sewer systems, can have devastating and persistent consequences for aquatic ecosystems. The chemical stability of Regorafenib under normal thermal and photolytic conditions suggests it does not readily break down, underscoring the need for controlled, high-temperature destruction.[6][7]
Table 1: Hazard Identification for Regorafenib (Applicable to Metabolite M4)
| Hazard Class | GHS Pictogram | Hazard Statement | Source |
| Acute Toxicity (Oral) | H302: Harmful if swallowed | ||
| Reproductive Toxicity | H361: Suspected of damaging fertility or the unborn child | ||
| STOT (Repeated Exposure) | H372: Causes damage to organs through prolonged or repeated exposure | ||
| Hazardous to Aquatic Life | H410: Very toxic to aquatic life with long lasting effects | [4] |
Table 2: Chemical and Physical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]-3-fluorophenoxy]pyridine-2-carboxamide | [8] |
| Molecular Formula | C₂₀H₁₃ClF₄N₄O₃ | [8] |
| Molecular Weight | 468.8 g/mol | [8] |
| CAS Number | 1343498-72-5 | [8] |
The Core Principle: Segregation for High-Temperature Incineration
The globally accepted best practice for disposing of cytotoxic and hazardous pharmaceutical waste is high-temperature incineration by a licensed hazardous waste management facility.[9][10] On-site chemical degradation is not recommended for laboratory settings, as it is difficult to validate complete inactivation and may require permits.[11]
Therefore, all procedures outlined below are based on the principle of strict segregation of M4-contaminated waste from all other laboratory waste streams.
Visualizing the Disposal Workflow
The following diagrams illustrate the critical decision-making and procedural flow for managing M4 waste.
Caption: Decision workflow for waste segregation.
Caption: Step-by-step hazardous waste packaging protocol.
Step-by-Step Disposal Protocols
Adherence to these procedural steps is mandatory to ensure safety and compliance. Always wear appropriate Personal Protective Equipment (PPE), including double gloves, a lab coat, and safety glasses when handling M4 waste.[12]
4.1 Disposal of Solid (Neat) Regorafenib M4 Compound
-
Work Area: Conduct all handling of solid M4 within a certified chemical fume hood or a powder containment hood.
-
Containment: Place the vial or container holding the waste M4 powder into a sealable plastic bag.
-
Packaging: Place the sealed bag into a designated, rigid, leak-proof hazardous waste container, clearly labeled for cytotoxic pharmaceutical waste.[2] In many jurisdictions, this is a yellow container with a purple lid.[2]
-
Labeling: Ensure the outer container is labeled with "Hazardous Waste Pharmaceuticals" and identifies the contents, including "this compound."[13]
-
Storage: Store the container in a designated satellite accumulation area until collection by your institution's Environmental Health & Safety (EHS) department or a licensed waste carrier.
4.2 Disposal of M4 Solutions (e.g., DMSO Stocks, Cell Culture Media)
-
Aspiration: If aspirating M4-containing media from culture vessels, ensure the vacuum flask is designated for cytotoxic chemical waste and includes a bleach solution or other disinfectant to handle biohazardous components. This entire flask assembly must later be disposed of as hazardous chemical waste.
-
Bulk Liquids: For stock solutions or other bulk liquids, collect them in a designated, leak-proof, and shatter-resistant waste container (e.g., a coated glass or polyethylene bottle).
-
Prohibition: Under no circumstances should M4 solutions be poured down the drain. This is a direct violation of environmental regulations due to its high aquatic toxicity.[5][14]
-
Packaging and Labeling: Securely cap the liquid waste container. Label it clearly as "Hazardous Liquid Waste: Regorafenib M4 in [Solvent]" and place it in secondary containment (e.g., a plastic tub) in the designated waste accumulation area.
4.3 Disposal of Contaminated Labware and PPE
-
Sharps: Needles, scalpels, or glass Pasteur pipettes that have contacted M4 must be disposed of immediately into a designated, puncture-proof sharps container for cytotoxic waste (often yellow with a purple lid).[2][15]
-
Non-Sharps Solid Waste: All items that have come into contact with M4 are considered contaminated and must be disposed of as hazardous waste. This includes:
-
Pipette tips
-
Serological pipettes
-
Cell culture flasks and plates
-
Gloves, bench paper, and wipes
-
-
Packaging: Collect these items in a thick plastic bag (e.g., 2-4 mm polypropylene or polyethylene) inside a rigid, leak-proof cytotoxic waste container.[15] Once the bag is full, seal it and close the outer container lid.
-
Labeling and Storage: Label and store the container as described in section 4.1.
Emergency Protocol: Spill Management
Prompt and correct action during a spill is vital to prevent exposure and contamination.
-
Alert Personnel: Immediately alert others in the area.
-
Isolate the Area: Cordon off the spill area.
-
Don PPE: If not already wearing it, don a lab coat, safety goggles, and at least two pairs of chemically resistant gloves.
-
Contain the Spill:
-
For powders: Gently cover the spill with absorbent pads or cloths wetted with a soap and water solution to avoid raising dust.
-
For liquids: Cover the spill with absorbent pads, starting from the outside and working inward.
-
-
Clean the Area: Using forceps or other tools, carefully collect all absorbent materials and any broken glass. Place them into a cytotoxic waste bag.
-
Decontaminate: Wipe the spill area clean with a detergent solution, followed by a 70% ethanol solution. All cleaning materials must be disposed of as cytotoxic waste.
-
Report: Report the incident to your laboratory supervisor and institutional EHS department, as per your site-specific procedures.
By adhering to this comprehensive guide, you contribute to a culture of safety and environmental stewardship. The potency of the molecules we develop demands an equal measure of diligence in their management from cradle to grave.
References
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A Researcher's Guide to Safe Handling: Personal Protective Equipment for Regorafenib and its Metabolites
This guide provides essential safety protocols and logistical frameworks for researchers, scientists, and drug development professionals working with the cytotoxic compound Regorafenib and its metabolites, including M4. Given the potent nature of the parent drug, its metabolites must be handled with an equivalent level of caution to prevent occupational exposure. This document moves beyond a simple checklist, offering a procedural and scientific rationale for each safety recommendation, ensuring a culture of safety and integrity in your laboratory.
Section 1: Hazard Identification and the Precautionary Principle
Regorafenib is classified as a hazardous drug due to its toxicological profile. The Safety Data Sheet (SDS) for Regorafenib indicates it is harmful if swallowed, suspected of damaging fertility or the unborn child, and causes damage to organs through prolonged or repeated exposure. Occupational exposure to such potent compounds, even at low levels, can lead to serious health effects, including cancer and reproductive problems[1].
While specific toxicological data for each metabolite, such as M4, may not be readily available, a core tenet of laboratory safety—the Precautionary Principle —must be applied. Lacking evidence to the contrary, all metabolites of a hazardous drug should be considered to possess a similar hazard profile to the parent compound. Therefore, the handling procedures and personal protective equipment (PPE) recommendations outlined in this guide are based on the known risks of Regorafenib and are fully applicable to its metabolites.
All activities involving Regorafenib and its metabolites require a formal risk assessment to identify potential routes of exposure, which include inhalation of aerosols or dust, dermal absorption, and accidental ingestion[2][3].
Section 2: The Hierarchy of Controls: A Foundational Safety Strategy
Before detailing specific PPE, it is crucial to understand that PPE is the last line of defense. A robust safety program prioritizes the hierarchy of controls, which systematically minimizes risk from the most to the least effective methods.
Caption: The Hierarchy of Controls model prioritizes safety interventions.
For handling Regorafenib metabolite M4, engineering and administrative controls are prerequisites, and PPE is mandatory.
Section 3: Essential Engineering and Administrative Controls
Engineering Controls are the most effective measures for isolating personnel from the hazard[4].
-
For Powders/Solids: All handling of solid Regorafenib or its metabolites (e.g., weighing, preparing stock solutions) must be conducted within a certified Chemical Fume Hood (CFH) to prevent inhalation of airborne particles[5].
-
For Solutions/Aerosols: Work with solutions that may generate aerosols should be performed in a CFH or a Class II, Type B2 Biosafety Cabinet (BSC) that is externally vented[5][6].
-
Ventilation: Ensure laboratory spaces where these compounds are handled are well-ventilated with negative pressure relative to adjacent areas.
Administrative Controls are policies and procedures that reduce exposure duration and frequency[7].
-
Designated Areas: Clearly demarcate areas for handling cytotoxic drugs. Post warning signs indicating the hazard[8].
-
Training: All personnel must receive specific training on the hazards of Regorafenib, safe handling procedures, spill cleanup, and waste disposal before working with the compound[4].
-
Hygiene: Eating, drinking, smoking, and applying cosmetics are strictly prohibited in designated handling areas[8]. Always wash hands thoroughly before and after handling, and before leaving the laboratory[9].
Section 4: Personal Protective Equipment (PPE) Selection
The selection of PPE is dictated by the specific task and the potential for exposure. The following table summarizes the minimum PPE requirements for common laboratory procedures involving this compound.
| Activity / Task | Required Engineering Control | Minimum Required Personal Protective Equipment |
| Weighing & Reconstituting Powder | Chemical Fume Hood (CFH) | Gloves: Double, chemotherapy-rated (ASTM D6978) Gown: Disposable, solid-front, back-closing, long-sleeved Eye/Face: Safety goggles and face shield Respiratory: N100 respirator if CFH is unavailable or during spill cleanup[5] |
| Preparing Dilutions & Aliquoting | CFH or Class II BSC | Gloves: Double, chemotherapy-rated Gown: Disposable, solid-front, back-closing Eye/Face: Safety glasses with side shields or goggles[10] |
| In Vitro Assays (Cell Culture) | Class II BSC | Gloves: Double, chemotherapy-rated Gown: Disposable, solid-front, back-closing Eye/Face: Safety glasses with side shields |
| Animal Dosing (e.g., gavage, injection) | CFH or Ventilated Enclosure | Gloves: Double, chemotherapy-rated Gown: Disposable, solid-front, back-closing Eye/Face: Safety goggles and face shield Respiratory: Recommended if splashes or aerosols are likely |
| Handling Animal Waste/Bedding | CFH or Ventilated Cage Changing Station | Gloves: Double, chemotherapy-rated Gown: Disposable, solid-front, back-closing Eye/Face: Safety glasses with side shields |
| Waste Disposal & Decontamination | N/A | Gloves: Double, chemotherapy-rated Gown: Disposable, solid-front, back-closing Eye/Face: Safety goggles and face shield |
Rationale for PPE Choices:
-
Gloves: Double-gloving with chemotherapy-tested gloves provides an extra layer of protection against tears and rapid permeation. The outer glove should be removed immediately after handling, and the inner glove upon leaving the immediate work area. Gloves must be inspected for defects before use[9].
-
Gowns: Disposable, fluid-resistant gowns with a solid front and back closure protect clothing and skin from contamination. They should be discarded immediately after use or if contaminated[11].
-
Eye and Face Protection: Goggles or a full-face shield are critical to protect the eyes from splashes when handling liquids[7][11].
-
Respiratory Protection: While engineering controls are the primary method for preventing inhalation, respiratory protection (e.g., N95 or N100 respirator) is necessary for high-risk activities like cleaning up spills outside of a containment device[12].
Section 5: Procedural Guidance: Donning and Doffing PPE
Correctly putting on and, more importantly, taking off PPE is critical to prevent contaminating yourself and the surrounding environment.
Protocol 1: Donning PPE (Putting On)
-
Hand Hygiene: Wash hands thoroughly with soap and water or use an alcohol-based hand sanitizer.
-
Gown: Put on a disposable gown, ensuring it is tied securely at the back.
-
Eye/Face Protection: Put on safety goggles or glasses. If a risk of splashing exists, add a face shield.
-
Gloves: Put on the first pair of gloves (inner), ensuring the cuffs go over the cuffs of the gown. Put on the second pair of gloves (outer) over the first pair.
Protocol 2: Doffing PPE (Taking Off)
The goal is to touch contaminated surfaces only with other contaminated surfaces (i.e., outer glove to outer gown).
Caption: The sequential process for safely removing contaminated PPE.
-
Outer Gloves: Remove the outer pair of gloves. Grasp the outside of one glove at the wrist with the other gloved hand and peel it off, turning it inside out. Hold the removed glove in the gloved hand. Slide the fingers of the ungloved hand under the remaining glove at the wrist and peel it off over the first glove. Dispose of in hazardous waste.
-
Gown: Untie the gown. Reach back and pull the gown away from your neck and shoulders, touching only the inside. Turn the gown inside out as you remove it, folding it into a bundle. Dispose of in hazardous waste.
-
Hand Hygiene: Perform hand hygiene.
-
Eye/Face Protection: Remove goggles or face shield by handling the strap or earpieces. Avoid touching the front. Place in a designated area for decontamination or disposal.
-
Inner Gloves: Remove the inner pair of gloves using the same technique as in Step 1. Dispose of in hazardous waste.
-
Final Hand Hygiene: Wash hands thoroughly with soap and water.
Section 6: Spill Management and Decontamination
All labs must have a clearly posted spill procedure and a readily accessible cytotoxic spill kit[4][11].
-
Secure the Area: Alert others and restrict access to the spill area.
-
Don PPE: Put on full protective gear from the spill kit, including double gloves, a disposable gown, eye protection, and a respirator.
-
Contain the Spill: Use absorbent pads from the kit to gently cover the spill. Do not create aerosols.
-
Clean Up: Carefully collect all contaminated materials (absorbent pads, broken glass) using scoops or forceps and place them into a designated cytotoxic waste container.
-
Decontaminate: Clean the spill area with an appropriate decontamination solution (e.g., sodium hypochlorite solution), followed by a rinse with clean water.
-
Dispose: Dispose of all cleaning materials and contaminated PPE as cytotoxic waste[11].
Section 7: Disposal of Contaminated Waste
Proper disposal is paramount to protect non-laboratory personnel.
-
All materials that have come into contact with Regorafenib or its metabolites, including gloves, gowns, syringes, vials, and labware, must be disposed of as hazardous cytotoxic waste[13].
-
Use clearly labeled, puncture-proof, and leak-proof containers designated for cytotoxic waste.
-
Follow all institutional and local regulations for the final disposal of hazardous chemical waste[13].
By integrating these evidence-based practices into your daily workflow, you build a foundation of safety that protects not only yourself and your colleagues but also the integrity of your research.
References
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Safe handling of cytotoxics: guideline recommendations. PubMed Central. [Link]
-
Safe handling of cytotoxic drugs in the workplace. Health and Safety Executive (HSE). [Link]
-
Guideline for the use of personal protective equipment (PPE) when handling Cytotoxic Therapy, Cytotoxic Waste or managing spillage. NHS. [Link]
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